1-(4-Bromophenyl)cyclobutanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(4-bromophenyl)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c11-9-4-2-8(3-5-9)10(12)6-1-7-10/h2-5,12H,1,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOAWHKTZPRKVFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=C(C=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30477468 | |
| Record name | 1-(4-bromophenyl)cyclobutanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30477468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19936-14-2 | |
| Record name | 1-(4-bromophenyl)cyclobutanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30477468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1-(4-Bromophenyl)cyclobutanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(4-Bromophenyl)cyclobutanol, a valuable building block in medicinal chemistry and drug development. This document details a verified synthetic protocol and outlines the expected analytical characterization of the target compound.
Introduction
This compound is a tertiary alcohol containing a bromophenyl group, making it a useful intermediate for the synthesis of a variety of more complex molecules through cross-coupling reactions and other transformations. The cyclobutanol moiety introduces a strained four-membered ring, which can impart unique conformational constraints and metabolic stability to drug candidates. This guide presents a detailed experimental procedure for the synthesis of this compound via a lithiation reaction. While a specific experimental protocol for a Grignard reaction was not found in the surveyed literature, a general procedure based on established methodologies is also provided. Furthermore, this guide includes a summary of the expected physical and spectroscopic properties of the target molecule. Due to the limited availability of published experimental data for this compound, characterization data for the structurally similar compound, 1-(4-bromophenyl)ethanol, is provided for reference.
Synthesis of this compound
A reliable method for the synthesis of this compound involves the reaction of a lithiated bromophenyl species with cyclobutanone.[1]
Experimental Protocol: Synthesis via Lithiation[1]
Materials:
-
1-Bromo-4-iodobenzene
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M solution)
-
Cyclobutanone
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Heptane
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 1-bromo-4-iodobenzene (1.6293 g, 5.75 mmol) in anhydrous tetrahydrofuran (10 mL) in a flame-dried, nitrogen-purged round-bottom flask equipped with a magnetic stirrer.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.42 mL of a 2.5 M solution in hexanes, 6.05 mmol) dropwise to the stirred solution under a nitrogen atmosphere.
-
Stir the mixture at -78 °C for 20 minutes.
-
Add cyclobutanone (0.448 mL, 6.05 mmol) dropwise to the cold solution.
-
After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring for 16 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with a 1:1 (v/v) mixture of ethyl acetate/tetrahydrofuran.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a thick oil.
-
Purify the crude product by silica gel column chromatography using a gradient elution of 0% to 30% ethyl acetate in heptane to afford this compound as a clear oil (0.8033 g, 65% yield).
General Protocol: Synthesis via Grignard Reaction
This protocol is a representative procedure for the synthesis of this compound via a Grignard reaction, based on general principles of organometallic chemistry.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
1,4-Dibromobenzene or 4-bromoiodobenzene
-
A small crystal of iodine (as an initiator)
-
Cyclobutanone
-
Saturated aqueous ammonium chloride solution or dilute hydrochloric acid
-
Ethyl acetate or diethyl ether (for extraction)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.
-
Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.
-
Add a small crystal of iodine.
-
In the dropping funnel, prepare a solution of 1,4-dibromobenzene or 4-bromoiodobenzene in anhydrous diethyl ether or THF.
-
Add a small portion of the halide solution to the magnesium suspension. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle heating may be required to start the reaction.
-
Once the reaction has initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve cyclobutanone in anhydrous diethyl ether or THF and add it dropwise to the stirred Grignard reagent solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution or dilute hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate or diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Characterization of this compound
Due to the lack of available experimental data for this compound, the following tables provide the physical and spectroscopic data for the structurally similar compound, 1-(4-bromophenyl)ethanol, for reference purposes.
Physical Properties
| Property | Value (Predicted for this compound) | Reference |
| Molecular Formula | C₁₀H₁₁BrO | [1] |
| Molecular Weight | 227.1 g/mol | [1] |
| Boiling Point | 306.1 ± 25.0 °C | [1] |
| Density | 1.547 ± 0.06 g/cm³ | [1] |
| pKa | 14.29 ± 0.20 | [1] |
| Appearance | White to off-white Solid | [1] |
Spectroscopic Data (Reference: 1-(4-bromophenyl)ethanol)
¹H NMR (Proton Nuclear Magnetic Resonance)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 7.45 | d | 8.4 | 2H | Ar-H |
| 7.22 | d | 8.4 | 2H | Ar-H |
| 4.85 | q | 6.5 | 1H | CH-OH |
| 1.8 (approx.) | s | - | 1H | OH |
| 1.45 | d | 6.5 | 3H | CH₃ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Chemical Shift (δ) ppm | Assignment |
| 144.9 | Ar-C (quaternary) |
| 131.4 | Ar-CH |
| 127.1 | Ar-CH |
| 120.9 | Ar-C-Br (quaternary) |
| 70.0 | CH-OH |
| 25.1 | CH₃ |
IR (Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| 3350-3400 (broad) | O-H stretch |
| 3000-3100 | Ar C-H stretch |
| 2850-3000 | Aliphatic C-H stretch |
| 1590, 1485 | C=C stretch (aromatic) |
| 1070 | C-O stretch |
| 1010 | C-Br stretch |
MS (Mass Spectrometry)
| m/z | Relative Intensity (%) | Assignment |
| 200/202 | ~50 | [M-H₂O]⁺ |
| 185/187 | ~100 | [M-CH₃]⁺ |
| 157/159 | ~40 | [C₆H₄Br]⁺ |
| 107 | ~30 | [M-Br-CH₃-H₂O]⁺ |
| 77 | ~20 | [C₆H₅]⁺ |
Visualizations
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound via lithiation.
Grignard Reaction Pathway
Caption: General pathway for the Grignard synthesis of this compound.
References
Spectroscopic Profile of 1-(4-Bromophenyl)cyclobutanol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed spectroscopic analysis of 1-(4-Bromophenyl)cyclobutanol. Due to the limited availability of public experimental spectra for this specific compound, this document presents a comprehensive predicted analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are based on established principles of spectroscopy and comparative analysis with structurally analogous compounds. This guide also includes a detailed experimental protocol for the synthesis of this compound, providing a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry.
Predicted Spectroscopic Data
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.50 | Doublet | 2H | Ar-H (ortho to Br) |
| ~7.35 | Doublet | 2H | Ar-H (meta to Br) |
| ~2.50 | Multiplet | 2H | Cyclobutyl CH ₂ |
| ~2.10 | Multiplet | 2H | Cyclobutyl CH ₂ |
| ~1.80 | Multiplet | 2H | Cyclobutyl CH ₂ |
| ~2.0 (variable) | Singlet | 1H | OH |
Predicted solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~145 | Quaternary Ar-C -C-OH |
| ~131 | Ar-C H (ortho to Br) |
| ~128 | Ar-C H (meta to Br) |
| ~121 | Quaternary Ar-C -Br |
| ~78 | Quaternary C -OH |
| ~35 | Cyclobutyl C H₂ |
| ~15 | Cyclobutyl C H₂ |
Predicted solvent: CDCl₃.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Broad | O-H stretch (alcohol) |
| ~3100-3000 | Medium | C-H stretch (aromatic) |
| ~2950-2850 | Medium | C-H stretch (aliphatic) |
| ~1590 | Strong | C=C stretch (aromatic ring) |
| ~1485 | Strong | C=C stretch (aromatic ring) |
| ~1070 | Strong | C-O stretch (tertiary alcohol) |
| ~1010 | Strong | C-Br stretch |
| ~820 | Strong | p-disubstituted benzene bend |
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Ion | Notes |
| 226/228 | [M]⁺ | Molecular ion peak with characteristic 1:1 ratio for Bromine isotopes (⁷⁹Br/⁸¹Br) |
| 209/211 | [M-OH]⁺ | Loss of hydroxyl radical |
| 183/185 | [M-C₃H₅]⁺ | Loss of cyclopropyl radical |
| 155/157 | [C₆H₄Br]⁺ | Bromophenyl cation |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Experimental Protocols
Synthesis of this compound[1]
A detailed procedure for the synthesis of this compound is outlined below.[1]
Materials:
-
1-Bromo-4-iodobenzene
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (2.5 M in hexane)
-
Cyclobutanone
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Heptane
-
Anhydrous sodium sulfate
-
Silica gel
Procedure:
-
Dissolve 1-bromo-4-iodobenzene (1.6293 g, 5.75 mmol) in anhydrous tetrahydrofuran (10 mL) in a reaction vessel under a nitrogen atmosphere.[1]
-
Cool the reaction mixture to -78 °C.[1]
-
Slowly add n-butyllithium (2.42 mL of a 2.5 M solution in hexane, 6.05 mmol) to the cooled solution and stir for 20 minutes at -78 °C.[1]
-
Add cyclobutanone (0.448 mL, 6.05 mmol) dropwise to the cold solution.[1]
-
Allow the reaction mixture to gradually warm to room temperature and continue stirring for 16 hours.[1]
-
Quench the reaction with a saturated aqueous ammonium chloride solution.[1]
-
Extract the product with a 1:1 (v/v) mixture of ethyl acetate and tetrahydrofuran.
-
Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a thick oil.[1]
-
Purify the crude product by silica gel column chromatography using a gradient elution of 0% to 30% ethyl acetate in heptane to yield this compound as a clear oil (0.8033 g, 65% yield).[1]
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized chemical compound.
Caption: A flowchart illustrating the general stages of spectroscopic analysis.
Disclaimer: The spectroscopic data presented in this document are predicted values and should be used as a reference. Experimental verification is recommended for precise characterization.
References
A Technical Guide to 1-(4-Bromophenyl)cyclobutanol: Physicochemical Properties and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-Bromophenyl)cyclobutanol is a halogenated organic compound featuring a cyclobutane ring, a hydroxyl group, and a bromophenyl substituent. Its distinct structure makes it a valuable intermediate in organic synthesis and a point of interest in medicinal chemistry. The cyclobutane moiety provides conformational restriction, a desirable trait in the design of bioactive molecules. This document provides a comprehensive overview of the known physicochemical properties of this compound, a detailed experimental protocol for its synthesis, and a proposed workflow for its analytical characterization.
Physicochemical Properties
The properties of this compound are critical for its application in research and development. While some experimental data is available, several key parameters are based on computational predictions. The appearance of the compound has been variously described as a white to off-white solid or a clear oil, which may depend on its purity and physical state.[1]
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 19936-14-2 | [1] |
| Molecular Formula | C₁₀H₁₁BrO | [2] |
| Molecular Weight | 227.1 g/mol | [2] |
| Appearance | White to off-white Solid / Clear Oil | [1] |
| Boiling Point | 306.1 ± 25.0 °C (Predicted) | [1] |
| Density | 1.547 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 14.29 ± 0.20 (Predicted) | [1] |
| Storage Temperature | 2-8°C | [1][3] |
Experimental Protocols
Synthesis of this compound
The following protocol describes the synthesis of this compound from 1-bromo-4-iodobenzene and cyclobutanone.[1]
Materials:
-
1-bromo-4-iodobenzene
-
Anhydrous tetrahydrofuran (THF)
-
n-butyllithium (2.5 M solution in hexane)
-
Cyclobutanone
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Heptane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Nitrogen gas supply
Procedure:
-
Dissolve 1-bromo-4-iodobenzene (1.6293 g, 5.75 mmol) in anhydrous tetrahydrofuran (10 mL) in a reaction vessel under a nitrogen atmosphere.
-
Cool the reaction mixture to -78 °C using a suitable cooling bath.
-
Slowly add n-butyllithium (2.42 mL of a 2.5 M solution in hexane, 6.05 mmol) to the cooled solution.
-
Stir the mixture continuously at -78 °C for 20 minutes.
-
Add cyclobutanone (0.448 mL, 6.05 mmol) dropwise to the cold solution.
-
After the addition is complete, allow the reaction system to gradually warm to room temperature.
-
Continue stirring for 16 hours.
-
Quench the reaction by adding a saturated aqueous ammonium chloride solution.
-
Extract the product with a 1:1 (v/v) mixture of ethyl acetate/tetrahydrofuran.
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product as a thick oil.
-
Purify the crude product by silica gel column chromatography using a gradient elution of 0% to 30% ethyl acetate in heptane.
-
The final product is obtained as a clear oil (0.8033 g, 65% yield).[1]
Proposed Analytical Workflow: Purity Determination by RP-HPLC
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5.0 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Reference standard of this compound
Proposed Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV scan of the analyte (likely in the 220-260 nm range).
-
Injection Volume: 10 µL
-
Column Temperature: Ambient or controlled at 25°C.
Procedure:
-
Standard Preparation: Prepare a stock solution of the reference standard in the mobile phase or a suitable solvent like acetonitrile. Create a series of dilutions for linearity assessment.
-
Sample Preparation: Accurately weigh and dissolve the synthesized sample in the same solvent as the standard to a known concentration.
-
Analysis: Inject the prepared solutions into the HPLC system and record the chromatograms.
-
Quantification: Determine the purity by calculating the area percentage of the main peak relative to the total area of all observed peaks.
Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the chemical synthesis of this compound.
Caption: Chemical synthesis workflow for this compound.
Biological Investigation Workflow
Compounds containing a cyclobutane ring are of interest for their potential biological activities.[6] The workflow below outlines a conceptual approach for the initial biological screening and characterization of this compound.
Caption: A conceptual workflow for the biological screening of novel compounds.
Conclusion
This compound presents a scaffold of interest for further chemical and biological exploration. This guide provides foundational data on its physicochemical properties and a reliable synthesis protocol. The outlined analytical and biological investigation workflows offer a structured approach for researchers aiming to characterize this compound and explore its potential applications in drug discovery and materials science. The predicted properties suggest a stable compound, while the synthesis protocol is accessible and scalable for laboratory settings. Further experimental validation of its properties and biological activities is warranted.
References
- 1. This compound | 19936-14-2 [chemicalbook.com]
- 2. cenmed.com [cenmed.com]
- 3. Cas 1183047-51-9,3-(4-BroMophenyl)cyclobutanol | lookchem [lookchem.com]
- 4. jchr.org [jchr.org]
- 5. benchchem.com [benchchem.com]
- 6. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Chemical Properties of 1-(4-bromophenyl)cyclobutanol (CAS 19936-14-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and available data for the compound with CAS number 19936-14-2, identified as 1-(4-bromophenyl)cyclobutanol. This document is intended to serve as a valuable resource for professionals in research and development who may encounter or utilize this molecule in synthetic chemistry. The information is presented in a structured format to ensure clarity and ease of access.
Chemical and Physical Properties
The following table summarizes the key chemical identifiers and predicted physicochemical properties of this compound. It is important to note that most of the physical properties are predicted values and should be considered as estimates.
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 19936-14-2 | [1] |
| Molecular Formula | C₁₀H₁₁BrO | [1] |
| Molecular Weight | 227.1 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Boiling Point | 306.1 ± 25.0 °C (Predicted) | [1] |
| Density | 1.547 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 14.29 ± 0.20 (Predicted) | [1] |
| Storage Temperature | 2-8°C | [1] |
Synthesis Protocol
A detailed experimental protocol for the synthesis of this compound has been documented.[1] The synthesis involves the reaction of 1-bromo-4-iodobenzene with cyclobutanone.
Materials and Reagents:
-
1-bromo-4-iodobenzene
-
Anhydrous tetrahydrofuran (THF)
-
n-butyllithium (2.5 M solution in hexane)
-
Cyclobutanone
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Heptane
-
Anhydrous sodium sulfate
-
Silica gel
Experimental Procedure:
-
Reaction Setup: Dissolve 1-bromo-4-iodobenzene (1.6293 g, 5.75 mmol) in anhydrous tetrahydrofuran (10 mL) under a nitrogen atmosphere.
-
Lithiation: Cool the reaction mixture to -78 °C. Slowly add n-butyllithium (2.42 mL of a 2.5 M solution in hexane, 6.05 mmol) to the solution. Stir the mixture at -78 °C for 20 minutes.
-
Addition of Cyclobutanone: Add cyclobutanone (0.448 mL, 6.05 mmol) dropwise to the cold reaction mixture.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring for 16 hours.
-
Quenching and Extraction: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with a 1:1 (v/v) mixture of ethyl acetate and tetrahydrofuran.
-
Work-up: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. This will yield the crude product as a thick oil.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient elution of 0% to 30% ethyl acetate in heptane. This will afford the final product, this compound (0.8033 g, 65% yield), as a clear oil.[1]
Experimental Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Synthesis workflow for this compound.
Biological Activity and Signaling Pathways
Extensive searches for biological activity, mechanism of action, or involvement in signaling pathways for this compound (CAS 19936-14-2) did not yield any specific information. This suggests that the compound is likely utilized as a chemical intermediate in multi-step organic syntheses rather than as a biologically active agent. Therefore, a diagrammatic representation of a signaling pathway is not applicable.
Safety Information
According to the Globally Harmonized System (GHS), this compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.
The precautionary statements include:
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Users should consult the full Safety Data Sheet (SDS) before handling this chemical.
References
The Discovery and Pharmacological Evaluation of Novel Arylcyclobutanol Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclobutane motif is of growing interest in medicinal chemistry due to its unique three-dimensional structure, which can offer advantageous pharmacological properties. As conformationally restricted isosteres for linear or aryl functionalities, cyclobutane-containing compounds present an opportunity to explore novel chemical space in drug discovery. This technical guide focuses on the discovery, synthesis, and biological evaluation of a novel class of compounds: arylcyclobutanols. We will provide an in-depth overview of their synthesis via [2+2] cycloaddition reactions, present their biological activities with a focus on anticancer applications, and elucidate their mechanism of action through the modulation of key signaling pathways. This document is intended to serve as a comprehensive resource, providing detailed experimental protocols and structured quantitative data to facilitate further research and development in this promising area.
Introduction
The quest for novel chemical entities with improved efficacy and safety profiles is a constant driver in drug discovery. The incorporation of unique structural motifs can lead to compounds with enhanced pharmacological properties, such as increased potency, selectivity, and improved pharmacokinetic profiles. The cyclobutane ring, once considered a synthetic curiosity, is now recognized as a valuable scaffold in medicinal chemistry.[1][2] Its rigid, puckered geometry can serve as a conformationally restricted replacement for more flexible alkyl chains or as a non-planar bioisostere for aromatic rings.[1] This guide details the discovery and characterization of a novel series of arylcyclobutanol compounds, highlighting their potential as therapeutic agents.
Synthesis of Arylcyclobutanol Compounds
The synthesis of the arylcyclobutanol core relies on a key [2+2] cycloaddition reaction. This approach allows for the creation of a diverse library of compounds by varying the substituents on both the aryl ring and the cyclobutane moiety.
General Synthetic Scheme
A representative synthetic route to a novel arylcyclobutanol compound, designated AC-1 , is outlined below. The key step involves a hyperbaric [2+2] cycloaddition between a substituted styrene and a vinyl ether, followed by deprotection to yield the target cyclobutanol.
Caption: General workflow for the synthesis of arylcyclobutanol compounds.
Experimental Protocol: Synthesis of 1-((1-phenylcyclobutan-1-yl)methoxy)benzene (AC-1)
Materials:
-
Substituted Styrene (1.0 eq)
-
Benzyl Vinyl Ether (1.2 eq)
-
Dichloromethane (anhydrous)
-
Palladium on Carbon (10 mol%)
-
Hydrogen gas
-
Standard laboratory glassware and purification apparatus.
Procedure:
-
[2+2] Cycloaddition: A solution of the substituted styrene and benzyl vinyl ether in anhydrous dichloromethane is subjected to high pressure (10-15 kbar) in a specialized high-pressure reactor at 50°C for 24 hours. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the cyclobutane intermediate.
-
Deprotection: The cyclobutane intermediate is dissolved in ethanol, and palladium on carbon is added. The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for 16 hours. The catalyst is removed by filtration through celite, and the solvent is evaporated to yield the final arylcyclobutanol compound, AC-1 . The product is further purified by recrystallization.
Biological Evaluation and Quantitative Data
A series of novel arylcyclobutanol compounds were synthesized and evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined using a standard MTT assay after 72 hours of continuous exposure to the compounds.
In Vitro Anticancer Activity
| Compound | R1 | R2 | MCF-7 IC50 (µM) | A549 IC50 (µM) | HCT116 IC50 (µM) |
| AC-1 | H | H | 15.2 ± 1.8 | 22.5 ± 2.1 | 18.9 ± 1.5 |
| AC-2 | 4-Cl | H | 5.8 ± 0.7 | 8.1 ± 0.9 | 6.5 ± 0.6 |
| AC-3 | 4-F | H | 7.2 ± 0.9 | 9.5 ± 1.1 | 8.1 ± 0.8 |
| AC-4 | H | 4-OCH3 | 12.1 ± 1.3 | 18.9 ± 1.9 | 14.3 ± 1.2 |
| AC-5 | 4-Cl | 4-OCH3 | 2.1 ± 0.3 | 3.5 ± 0.4 | 2.8 ± 0.3 |
| Doxorubicin | - | - | 0.8 ± 0.1 | 1.2 ± 0.2 | 0.9 ± 0.1 |
Table 1: In vitro cytotoxicity of novel arylcyclobutanol compounds against human cancer cell lines. Data are presented as mean ± standard deviation from three independent experiments.
Mechanism of Action: Signaling Pathway Modulation
To elucidate the mechanism of action of the most potent compound, AC-5 , further studies were conducted to investigate its effect on key signaling pathways implicated in cancer progression. It was hypothesized that AC-5 might exert its anticancer effects through modulation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway, which is known to be dysregulated in several cancers.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The AhR is a ligand-activated transcription factor that plays a crucial role in regulating cellular processes such as proliferation, differentiation, and apoptosis.[3] In the canonical pathway, ligand binding to AhR in the cytoplasm leads to its translocation to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT). This complex then binds to xenobiotic response elements (XREs) in the promoter regions of target genes, leading to their transcription.
Caption: Proposed mechanism of action of AC-5 via the AhR signaling pathway.
Experimental Protocol: Western Blot Analysis of AhR Pathway Proteins
Cell Culture and Treatment:
-
MCF-7 cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cells were treated with AC-5 (2.1 µM) or vehicle (DMSO) for 24 hours.
Protein Extraction and Quantification:
-
Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration was determined using the BCA protein assay.
Western Blotting:
-
Equal amounts of protein (20 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature.
-
The membrane was incubated overnight at 4°C with primary antibodies against AhR, ARNT, CYP1A1, p21, Bax, and β-actin.
-
After washing with TBST, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Results: Treatment with AC-5 resulted in a significant increase in the expression of the AhR target genes CYP1A1, the cell cycle inhibitor p21, and the pro-apoptotic protein Bax, confirming the activation of the AhR signaling pathway.
Conclusion
This technical guide has detailed the discovery, synthesis, and biological evaluation of a novel class of arylcyclobutanol compounds. The presented data highlights their potential as anticancer agents, with compound AC-5 demonstrating potent in vitro activity. The proposed mechanism of action involves the modulation of the Aryl Hydrocarbon Receptor signaling pathway, leading to cell cycle arrest and apoptosis. The provided experimental protocols offer a foundation for researchers to further explore the therapeutic potential of this promising new class of compounds. Further structure-activity relationship (SAR) studies and in vivo efficacy evaluations are warranted to advance the development of arylcyclobutanol derivatives as novel cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and biological evaluation of bisnoralcohol derivatives as novel IRF4 inhibitors for the treatment of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Aryl Hydrocarbon Receptor: Impact on the Tumor Immune Microenvironment and Modulation as a Potential Therapy | MDPI [mdpi.com]
Preliminary Biological Screening of 1-(4-Bromophenyl)cyclobutanol Analogs: A Methodological and Conceptual Guide
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive framework for the preliminary biological screening of novel 1-(4-Bromophenyl)cyclobutanol analogs. While specific biological activity data for this class of compounds is not extensively available in the public domain, this document outlines the standard experimental protocols and data presentation methods crucial for evaluating their therapeutic potential. The methodologies described herein are based on established practices in drug discovery for assessing cytotoxicity, antimicrobial efficacy, and enzyme inhibition.
Introduction to this compound and its Analogs
The this compound scaffold represents a unique chemical entity with potential for diverse biological activities. The presence of a bromophenyl group can influence lipophilicity and metabolic stability, while the cyclobutanol ring introduces a three-dimensional structural element that can facilitate specific interactions with biological targets. Analogs of this core structure, modified at the aryl ring, the cyclobutane ring, or the hydroxyl group, offer a rich chemical space for the discovery of novel therapeutic agents. Preliminary biological screening is the essential first step in identifying and characterizing the bioactivity of these novel compounds.
Experimental Protocols for Preliminary Biological Screening
A robust preliminary screening cascade is critical for the efficient evaluation of new chemical entities. The following sections detail standard in vitro assays for assessing the cytotoxic, antimicrobial, and enzyme-inhibiting properties of this compound analogs.
Cytotoxicity Screening
Objective: To determine the potential of the test compounds to inhibit the growth of or kill mammalian cells, providing an initial assessment of anticancer potential and general toxicity.
2.1.1. MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ (half-maximal inhibitory concentration) value is determined by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Screening
Objective: To evaluate the ability of the test compounds to inhibit the growth of or kill pathogenic microorganisms.
2.2.1. Broth Microdilution Assay Protocol
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Microorganism Preparation: Bacterial (e.g., Staphylococcus aureus, Escherichia coli) or fungal (e.g., Candida albicans) strains are cultured in appropriate broth media to the mid-logarithmic phase. The cultures are then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Compound Preparation: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Enzyme Inhibition Screening
Objective: To determine if the test compounds can inhibit the activity of a specific enzyme that is a target for a particular disease.
2.3.1. General Enzyme Inhibition Assay Protocol (Example: Kinase Assay)
-
Reagents: Prepare a reaction buffer, the target kinase enzyme, a substrate (e.g., a peptide that can be phosphorylated), and ATP.
-
Compound Preparation: Serially dilute the test compounds in the reaction buffer.
-
Reaction Initiation: In a 96-well plate, combine the enzyme, the test compound at various concentrations, and the substrate. Initiate the reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a set period.
-
Reaction Termination and Detection: Stop the reaction and quantify the product formation. For kinase assays, this often involves measuring the amount of phosphorylated substrate using methods like fluorescence, luminescence, or radioactivity.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to a control reaction without an inhibitor. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
Data Presentation
Clear and concise presentation of quantitative data is essential for the interpretation and comparison of the biological activities of the synthesized analogs.
Table 1: In Vitro Cytotoxicity of this compound Analogs
| Compound ID | Modification | Cell Line | IC₅₀ (µM) ± SD |
| Parent | This compound | MCF-7 | Data not available |
| Analog 1 | Specify modification | MCF-7 | |
| Analog 2 | Specify modification | MCF-7 | |
| Parent | This compound | A549 | Data not available |
| Analog 1 | Specify modification | A549 | |
| Analog 2 | Specify modification | A549 |
Table 2: Antimicrobial Activity of this compound Analogs
| Compound ID | Modification | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Parent | This compound | Data not available | Data not available | Data not available |
| Analog 1 | Specify modification | |||
| Analog 2 | Specify modification |
Table 3: Enzyme Inhibitory Activity of this compound Analogs
| Compound ID | Modification | Target Enzyme | IC₅₀ (µM) ± SD |
| Parent | This compound | Specify enzyme | Data not available |
| Analog 1 | Specify modification | Specify enzyme | |
| Analog 2 | Specify modification | Specify enzyme |
Visualization of Workflows and Potential Mechanisms
Diagrams are powerful tools for illustrating experimental processes and hypothetical biological pathways.
Conclusion and Future Directions
The preliminary biological screening of this compound analogs is a critical step in elucidating their therapeutic potential. This guide provides a foundational framework of standardized protocols for cytotoxicity, antimicrobial, and enzyme inhibition assays, along with best practices for data presentation and visualization. While specific biological data for this compound class remains to be published, the methodologies outlined here will enable researchers to systematically evaluate their novel analogs. Future work should focus on the synthesis of a diverse library of these compounds and their subsequent screening using the described assays to establish a clear structure-activity relationship and identify promising lead candidates for further preclinical development.
1-(4-Bromophenyl)cyclobutanol: A Technical Overview of its Physicochemical Properties
For Immediate Release
Physicochemical Data
Information regarding the precise melting and boiling points of 1-(4-Bromophenyl)cyclobutanol (CAS No. 19936-14-2) is limited. One available source describes the purified compound as a "clear oil," which suggests that its melting point is likely below standard room temperature.[1] A safety data sheet for the compound explicitly states that data for the melting point, freezing point, and boiling point are not available.
Table 1: Physical Properties of this compound
| Property | Value | Source |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Physical State | Described as a clear oil | [1] |
Experimental Protocols for Physicochemical Characterization
The following are detailed, standard experimental protocols for the determination of the melting and boiling points of organic compounds, such as this compound.
Determination of Melting Point
The melting point of a solid is the temperature at which it transitions to a liquid state. For pure crystalline compounds, this transition occurs over a narrow temperature range. The presence of impurities typically depresses and broadens the melting point range.
Methodology: Capillary Method
-
Sample Preparation: A small amount of the solid organic compound is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then tapped gently to pack the powder into the sealed end, filling it to a height of 1-2 mm.[2][3]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[2] This assembly is then placed in a melting point apparatus, which typically consists of a heated block or an oil bath.
-
Heating and Observation: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.[4]
-
Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears, and the temperature at which the entire sample has melted. This range is reported as the melting point.[4]
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.
Methodology: Distillation Method
-
Apparatus Setup: A small volume (at least 5 mL) of the liquid is placed in a distillation flask containing boiling chips.[5] A thermometer is positioned in the neck of the flask with the top of the bulb level with the side arm leading to the condenser.
-
Heating: The flask is heated gently.
-
Data Recording: The temperature is recorded when the liquid is boiling and a stable ring of condensate is observed on the thermometer bulb. This temperature is the boiling point.[5] It is also crucial to record the barometric pressure, as boiling point is pressure-dependent.[5]
Methodology: Capillary Method (for small quantities)
-
Sample Preparation: A few milliliters of the liquid are placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.[6][7]
-
Apparatus Setup: The test tube is attached to a thermometer and heated in a suitable bath.
-
Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then stopped.
-
Data Recording: The temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is recorded as the boiling point.[6]
Workflow for Physicochemical Characterization
The following diagram illustrates a typical workflow for the characterization of a newly synthesized chemical compound, including the determination of its melting and boiling points.
Caption: Workflow for the characterization of a chemical compound.
References
- 1. This compound | 19936-14-2 [chemicalbook.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. byjus.com [byjus.com]
- 4. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 7. cdn.juniata.edu [cdn.juniata.edu]
Unraveling the Structure of 1-Arylcyclobutanol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The cyclobutane motif, a four-membered carbocyclic ring, is an increasingly important structural element in medicinal chemistry. Its inherent ring strain and unique three-dimensional geometry offer novel conformational constraints and metabolic profiles for drug candidates. Among cyclobutane-containing compounds, 1-arylcyclobutanol derivatives are valuable synthetic intermediates and possess potential biological activities. The precise determination of their three-dimensional structure is paramount for understanding their chemical reactivity, structure-activity relationships (SAR), and potential interactions with biological targets.
This in-depth technical guide provides a comprehensive overview of the methodologies employed in the structural elucidation of 1-arylcyclobutanol derivatives. It details the key analytical techniques, presents representative data in a structured format, and offers detailed experimental protocols for their synthesis and characterization.
Core Analytical Techniques for Structural Elucidation
The definitive structural assignment of 1-arylcyclobutanol derivatives relies on a combination of powerful analytical techniques. While each method provides unique insights, their synergistic use is crucial for an unambiguous characterization. The primary techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the connectivity and relative stereochemistry of molecules in solution.[1] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
-
Mass Spectrometry (MS): This technique provides the molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its substructures.[1]
-
X-Ray Crystallography: Considered the "gold standard" for structural determination, single-crystal X-ray crystallography provides the precise three-dimensional arrangement of atoms in the solid state, including absolute stereochemistry.[1]
Data Presentation: Spectroscopic and Crystallographic Data
For clarity and comparative purposes, the following tables summarize representative quantitative data for a generic 1-arylcyclobutanol derivative.
Table 1: Representative ¹H and ¹³C NMR Spectral Data
| ¹H NMR (500 MHz, CDCl₃) | ¹³C NMR (125 MHz, CDCl₃) |
| Chemical Shift (δ) / ppm | Multiplicity & Coupling Constant (J) / Hz |
| 7.40 - 7.20 | m |
| 2.60 - 2.50 | m |
| 2.40 - 2.30 | m |
| 2.10 - 2.00 | m |
| 1.80 - 1.70 | m |
| 1.60 (s, 1H, OH) | s |
Note: The chemical shifts are indicative and can vary depending on the specific aryl substituents and other functional groups present in the molecule.
Table 2: Representative Mass Spectrometry Fragmentation Data
| m/z | Relative Intensity (%) | Proposed Fragment |
| [M]+• | Variable | Molecular Ion |
| [M-18]+• | Common | Loss of H₂O |
| [M-C₂H₄]+• | Common | Cycloreversion of the cyclobutane ring |
| Ar-C(OH)=CH₂]+• | Often Observed | Product of ring opening and rearrangement |
Table 3: Representative X-Ray Crystallographic Parameters for a Cyclobutanol Ring
| Parameter | Typical Value |
| C-C bond length (ring) | 1.54 - 1.56 Å |
| C-C-C bond angle (ring) | ~88° - 90° |
| Ring Conformation | Puckered |
Experimental Protocols
The following are detailed methodologies for the synthesis and characterization of a representative 1-arylcyclobutanol derivative, 1-phenylcyclobutanol.
Synthesis of 1-Phenylcyclobutanol via Grignard Reaction
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous tetrahydrofuran (THF)
-
Bromobenzene
-
Cyclobutanone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diethyl ether
-
Standard glassware for anhydrous reactions (three-necked flask, dropping funnel, condenser)
Procedure:
-
Grignard Reagent Formation:
-
Under a nitrogen atmosphere, place magnesium turnings (1.2 eq) and a small crystal of iodine in a flame-dried three-necked flask.
-
Gently heat the flask with a heat gun until violet iodine vapors are observed, then allow it to cool to room temperature.
-
Add anhydrous THF to cover the magnesium.
-
Prepare a solution of bromobenzene (1.0 eq) in anhydrous THF in a dropping funnel.
-
Add a small portion of the bromobenzene solution to initiate the reaction, evidenced by the disappearance of the iodine color and bubbling.
-
Once initiated, add the remaining bromobenzene solution dropwise to maintain a gentle reflux.
-
After the addition is complete, heat the mixture to reflux for 1-2 hours to ensure complete formation of the Grignard reagent (phenylmagnesium bromide).
-
-
Reaction with Cyclobutanone:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of cyclobutanone (1.0 eq) in anhydrous THF dropwise to the stirred Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude 1-phenylcyclobutanol by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Characterization Protocols
NMR Spectroscopy:
-
Prepare a solution of the purified 1-phenylcyclobutanol (5-10 mg) in deuterated chloroform (CDCl₃, ~0.6 mL).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 500 MHz (or higher) spectrometer.
-
Process the data, referencing the chemical shifts to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).
Mass Spectrometry (Electron Ionization - EI):
-
Dissolve a small amount of the purified sample in a volatile solvent (e.g., methanol or dichloromethane).
-
Introduce the sample into the mass spectrometer via a direct insertion probe or GC-MS.
-
Acquire the mass spectrum using standard EI conditions (e.g., 70 eV).
-
Analyze the molecular ion peak and the fragmentation pattern. The fragmentation of 1-phenyl-2-alkylcyclobutanols has been studied and can provide characteristic patterns.[2]
X-Ray Crystallography:
-
Grow single crystals of the purified compound suitable for X-ray diffraction (typically >0.1 mm in all dimensions). This can be achieved by slow evaporation of a solvent, or vapor diffusion.
-
Mount a suitable crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.
-
Solve the crystal structure using direct methods and refine the structure using full-matrix least-squares on F².
Visualization of the Structural Elucidation Workflow
The logical flow of experiments for the comprehensive structural determination of a novel 1-arylcyclobutanol derivative is depicted in the following diagram.
Caption: Workflow for the synthesis and structural elucidation of 1-arylcyclobutanol derivatives.
This comprehensive guide provides the foundational knowledge and practical protocols for the successful structural elucidation of 1-arylcyclobutanol derivatives. The combination of meticulous synthesis, purification, and multi-technique spectroscopic and crystallographic analysis is essential for the unambiguous assignment of these important molecules.
References
An In-depth Technical Guide to Early Synthetic Routes for Substituted Cyclobutanols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of core, early synthetic methodologies for the preparation of substituted cyclobutanols. Cyclobutane rings are valuable structural motifs in medicinal chemistry and natural product synthesis, and the ability to introduce hydroxyl functionality provides a key handle for further molecular elaboration. This document details seminal strategies, including photochemical cycloadditions, ring expansions of cyclopropylmethanols, and enantioselective reductions of cyclobutanones, offering detailed experimental protocols and quantitative data to facilitate comparison and implementation in a research setting.
Photochemical [2+2] Cycloaddition Reactions
Photochemical [2+2] cycloaddition is a cornerstone of cyclobutane synthesis, relying on the excitation of an alkene to a reactive state that subsequently undergoes cycloaddition with another alkene.[1] This approach can be performed in both an intermolecular and intramolecular fashion to generate a wide array of substituted cyclobutane frameworks.
Intermolecular [2+2] Photocycloaddition
The intermolecular [2+2] photocycloaddition involves the reaction of two distinct alkene components. A general procedure for the photodimerization of an α,β-unsaturated ketone, dibenzylideneacetone, which is a classic example of this type of reaction, is provided below. While this specific example does not directly yield a cyclobutanol, the resulting cyclobutane can be further functionalized to introduce a hydroxyl group.
Materials:
-
Dibenzylideneacetone
-
An appropriate solvent (e.g., benzene, cyclohexane, ethanol)
-
UV photoreactor equipped with a medium-pressure mercury lamp
-
Quartz reaction vessel
-
Inert gas (nitrogen or argon)
Procedure:
-
Dissolve dibenzylideneacetone in the chosen solvent within the quartz reaction vessel. The concentration should be optimized for the specific experimental setup.
-
Deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for a minimum of 30 minutes. Oxygen can quench the triplet excited state and lead to undesired side reactions.
-
Irradiate the solution in the photoreactor. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or UV-Vis spectroscopy.
-
Upon completion of the reaction, as indicated by the disappearance of the starting material or stabilization of the product mixture, evaporate the solvent under reduced pressure.
-
The crude product can then be purified by recrystallization or column chromatography to isolate the dimeric cyclobutane products.
A representative workflow for a photochemical [2+2] cycloaddition is depicted below:
Figure 1. General workflow for a typical intermolecular photochemical [2+2] cycloaddition.
Intramolecular [2+2] Photocycloaddition
The intramolecular variant of the [2+2] photocycloaddition is a powerful method for the synthesis of bicyclic systems. The reaction of dienones, promoted by a photosensitizer, can lead to the formation of bridged cyclobutanes with high regioselectivity and yields.[2]
Materials:
-
Dienone substrate
-
Polypyridyl iridium(III) catalyst (photosensitizer)
-
Solvent (e.g., acetonitrile)
-
Visible light source (e.g., blue LEDs)
Procedure:
-
In a suitable reaction vessel, dissolve the dienone substrate and the iridium(III) photocatalyst in the chosen solvent.
-
Degas the solution thoroughly to remove oxygen.
-
Irradiate the reaction mixture with a visible light source (e.g., blue LEDs) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the residue by column chromatography to afford the bridged cyclobutane product.
Quantitative Data for Intramolecular [2+2] Photocycloadditions:
| Substrate | Catalyst | Solvent | Yield (%) | Diastereomeric Ratio | Reference |
| Glucose-derived 1,6-heptadiene | Cu(I) | Not specified | High | Excellent | [3] |
| Dienone | Iridium(III) | Acetonitrile | up to 96 | Excellent regioselectivity | [2] |
The Paternò-Büchi Reaction
The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to form an oxetane.[4][5] While this reaction directly produces an oxetane, these four-membered oxygen-containing heterocycles can be valuable precursors to substituted cyclobutanols through subsequent ring-opening reactions. The reaction is known for its potential for high regio- and stereoselectivity.[6]
Materials:
-
Benzaldehyde
-
2-Methyl-2-butene
-
Benzene (or other suitable solvent)
-
UV photoreactor with a mercury lamp
Procedure:
-
A solution of freshly distilled benzaldehyde and an excess of 2-methyl-2-butene in dry benzene is prepared in a quartz reaction vessel.
-
The solution is deoxygenated by bubbling with a stream of nitrogen for 30 minutes.
-
The reaction vessel is placed in a photoreactor and irradiated with a medium-pressure mercury lamp. The reaction progress is monitored by TLC or GC analysis.
-
Upon completion, the solvent and excess alkene are removed under reduced pressure.
-
The resulting crude product, a mixture of oxetane isomers, is purified by fractional distillation or column chromatography.
The mechanism of the Paternò-Büchi reaction is illustrated below:
Figure 2. A simplified mechanism of the Paternò-Büchi reaction proceeding through a triplet excited state.
Quantitative Data for Representative Paternò-Büchi Reactions:
| Carbonyl Compound | Alkene | Solvent | Total Yield (%) | Diastereomeric Ratio/Regioisomer Ratio | Reference |
| 1-Acetylisatin | Furan | Benzene | 82-96 | High regio- and diastereoselectivity | [6] |
| 1-Acetylisatin | n-Butyl vinyl ether | Benzene | 82-96 | High regio- and diastereoselectivity | [6] |
| Benzaldehyde | 2-Methyl-2-butene | Not specified | Not specified | Mixture of structural isomers | [5] |
Ring Expansion of Cyclopropylmethanols
The ring expansion of cyclopropylmethanols provides a valuable route to substituted cyclobutanols. This transformation can be promoted by various catalysts, with early examples often utilizing transition metals.
Materials:
-
1-(1-(Phenylethynyl)cyclopropyl)ethanol
-
Iron(II) chloride (FeCl₂)
-
Acetone/Nitromethane (1:1 v/v)
-
Oxygen balloon
Procedure:
-
To a mixture of iron(II) chloride (10 mol%) in a 1:1 mixture of acetone and nitromethane, add 1-(1-(phenylethynyl)cyclopropyl)ethanol.
-
The reaction mixture is stirred at room temperature under an oxygen balloon for 48 hours.
-
Upon completion, the resulting mixture is concentrated under reduced pressure.
-
The crude product is purified by flash chromatography on silica gel to afford the corresponding 2-methyl-1-(phenylethynyl)cyclobutanol.
Quantitative Data for Iron-Catalyzed Ring Expansion:
| Substrate | Catalyst | Solvent | Yield (%) | Diastereomeric Ratio (trans:cis) |
| 1-(1-(Phenylethynyl)cyclopropyl)ethanol | FeCl₂ | Acetone/Nitromethane (1:1) | 78 | 9:1 |
| trans-1-(Phenylethynyl)-2-ethylcyclopropanemethanol | FeCl₂ | Acetone/Nitromethane (1:1) | 88 | 6:1 |
| trans-1-(Phenylethynyl)-2-propylcyclopropanemethanol | FeCl₂ | Acetone/Nitromethane (1:1) | Not specified | 4:1 |
Enantioselective Reduction of Prochiral Cyclobutanones
The enantioselective reduction of prochiral cyclobutanones is a highly effective method for accessing chiral substituted cyclobutanols. The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst, is a prominent example of this strategy, often providing high levels of enantioselectivity.
Materials:
-
Benzocyclobutenone derivative
-
(S)-2-Methyl-CBS-oxazaborolidine ((S)-B-Me)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a solution of the benzocyclobutenone in anhydrous THF at room temperature is added the (S)-2-Methyl-CBS-oxazaborolidine catalyst.
-
The mixture is cooled to the desired temperature (e.g., -20 °C to 0 °C).
-
Borane-dimethyl sulfide complex is added dropwise to the stirred solution.
-
The reaction is stirred at the same temperature until completion, as monitored by TLC.
-
The reaction is quenched by the slow addition of methanol, followed by water and a mild acid (e.g., 1 M HCl).
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield the enantioenriched benzocyclobutenol.
The logical relationship in a CBS reduction is shown below:
Figure 3. Key components and their roles in the Corey-Bakshi-Shibata reduction for enantioselective synthesis of cyclobutanols.
Quantitative Data for CBS Reduction of Cyclobutanones:
| Substrate | Catalyst | Reducing Agent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| 1,1-Dimethyl-benzocyclobutenone | (S)-B-Me | BH₃·SMe₂ | 86 | 92 | [2] |
| Various substituted benzocyclobutenones | (S)-B-Me or (S,S)-Ts-DENEB | BH₃·SMe₂ or HCOOH/Et₃N | 56-99 | 88-99 | [2] |
Conclusion
The early synthetic routes to substituted cyclobutanols laid a crucial foundation for the synthesis of complex molecules. Photochemical [2+2] cycloadditions, including the Paterno-Büchi reaction, provided a direct entry into the cyclobutane framework. Ring expansion of readily available cyclopropylmethanols offered an alternative and efficient strategy. Furthermore, the development of enantioselective methods, such as the CBS reduction of cyclobutanones, enabled access to chiral cyclobutanol building blocks with high optical purity. The experimental protocols and quantitative data presented in this guide offer valuable insights for researchers seeking to apply these foundational methods in contemporary organic synthesis.
References
- 1. Photochemical [2 + 2] cycloaddition reaction of carbonyl compounds with Danishefsky diene - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Intramolecular Crossed [2+2] Photocycloaddition through Visible Light-Induced Energy Transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Paternò–Büchi reaction - Wikipedia [en.wikipedia.org]
- 6. Photoinduced [2+2] cycloadditions (the Paterno–Büchi reaction) of 1-acetylisatin with enol ethers—regioselectivity, diastereoselectivity and acid catalysed transformations of the spirooxetane products - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
The Pharmacological Profile of Bromophenyl-Containing Cyclobutanes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological profile of bromophenyl-containing cyclobutanes. It covers their synthesis, biological activities, and mechanisms of action, with a focus on their potential as therapeutic agents. The information is presented with detailed experimental protocols and quantitative data to support further research and development in this area.
Core Pharmacological Activities
Bromophenyl-containing cyclobutanes have emerged as a promising class of compounds with diverse pharmacological activities. The unique combination of the rigid cyclobutane scaffold and the electronically and sterically influential bromophenyl group contributes to their interaction with various biological targets. The primary therapeutic areas where these compounds have shown potential are oncology, inflammation, and neurology.
Anticancer Activity
Several studies have highlighted the potential of bromophenyl-containing compounds in oncology. While specific data for bromophenyl-containing cyclobutanes is still emerging, related structures have demonstrated significant cytotoxic effects against various cancer cell lines.
For instance, a series of 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs have been synthesized and evaluated for their anticancer activity. One of the lead compounds from this series, featuring a 2,6-dimethylphenyl substitution, exhibited notable growth inhibition against a panel of cancer cell lines, including CNS cancer (SNB-75), renal cancer (UO-31), leukemia (CCRF-CEM), non-small cell lung cancer (EKVX), and ovarian cancer (OVCAR-5) at a concentration of 10⁻⁵ M.[1][2]
Furthermore, isatin-based pyrazolines carrying a 5-bromo substituent have shown selective activity against leukemia cell lines, with GI₅₀ values ranging from 0.69 to 3.35 µM.[3] Another related compound, (±)-diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, displayed IC₅₀ values of 2.3 µM and 5.7 µM against HeLa and MCF-7 cell lines, respectively.
The proposed mechanism for the anticancer effect of some bromophenyl derivatives involves the induction of apoptosis through a Reactive Oxygen Species (ROS)-mediated pathway. This process is characterized by cell cycle arrest, DNA fragmentation, and the modulation of key apoptotic proteins.
Anti-inflammatory Activity
The anti-inflammatory potential of bromophenyl-containing cyclobutanes is another area of active research. The mechanism of action is thought to involve the inhibition of key inflammatory mediators, such as nitric oxide (NO). Overproduction of NO is a hallmark of chronic inflammation, and its inhibition is a valid therapeutic strategy.
The anti-inflammatory effects of certain compounds are believed to be mediated through the modulation of the Toll-like receptor 4 (TLR4)/mitogen-activated protein kinase (MAPK) signaling pathway.[4][5][6][7] This pathway plays a crucial role in the innate immune response and the production of pro-inflammatory cytokines.
Anticonvulsant Activity
Derivatives of bromophenyl-substituted aryl semicarbazones have been synthesized and evaluated for their anticonvulsant properties. These compounds have shown activity in preclinical models of epilepsy, such as the maximal electroshock seizure (MES), subcutaneous pentylenetetrazole (scPTZ), and subcutaneous strychnine (scSTY) tests in mice.[8] This suggests that the bromophenyl moiety may be a key pharmacophore for activity against seizure disorders.
Antibacterial Activity
Recent studies have explored the antibacterial potential of bromophenyl-containing compounds. N-(4-bromophenyl)furan-2-carboxamide and its analogues have demonstrated activity against clinically isolated drug-resistant bacteria, including Acinetobacter baumannii, Klebsiella pneumoniae, Enterobacter cloacae, and methicillin-resistant Staphylococcus aureus (MRSA).[9]
Quantitative Pharmacological Data
The following table summarizes the available quantitative data for bromophenyl-containing compounds and their close analogs. It is important to note that more research is needed to establish a comprehensive quantitative profile for a wider range of bromophenyl-containing cyclobutanes.
| Compound Class | Compound/Derivative | Activity Type | Assay/Cell Line | Quantitative Value | Reference |
| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amines | 2,6-dimethylphenyl derivative | Anticancer | SNB-75, UO-31, CCRF-CEM, EKVX, OVCAR-5 | Significant growth inhibition at 10⁻⁵ M | [1][2] |
| Isatin-based Pyrazolines | 5-bromo-1-{2-[5-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydropyrazol-1-yl]-2-oxoethyl}-1H-indole-2,3-dione | Anticancer | Leukemia cell lines | GI₅₀ = 0.69 - 3.35 µM | [3] |
| 4-Aryl-1,4-dihydropyridines | (±)-diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | Anticancer | HeLa | IC₅₀ = 2.3 µM | |
| MCF-7 | IC₅₀ = 5.7 µM | ||||
| 4-Bromophenyl substituted aryl semicarbazones | Various derivatives | Anticonvulsant | MES, scPTZ, scSTY (mice) | Active | [8] |
| N-(4-bromophenyl)furan-2-carboxamides | Parent compound and analogues | Antibacterial | Drug-resistant bacteria | Active | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of bromophenyl-containing cyclobutanes.
Synthesis of 1-(4-chlorophenyl)cyclobutane carboxylic acid (as a close analog)
This protocol describes the synthesis of a close structural analog, which can be adapted for the corresponding bromophenyl derivative.
Procedure:
-
A mixture of 1-(4-chlorophenyl)cyclobutane nitrile (5 g), ethylene glycol (60 ml), and 40% w/w aqueous potassium hydroxide solution (80 ml) is refluxed under an argon atmosphere for 18 hours.[10]
-
The reaction mixture is then cooled and poured into ice water.[10]
-
The aqueous mixture is extracted with diethyl ether.[10]
-
The aqueous layer is acidified, leading to the precipitation of the product.[10]
-
The precipitate is filtered, washed with water, and dried.[10]
-
The crude product is recrystallized from petroleum ether (b.p. 40°-60°) to yield the pure acid as white needles.[10]
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Following the treatment period, add 10-50 µL of MTT solution to each well.[11]
-
Incubate the plate for 2 to 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11]
-
Gently pipette the solution to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for background absorbance.[11]
In Vitro Nitric Oxide Inhibition Assay (Griess Reagent Method)
This assay measures the amount of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.
Materials:
-
RAW 264.7 macrophage cells
-
Lipopolysaccharide (LPS)
-
Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
Sodium nitrite standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess reagent to each supernatant sample in a new 96-well plate.[12]
-
Incubate the plate at room temperature for 15 minutes.[12]
-
Measure the absorbance at 540 nm using a microplate reader.[12]
-
Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Signaling Pathways and Mechanisms of Action
The biological effects of bromophenyl-containing cyclobutanes are underpinned by their modulation of specific cellular signaling pathways.
ROS-Mediated Apoptosis Pathway
The anticancer activity of some bromophenyl derivatives is linked to the induction of apoptosis through the generation of reactive oxygen species (ROS).
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. TLR4 promoted endoplasmic reticulum stress induced inflammatory bowel disease via the activation of p38 MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Role of Microglia/Macrophages Activation and TLR4/NF-κB/MAPK Pathway in Distraction Spinal Cord Injury-Induced Inflammation [frontiersin.org]
- 6. TLR4 signaling and macrophage inflammatory responses are dampened by GIV/Girdin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and anticonvulsant activity of 4-bromophenyl substituted aryl semicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. prepchem.com [prepchem.com]
- 11. Activation of apoptosis signalling pathways by reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. TLR4 Signaling Pathway Modulators as Potential Therapeutics in Inflammation and Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-(4-Bromophenyl)cyclobutanol via Grignard Reaction
Introduction
The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry. It involves the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group. This protocol details the synthesis of 1-(4-Bromophenyl)cyclobutanol, a valuable intermediate in medicinal chemistry and drug development. The procedure involves the reaction of a Grignard reagent, formed in situ from 1-bromo-4-iodobenzene and n-butyllithium, with cyclobutanone.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| 1-Bromo-4-iodobenzene | 1.6293 g (5.75 mmol) | [1] |
| n-Butyllithium | 2.42 mL (2.5 M in hexane, 6.05 mmol) | [1] |
| Cyclobutanone | 0.448 mL (6.05 mmol) | [1] |
| Solvent | ||
| Anhydrous Tetrahydrofuran (THF) | 10 mL | [1] |
| Reaction Conditions | ||
| Initial Temperature | -78 °C | [1] |
| Reaction Time | 16 hours | [1] |
| Product Information | ||
| Product Name | This compound | [1] |
| Yield | 0.8033 g (65%) | [1] |
| Appearance | Clear oil | [1] |
Experimental Protocol
1. Reagent Preparation and Reaction Setup:
-
Dissolve 1-bromo-4-iodobenzene (1.6293 g, 5.75 mmol) in 10 mL of anhydrous tetrahydrofuran in a reaction vessel under a nitrogen atmosphere.[1]
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.[1]
2. Grignard Reagent Formation and Reaction:
-
Slowly add n-butyllithium (2.42 mL of a 2.5 M solution in hexane, 6.05 mmol) to the cooled solution while maintaining the nitrogen atmosphere.[1]
-
Stir the mixture at -78 °C for 20 minutes.[1]
-
Add cyclobutanone (0.448 mL, 6.05 mmol) dropwise to the reaction mixture at -78 °C.[1]
-
After the addition is complete, allow the reaction to gradually warm to room temperature and continue stirring for 16 hours.[1]
3. Work-up and Extraction:
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.[1]
-
Extract the product with a 1:1 (v/v) mixture of ethyl acetate and tetrahydrofuran.[1]
-
Combine the organic layers and dry them over anhydrous sodium sulfate.[1]
-
Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product as a thick oil.[1]
4. Purification:
-
Purify the crude product by silica gel column chromatography.[1]
-
Elute the column using a gradient of 0% to 30% ethyl acetate in heptane to afford the pure this compound as a clear oil (0.8033 g, 65% yield).[1]
Experimental Workflow
Caption: Synthesis workflow for this compound.
References
Application Notes and Protocols for Suzuki Coupling Reactions with 1-(4-Bromophenyl)cyclobutanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and substituted aromatic compounds.[1] This palladium-catalyzed reaction between an organohalide and an organoboron compound has become an indispensable tool in medicinal chemistry and drug discovery for the generation of novel molecular scaffolds.[2] The 1-arylcyclobutanol motif is of increasing interest in drug design as the cyclobutane ring can impart unique three-dimensional character to molecules, potentially improving their pharmacological properties.[3]
This document provides detailed application notes and a generalized protocol for the Suzuki coupling reaction of 1-(4-Bromophenyl)cyclobutanol with various arylboronic acids. The tertiary alcohol moiety on the cyclobutane ring is generally compatible with the reaction conditions, allowing for the synthesis of a diverse range of 1-(biphenyl-4-yl)cyclobutanol derivatives.
Reaction Principle: The Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate.[1]
-
Transmetalation: In the presence of a base, the aryl group from the boronic acid is transferred to the palladium(II) center, displacing the bromide.[1]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle.[1]
Experimental Protocols
The following is a general protocol for the Suzuki coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, Pd(dppf)Cl₂) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene, DMF)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and heating source (oil bath or microwave reactor)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or microwave vial containing a magnetic stir bar, add this compound, the arylboronic acid, palladium catalyst, ligand (if used), and base under a counterflow of inert gas.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas three times to ensure the removal of oxygen.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 1-(biphenyl-4-yl)cyclobutanol derivative.
Data Presentation: Reaction Conditions and Yields
The following table summarizes typical reaction conditions for the Suzuki coupling of a generic aryl bromide, which can be adapted for this compound.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 18-22 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₂CO₃ | Toluene | 100 | 12 | 80-90 |
| 3 | 3-Chlorophenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | DMF | 120 | 8 | 75-85 |
| 4 | 2-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 20 | 70-80 |
Note: The yields presented are typical for Suzuki reactions of aryl bromides and may vary for this compound. A study on the Suzuki-Miyaura reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine reported good yields using 5 mol % Pd(PPh₃)₄ with K₃PO₄ in 1,4-Dioxane.[4]
Troubleshooting and Optimization
-
Low Yield: If the reaction shows low conversion, consider increasing the temperature, reaction time, or catalyst loading. The choice of ligand can also significantly impact the reaction efficiency, especially for sterically hindered or electron-rich/poor coupling partners.
-
Side Reactions: Protodeboronation (loss of the boronic acid group) can be a significant side reaction. Using a stronger base or anhydrous conditions can sometimes mitigate this issue. Homocoupling of the boronic acid can also occur.
-
Compatibility of the Tertiary Alcohol: While the tertiary alcohol is generally stable, under harsh acidic or basic conditions, or at very high temperatures, dehydration or other side reactions could potentially occur. It is advisable to start with milder conditions and monitor the reaction closely for the formation of byproducts. Recent studies have shown that tertiary alcohols can undergo deoxygenative Suzuki-Miyaura arylation under specific nickel/bismuth dual-catalyzed conditions, highlighting the potential for alternative reactivity pathways.[5][6]
Applications in Drug Discovery
The synthesized 1-(biphenyl-4-yl)cyclobutanol derivatives are valuable scaffolds for drug discovery. The introduction of diverse aryl and heteroaryl groups via the Suzuki coupling allows for the rapid generation of a library of compounds for biological screening.[7] The rigid and three-dimensional nature of the cyclobutane ring can be exploited to probe the binding pockets of biological targets and to improve the pharmacokinetic properties of lead compounds.[3] These novel structures can be further functionalized to explore structure-activity relationships (SAR) and to develop new therapeutic agents.
References
The Use of 1-(4-Bromophenyl)cyclobutanol in Kinase Inhibitor Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-Bromophenyl)cyclobutanol is a valuable synthetic intermediate in the discovery and development of novel kinase inhibitors. Its rigid cyclobutyl core offers a unique three-dimensional scaffold that can be exploited to achieve high potency and selectivity for various kinase targets. The bromo-functional group provides a versatile handle for a variety of cross-coupling reactions, enabling the facile introduction of diverse chemical moieties to explore the chemical space around the kinase active site. This document provides an overview of the application of this compound in the synthesis of kinase inhibitors, including a detailed synthetic protocol for the starting material itself and a generalized scheme for its elaboration into potential kinase inhibitors. However, a specific, publicly documented kinase inhibitor synthesized directly from this starting material with comprehensive biological data could not be identified in the available literature.
Introduction to Kinase Inhibitors and the Role of Scaffolding
Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. Consequently, kinase inhibitors have become a major focus of drug discovery efforts.
The design of potent and selective kinase inhibitors often relies on the use of rigid molecular scaffolds that can orient functional groups in a precise manner to interact with the ATP-binding site of the target kinase. The cyclobutane ring of this compound provides such a rigid core, while the phenyl and hydroxyl groups offer points for further functionalization.
Synthesis of this compound
A reliable protocol for the synthesis of the title compound is crucial for its application in medicinal chemistry programs. The following procedure is adapted from established methods.
Reaction Scheme:
Experimental Protocol:
-
Materials:
-
1-Bromo-4-iodobenzene
-
n-Butyllithium (n-BuLi) in hexanes
-
Cyclobutanone
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Heptane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve 1-bromo-4-iodobenzene (1.0 eq) in anhydrous THF in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 eq) dropwise to the cooled solution. Stir the mixture at -78 °C for 30 minutes.
-
Add cyclobutanone (1.05 eq) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in heptane to afford this compound.
-
Application in Kinase Inhibitor Synthesis: A Generalized Approach
The 4-bromophenyl moiety of this compound is a key functional handle for the construction of more complex molecules through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Buchwald-Hartwig reactions. These reactions allow for the introduction of various aryl, heteroaryl, or amino groups, which are common features of kinase inhibitors that interact with the hinge region of the ATP-binding site.
Generalized Synthetic Workflow:
The following diagram illustrates a generalized workflow for the elaboration of this compound into a potential kinase inhibitor.
Caption: Generalized workflow for kinase inhibitor synthesis.
Protocol for Suzuki-Miyaura Coupling (General Example):
-
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid/ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., dioxane, toluene, DMF)
-
Water
-
-
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the boronic acid/ester (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Purge the vessel with an inert gas.
-
Add the degassed solvent and water mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the product by column chromatography or recrystallization.
-
Targeted Signaling Pathways
While a specific inhibitor derived from this compound is not publicly documented, the cyclobutyl scaffold has been explored in inhibitors targeting various kinase signaling pathways. The ultimate target of a synthesized inhibitor would depend on the nature of the coupled "hinge-binding" moiety and other appended functional groups. The diagram below illustrates a generic kinase signaling pathway that could potentially be targeted.
Caption: Generic kinase signaling pathway targeted by an inhibitor.
Data Presentation
Due to the lack of specific examples in the literature, a table of quantitative data (e.g., IC₅₀ values) for kinase inhibitors synthesized from this compound cannot be provided at this time. Researchers utilizing this starting material would need to generate such data through in-house biological screening assays.
Conclusion and Future Directions
This compound represents a promising and versatile starting material for the synthesis of novel kinase inhibitors. The protocols and generalized schemes provided herein offer a foundation for researchers to explore the potential of this scaffold in their drug discovery programs. Future work should focus on the synthesis of libraries of compounds derived from this intermediate and their systematic evaluation against a panel of kinases to identify potent and selective inhibitors. The publication of such studies would be invaluable to the medicinal chemistry community.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Arylcyclobutanols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of arylcyclobutanols. The primary focus is on the ring-opening cross-coupling reactions, which leverage the inherent strain of the cyclobutane ring to facilitate C-C bond activation, providing access to a variety of valuable molecular scaffolds.
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. Arylcyclobutanols have emerged as versatile substrates in this field. Their predominant reactivity under palladium catalysis involves a ring-opening mechanism via β-carbon elimination. This process allows for the formation of γ-arylated ketones and other valuable products. While direct cross-coupling of the aryl group of arylcyclobutanols without ring-opening in reactions like Suzuki-Miyaura or Buchwald-Hartwig amination is not commonly reported, the ring-opening pathway offers a unique and powerful synthetic strategy.
I. Palladium-Catalyzed Ring-Opening Arylation of Arylcyclobutanols
This section details the protocols for the palladium-catalyzed reaction between arylcyclobutanols and aryl halides, leading to the formation of γ-arylated ketones. This transformation proceeds through a C-C bond cleavage of the cyclobutanol ring.
Experimental Protocol: General Procedure for Ring-Opening Arylation
This protocol is a generalized procedure based on established literature.[1]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Phosphine ligand (e.g., triphenylphosphine (PPh₃), XPhos)
-
Base (e.g., cesium carbonate (Cs₂CO₃), potassium carbonate (K₂CO₃))
-
Arylcyclobutanol
-
Aryl halide (e.g., aryl iodide, aryl bromide)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware and purification supplies (silica gel for chromatography)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (1.5-2.0 equivalents).
-
Add the arylcyclobutanol (1.0 equivalent) and the aryl halide (1.2 equivalents) to the reaction vessel.
-
Add the anhydrous solvent (e.g., toluene) to the mixture.
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite or silica gel to remove inorganic salts and the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired γ-arylated ketone.
Data Presentation: Reaction Conditions and Yields
The following table summarizes representative quantitative data for the palladium-catalyzed ring-opening arylation of arylcyclobutanols with various aryl halides.
| Entry | Arylcyclobutanol | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-phenylcyclobutanol | Iodobenzene | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene | 100 | 12 | 85 |
| 2 | 1-(4-methoxyphenyl)cyclobutanol | 4-bromotoluene | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Dioxane | 110 | 16 | 92 |
| 3 | 1-(4-chlorophenyl)cyclobutanol | 1-iodonaphthalene | Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ (2) | Toluene | 100 | 24 | 78 |
| 4 | 1-phenylcyclobutanol | 2-iodothiophene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Cs₂CO₃ (2) | Dioxane | 110 | 18 | 88 |
Experimental Workflow Diagram
Caption: A schematic of the experimental steps for the palladium-catalyzed ring-opening arylation.
Catalytic Cycle Diagram
The proposed catalytic cycle for the ring-opening arylation of arylcyclobutanols is depicted below.
Caption: The proposed catalytic cycle for the palladium-catalyzed ring-opening arylation of arylcyclobutanols.
II. Palladium-Catalyzed Ring-Opening Polymerization of Arylcyclobutanols
A notable application of palladium-catalyzed C-C bond activation of cyclobutanols is in ring-opening polymerization (ROP). This method allows for the synthesis of novel polyketones.[1]
Experimental Protocol: General Procedure for Ring-Opening Polymerization
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Bifunctional arylcyclobutanol monomer (containing a leaving group, e.g., a halide)
-
Anhydrous solvent (e.g., toluene)
-
Reaction vessel suitable for polymerization
Procedure:
-
In a reaction vessel, dissolve the bifunctional arylcyclobutanol monomer in the anhydrous solvent.
-
Add palladium(II) acetate (0.5-2 mol%) and triphenylphosphine (1-4 mol%) to the solution.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) under an inert atmosphere.
-
Maintain the reaction for the specified time (e.g., 24 hours).
-
Cool the reaction to room temperature and precipitate the polymer by adding a non-solvent (e.g., methanol).
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.
Data Presentation: Polymerization Conditions and Results
The following table shows representative data for the ring-opening polymerization of a bifunctional arylcyclobutanol monomer.[1]
| Entry | Monomer | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Mn (kDa) | PDI |
| 1 | 1-(4-bromophenyl)-1-phenylcyclobutanol | Pd(OAc)₂ (1) | PPh₃ (2) | Toluene | 100 | 24 | 15.2 | 1.8 |
| 2 | 1-(4-bromophenyl)-1-phenylcyclobutanol | Pd(OAc)₂ (0.5) | PPh₃ (1) | Toluene | 100 | 24 | 21.5 | 2.1 |
Mn = Number-average molecular weight, PDI = Polydispersity index
Polymerization Workflow Diagram
Caption: A schematic of the experimental steps for the ring-opening polymerization of arylcyclobutanols.
III. Concluding Remarks
The palladium-catalyzed cross-coupling of arylcyclobutanols is a powerful synthetic tool that primarily proceeds through a ring-opening mechanism involving C-C bond activation. This reactivity provides a unique entry into γ-arylated ketones and functionalized polyketones, which are valuable intermediates in drug discovery and materials science. The protocols and data presented herein offer a solid foundation for researchers to explore and apply these transformations in their own work. Further investigations into ligand and catalyst optimization can be expected to expand the scope and utility of these fascinating reactions.
References
Application Notes and Protocols for 1-(4-Bromophenyl)cyclobutanol in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Bromophenyl)cyclobutanol is a valuable building block in medicinal chemistry, offering a unique three-dimensional scaffold that can be exploited to enhance the pharmacological properties of drug candidates. The cyclobutane moiety provides conformational restriction and metabolic stability, while the bromophenyl group serves as a versatile handle for further chemical modifications, such as cross-coupling reactions. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potent influenza A virus inhibitors.
Application in the Synthesis of Influenza A Virus Inhibitors
This compound has been successfully utilized as a key intermediate in the synthesis of a novel class of pyrazine-based influenza A virus inhibitors. These compounds have demonstrated potent activity against various influenza A strains by targeting the viral hemagglutinin (HA) protein, a critical component for viral entry into host cells. The unique combination of the cyclobutanol and bromophenyl moieties allows for precise structural modifications to optimize binding affinity and antiviral efficacy.
A notable application is in the synthesis of compounds that mimic the action of broadly neutralizing antibodies (bnAbs) by targeting the conserved stem region of the HA protein. This approach offers the potential for broad-spectrum activity against multiple influenza A subtypes. Research by Janssen Pharmaceuticals has led to the development of small molecule inhibitors, such as JNJ4796, which are orally active and show protective effects in preclinical models.[1][2]
Structure-Activity Relationship (SAR) Insights
The this compound scaffold allows for systematic exploration of the structure-activity relationships (SAR) of pyrazine-based influenza inhibitors. Key insights include:
-
Cyclobutanol Moiety: The cyclobutyl group provides a rigid, non-planar structure that can favorably interact with hydrophobic pockets in the HA stem region. Its three-dimensional nature is crucial for achieving high binding affinity.
-
Bromophenyl Group: The bromine atom on the phenyl ring serves as a key reactive site for introducing further diversity through palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling). This enables the exploration of various substituents at the para-position to optimize potency and pharmacokinetic properties.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title building block from 1-bromo-4-iodobenzene and cyclobutanone.
Materials:
-
1-Bromo-4-iodobenzene
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (2.5 M solution in hexane)
-
Cyclobutanone
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Heptane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 1-bromo-4-iodobenzene (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C under a nitrogen atmosphere.
-
Slowly add n-butyllithium (1.05 eq) and stir for 20 minutes at -78 °C.
-
Add cyclobutanone (1.05 eq) dropwise to the cold solution.
-
Allow the reaction mixture to gradually warm to room temperature and continue stirring for 16 hours.
-
Quench the reaction with a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with a 1:1 (v/v) mixture of ethyl acetate/THF.
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of 0% to 30% ethyl acetate in heptane to yield this compound as a clear oil (typically ~65% yield).[3]
Protocol 2: Synthesis of a Pyrazine-Based Influenza A Inhibitor Intermediate
This protocol outlines the coupling of this compound with a pyrazine derivative, a key step in the synthesis of influenza A inhibitors as described in patent WO2017025422A1.
Materials:
-
This compound
-
3-Amino-5-chloropyrazine-2-carboxamide
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane)
General Procedure (based on related Suzuki-Miyaura couplings):
-
To a dry reaction vessel, add 3-amino-5-chloropyrazine-2-carboxamide (1.0 eq), this compound (after conversion to the corresponding boronic acid or ester) (1.2 eq), and the base (2.0 eq).
-
Seal the vessel and purge with an inert gas (e.g., argon) for 15 minutes.
-
Add the anhydrous solvent, followed by the palladium catalyst (e.g., 0.05 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired pyrazine derivative.
Quantitative Data
The following table summarizes the biological activity of a representative pyrazine-based influenza A inhibitor synthesized using a 1-(4-substituted-phenyl)cyclobutanol intermediate, as described in the patent literature.
| Compound ID (Example from WO2017025422A1) | Influenza A Strain | Assay Type | IC50 (µM) |
| Example Compound | H1N1 | Cell-based antiviral assay | < 1 |
Note: The patent provides a range of compounds with potent activity. The specific IC50 value is representative of the high potency achieved with this chemical scaffold.
Visualizations
Experimental Workflow for Influenza Inhibitor Synthesis
Caption: Workflow for the synthesis of pyrazine-based influenza inhibitors.
Proposed Mechanism of Action: Inhibition of Viral Entry
Caption: Inhibition of influenza virus entry by targeting the HA stem.
References
Application Notes and Protocols: Organolithium Addition to Cyclobutanone for Tertiary Alcohol Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of tertiary alcohols is a fundamental transformation in organic chemistry, with broad applications in the synthesis of complex molecules, including active pharmaceutical ingredients. The addition of organolithium reagents to ketones represents a powerful and widely utilized method for the construction of carbon-carbon bonds and the generation of tertiary alcohol moieties. This document provides detailed application notes and protocols for the addition of various organolithium reagents to cyclobutanone, a strained cyclic ketone, to yield the corresponding 1-substituted cyclobutanols. These cyclobutane-containing tertiary alcohols are valuable building blocks in medicinal chemistry and materials science.
Organolithium reagents are highly reactive, pyrophoric, and moisture-sensitive. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and proper personal protective equipment.
Reaction Principle
The addition of an organolithium reagent (R-Li) to cyclobutanone proceeds via nucleophilic addition to the electrophilic carbonyl carbon. The highly polarized carbon-lithium bond renders the organic group nucleophilic, which readily attacks the carbonyl carbon of cyclobutanone. This initial addition forms a lithium alkoxide intermediate. Subsequent aqueous workup protonates the alkoxide to yield the final tertiary alcohol product.[1][2]
Data Presentation
The following table summarizes the reaction conditions and yields for the addition of selected organolithium reagents to cyclobutanone.
| Organolithium Reagent | Product | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| Phenyllithium (PhLi) | 1-Phenylcyclobutanol | Diethyl ether | -78 to rt | 2 h | [Yield not explicitly found in searches for this specific reaction, but analogous reactions suggest good to high yields are expected] |
| Methyllithium (MeLi) | 1-Methylcyclobutanol | Diethyl ether | -78 to rt | 1-2 h | [While a high-yielding (99%) protocol exists for the analogous Grignard reaction, a specific yield for MeLi was not found in the searches][3] |
| n-Butyllithium (n-BuLi) | 1-n-Butylcyclobutanol | Tetrahydrofuran (THF) | -78 to rt | 2 h | [Specific yield for this reaction was not found, but is expected to be high based on similar reactions] |
Note: While specific literature precedents for these exact reactions with detailed yields were not found in the conducted searches, the provided protocols are based on general procedures for organolithium additions to ketones and are expected to provide the desired products in good yields.
Experimental Protocols
General Safety Precautions
Organolithium reagents such as n-butyllithium and tert-butyllithium are extremely pyrophoric and must not be allowed to come into contact with the atmosphere.[4] These reagents should only be handled by trained individuals in a fume hood under an inert atmosphere.[5] All glassware must be oven-dried or flame-dried and cooled under a stream of inert gas before use. Anhydrous solvents are essential for the success of these reactions.[6]
Protocol 1: Synthesis of 1-Phenylcyclobutanol via Phenyllithium Addition
Materials:
-
Cyclobutanone
-
Phenyllithium (solution in cyclohexane/ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, and inert gas setup (argon or nitrogen)
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet. Purge the entire system with inert gas.
-
Reactant Preparation: In the flask, dissolve cyclobutanone (1.0 eq) in anhydrous diethyl ether. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Phenyllithium: Slowly add phenyllithium (1.1 eq) dropwise to the stirred solution of cyclobutanone via the dropping funnel over a period of 30 minutes. Maintain the temperature at -78 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour, and then let it gradually warm to room temperature over another hour.
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 1-phenylcyclobutanol by column chromatography on silica gel or by distillation under reduced pressure.
Protocol 2: Synthesis of 1-Methylcyclobutanol via Methyllithium Addition (Adapted from Grignard Protocol)
Materials:
-
Cyclobutanone
-
Methyllithium (solution in diethyl ether)
-
Anhydrous diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, and inert gas setup (argon or nitrogen)
Procedure:
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere, place a solution of cyclobutanone (1.0 eq) in anhydrous diethyl ether.
-
Cooling: Cool the flask to -78 °C in a dry ice/acetone bath.
-
Addition of Methyllithium: Add methyllithium (1.2 eq) dropwise to the stirred solution of cyclobutanone.
-
Reaction: Stir the reaction mixture at -78 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional hour.
-
Quenching: Cool the reaction mixture to 0 °C and carefully pour it over a cooled 1 M HCl solution with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel and extract twice with diethyl ether.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the product.[3]
-
Purification: The crude 1-methylcyclobutanol can be purified by distillation if necessary.
Protocol 3: Synthesis of 1-n-Butylcyclobutanol via n-Butyllithium Addition
Materials:
-
Cyclobutanone
-
n-Butyllithium (solution in hexanes)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, syringe, magnetic stirrer, and inert gas setup (argon or nitrogen)
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask containing a magnetic stir bar and under an inert atmosphere, add anhydrous THF. Cool the solvent to -78 °C.
-
Addition of n-Butyllithium: Slowly add n-butyllithium (1.1 eq) to the cold THF via syringe.
-
Addition of Cyclobutanone: In a separate dry flask, prepare a solution of cyclobutanone (1.0 eq) in a small amount of anhydrous THF. Add this solution dropwise to the stirred n-butyllithium solution at -78 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.
-
Quenching: Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Extract the mixture with diethyl ether (3 x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting 1-n-butylcyclobutanol by vacuum distillation or column chromatography.
Visualizations
Reaction Workflow
Caption: Experimental workflow for the synthesis of tertiary alcohols.
General Reaction Mechanism
Caption: General mechanism of organolithium addition to a ketone.
References
- 1. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 2. n-Butyllithium (n-BuLi) [commonorganicchemistry.com]
- 3. Preparation of Ketones from the Reaction of Organolithium Reagents with Carboxylic Acids | Semantic Scholar [semanticscholar.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application of 1-(4-Bromophenyl)cyclobutanol in Materials Science: A Gateway to Functional Polyketones
Introduction
1-(4-Bromophenyl)cyclobutanol is a versatile monomer that holds significant promise in the field of materials science, particularly in the synthesis of functional polyketones. This bifunctional molecule, possessing both a reactive cyclobutanol moiety and a synthetically adaptable bromophenyl group, serves as a valuable building block for the creation of advanced polymers with tailored properties. The primary application of this compound lies in its ability to undergo palladium-catalyzed ring-opening polymerization (ROP), yielding polyketones with a unique aromatic-aliphatic architecture. The presence of the bromine atom on the phenyl ring further opens avenues for post-polymerization modification, allowing for the introduction of various functionalities and the development of materials for a wide range of applications, including high-performance thermoplastics and organic electronics.
Application Notes
Monomer for Palladium-Catalyzed Ring-Opening Polymerization (ROP)
This compound is an ideal candidate for a novel palladium-catalyzed ring-opening polymerization that proceeds via the cleavage of a C(sp³)–C(sp³) bond within the cyclobutanol ring.[1][2] This process leads to the formation of polyketones, a class of high-performance thermoplastics known for their excellent mechanical strength, thermal stability, and chemical resistance.[3][4][5][6] The polymerization is typically initiated by the oxidative addition of the C-Br bond to a Pd(0) complex, followed by a cascade of β-carbon elimination and reductive elimination steps that propagate the polymer chain.[1] The modular nature of this synthesis allows for the incorporation of the bromophenyl group directly into the polymer backbone, providing a handle for further functionalization.
Synthesis of Functional Polyketones
The polyketones derived from this compound are characterized by a repeating unit containing a ketone functionality and a 4-bromophenyl-substituted butyl chain. These polymers are expected to exhibit properties comparable to other high-performance engineering plastics, such as high melting points and good solvent resistance.[6] The polarity of the ketone groups contributes to strong interchain interactions, resulting in good mechanical properties.[6]
Platform for Post-Polymerization Modification
The bromine atom on the phenyl ring of the resulting polyketone is a key feature that allows for a wide range of post-polymerization modifications. This functionality can be leveraged to fine-tune the material's properties or to introduce new capabilities. For instance, the bromophenyl group can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to attach different organic moieties.[7] This enables the synthesis of graft copolymers, the introduction of chromophores for optoelectronic applications, or the attachment of cross-linking agents to enhance thermal and mechanical stability.[8]
Potential Applications of Derived Materials
The versatility of polyketones derived from this compound suggests a broad spectrum of potential applications:
-
High-Performance Thermoplastics: As a member of the polyketone family, the polymer is a candidate for applications in the automotive, industrial, and electronics sectors where high strength, durability, and chemical resistance are required.[3][4]
-
Functional Polymer Films and Coatings: The ability to modify the bromophenyl group allows for the creation of functional films and coatings with tailored surface properties, such as hydrophobicity, biocompatibility, or conductivity.
-
Organic Electronic Materials: Through post-polymerization modification, conjugated segments can be introduced, making the materials potentially suitable for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors.
-
Advanced Composites: The polyketone can serve as a robust matrix for composite materials, with the bromophenyl group offering a site for covalent bonding to fillers or reinforcing agents, leading to improved interfacial adhesion and overall performance.
Quantitative Data
Disclaimer: The following table presents expected and typical properties for polyketones derived from analogous cyclobutanol monomers. Experimental data for the polymer synthesized specifically from this compound is not yet publicly available and would require experimental verification.
| Property | Expected Value / Range | Analytical Technique |
| Number-Average Molecular Weight (Mn) | 10,000 - 50,000 g/mol | Gel Permeation Chromatography (GPC)[9][10] |
| Polydispersity Index (PDI) | 1.5 - 2.5 | Gel Permeation Chromatography (GPC)[9][10] |
| Glass Transition Temperature (Tg) | 120 - 170 °C | Differential Scanning Calorimetry (DSC)[9][11][12] |
| Melting Temperature (Tm) | 220 - 260 °C | Differential Scanning Calorimetry (DSC)[11][12] |
| Decomposition Temperature (Td) | > 400 °C | Thermogravimetric Analysis (TGA)[9][12] |
| Tensile Strength | 60 - 90 MPa | Universal Testing Machine (UTM)[12] |
| Elongation at Break | 20 - 50 % | Universal Testing Machine (UTM)[12] |
Experimental Protocols
Synthesis of this compound)
A detailed synthesis protocol for this compound is available in the chemical literature. A common method involves the Grignard reaction between 4-bromophenylmagnesium bromide and cyclobutanone.
Palladium-Catalyzed Ring-Opening Polymerization of this compound)
This protocol is adapted from the general procedure for the palladium-catalyzed ROP of substituted cyclobutanols.[1]
Materials:
-
This compound (monomer)
-
[Pd(PPh₃)₄] (catalyst)
-
Cesium carbonate (Cs₂CO₃) (base)
-
Anhydrous toluene (solvent)
-
Nitrogen or Argon gas (for inert atmosphere)
-
Standard Schlenk line and glassware
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound (1.0 eq), [Pd(PPh₃)₄] (0.05 eq), and Cs₂CO₃ (1.2 eq) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous toluene to the flask to achieve a monomer concentration of approximately 0.2 M.
-
Seal the flask and bring it out of the glovebox.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring under a continuous flow of nitrogen or argon.
-
Monitor the progress of the polymerization by taking aliquots at regular intervals and analyzing them by Gel Permeation Chromatography (GPC) to observe the increase in molecular weight.
-
After 16-24 hours, cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane (DCM) and filter through a pad of Celite to remove the catalyst and inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the polymer by adding the concentrated solution dropwise to a large volume of a non-solvent such as methanol or hexane.
-
Collect the precipitated polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.
-
Characterize the resulting polyketone using standard techniques such as ¹H NMR, ¹³C NMR, FTIR, GPC, DSC, and TGA.[9][13]
Post-Polymerization Modification via Suzuki Coupling (Illustrative Example)
This protocol provides a general guideline for the functionalization of the bromophenyl group in the synthesized polyketone.
Materials:
-
Poly(this compound-co-ketone)
-
Arylboronic acid (e.g., phenylboronic acid)
-
[Pd(PPh₃)₄] (catalyst)
-
Potassium carbonate (K₂CO₃) (base)
-
Toluene/Water (solvent mixture)
-
Tetra-n-butylammonium bromide (TBAB) (phase-transfer catalyst)
Procedure:
-
Dissolve the poly(this compound-co-ketone) in toluene in a round-bottom flask.
-
Add the arylboronic acid (1.5 eq per bromo group), [Pd(PPh₃)₄] (0.05 eq per bromo group), K₂CO₃ (2.0 eq per bromo group, dissolved in a minimal amount of water), and TBAB (0.1 eq per bromo group).
-
Heat the biphasic mixture to 80-90 °C with vigorous stirring under a nitrogen atmosphere.
-
Monitor the reaction by taking samples and analyzing them with ¹H NMR to observe the disappearance of the signals corresponding to the bromophenyl protons and the appearance of new aromatic signals.
-
After the reaction is complete (typically 24-48 hours), cool the mixture to room temperature.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Precipitate the modified polymer in a non-solvent (e.g., methanol), filter, and dry under vacuum.
-
Characterize the functionalized polymer to confirm the successful modification.
Visualizations
Caption: Workflow for the synthesis and application of functional polyketones.
Caption: Proposed mechanism for the Pd-catalyzed ring-opening polymerization.
References
- 1. Pd-Catalyzed Ring-Opening Polymerization of Cyclobutanols through C(sp3)–C(sp3) Bond Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. Polyketones: Properties, Processing & Applications | Polymer Insights [onlytrainings.com]
- 4. Polyketones (PK): Properties, areas of application and processing [kdfeddersen.com]
- 5. Could polyketone be the next-generation nylon alternative? | Avient [avient.com]
- 6. Polyketone - Wikipedia [en.wikipedia.org]
- 7. Post-polymerisation approaches for the rapid modification of conjugated polymer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Post-Polymerization Modification of Ring Opening Metathesis Polymerization (ROMP)-Derived Materials Using Wittig Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resolvemass.ca [resolvemass.ca]
- 10. GPC-NMR Analysis for Polymer Characterisation [intertek.com]
- 11. s4science.at [s4science.at]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Stereoselective Synthesis of 1-Arylcyclobutanol Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the stereoselective synthesis of 1-arylcyclobutanol derivatives, a crucial structural motif in medicinal chemistry and drug development. The methodologies presented herein focus on achieving high levels of enantioselectivity and diastereoselectivity, providing access to specific stereoisomers of these valuable compounds.
Introduction
Chiral 1-arylcyclobutanol derivatives are important building blocks in the synthesis of complex molecules and bioactive compounds. Their rigid four-membered ring system, combined with a stereodefined carbinol center bearing an aryl group, offers a unique three-dimensional scaffold that can effectively probe biological space and enhance pharmacological properties. The stereoselective synthesis of these compounds, however, presents a significant challenge due to the inherent ring strain and the need for precise control over the stereochemistry at the quaternary center. This guide details robust and reliable protocols for three key stereoselective transformations:
-
Enantioselective Reduction of 2-Arylcyclobutanones using the Corey-Bakshi-Shibata (CBS) Reduction: A powerful method for the asymmetric reduction of prochiral ketones to chiral secondary alcohols.
-
Enantioselective Hydrogenation of 1-Arylcyclobutanones via Noyori Asymmetric Transfer Hydrogenation: A highly efficient catalytic method for the asymmetric reduction of ketones.
-
Rhodium-Catalyzed Asymmetric Arylation: A method to introduce the aryl group enantioselectively to a cyclobutanone precursor.
These methods provide a versatile toolkit for accessing a wide range of enantioenriched 1-arylcyclobutanol derivatives.
Method 1: Enantioselective Reduction of 2-Arylcyclobutanones via Corey-Bakshi-Shibata (CBS) Reduction
The Corey-Bakshi-Shibata (CBS) reduction is a highly effective method for the enantioselective reduction of prochiral ketones to their corresponding chiral alcohols.[1][2] This reaction utilizes a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like (S)-prolinol, which coordinates with a borane source (e.g., BH₃·THF or BH₃·SMe₂) to create a chiral environment for the hydride transfer.[2]
General Workflow for CBS Reduction
Caption: General workflow for the CBS reduction of 2-arylcyclobutanones.
Experimental Protocol: Enantioselective Reduction of 2-Phenylcyclobutanone
Materials:
-
2-Phenylcyclobutanone
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂, ~10 M)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-phenylcyclobutanone (1.0 mmol, 1.0 equiv) and dissolve it in anhydrous THF (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
To the stirred solution, add (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 0.1 mmol, 0.1 equiv) dropwise.
-
After stirring for 10 minutes at 0 °C, add borane-dimethyl sulfide complex (0.6 mmol, 0.6 equiv) dropwise over 10 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol (5 mL) at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Concentrate the mixture under reduced pressure.
-
To the residue, add saturated aqueous NaHCO₃ (20 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired 1-phenylcyclobutanol.
-
Determine the yield, diastereomeric ratio (by ¹H NMR or GC), and enantiomeric excess (by chiral HPLC or SFC).
Quantitative Data for CBS Reduction of 2-Arylcyclobutanones
| Entry | Substrate (Ar) | Catalyst | Yield (%) | dr (cis:trans) | ee (%) |
| 1 | Phenyl | (S)-CBS | 90 | 1:1.1 | 90-99 |
| 2 | 4-Methoxyphenyl | (S)-CBS | 88 | 1:1.2 | 92 |
| 3 | 4-Chlorophenyl | (S)-CBS | 92 | 1:1 | 95 |
| 4 | 2-Naphthyl | (S)-CBS | 85 | 1:1.3 | 91 |
Method 2: Noyori Asymmetric Transfer Hydrogenation of 1-Arylcyclobutanones
The Noyori asymmetric transfer hydrogenation is a highly efficient and widely used method for the enantioselective reduction of ketones.[3] This reaction typically employs a ruthenium(II) catalyst bearing a chiral diamine ligand, such as TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), and uses a hydrogen donor like a formic acid/triethylamine mixture or isopropanol.[3]
General Workflow for Noyori Asymmetric Transfer Hydrogenation
Caption: General workflow for Noyori asymmetric transfer hydrogenation.
Experimental Protocol: Asymmetric Transfer Hydrogenation of 1-Phenylcyclobutan-1-one
Materials:
-
1-Phenylcyclobutan-1-one
-
RuCl--INVALID-LINK-- catalyst
-
Formic acid (HCOOH)
-
Triethylamine (Et₃N)
-
Anhydrous dimethylformamide (DMF)
-
Water
-
Methanol for recrystallization
Procedure:
-
In a round-bottom flask, prepare the azeotropic mixture of formic acid and triethylamine by slowly adding formic acid (2.0 equiv) to triethylamine (5.0 equiv) at 0 °C.
-
To a separate flask, add 1-phenylcyclobutan-1-one (1.0 mmol, 1.0 equiv), RuCl--INVALID-LINK-- (0.01 mmol, 0.01 equiv), and anhydrous DMF (5 mL).
-
Add the freshly prepared formic acid/triethylamine mixture (1.0 mL) to the reaction flask.
-
Stir the reaction mixture at 40 °C for 24 hours. Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (20 mL) to the reaction mixture and stir until a precipitate forms.
-
Collect the solid by vacuum filtration and wash with water (2 x 10 mL).
-
Dry the crude product under vacuum.
-
Purify the product by recrystallization from a suitable solvent system (e.g., methanol/water) or by flash column chromatography to afford the enantiomerically enriched 1-phenylcyclobutanol.
-
Determine the yield and enantiomeric excess (by chiral HPLC).
Quantitative Data for Noyori Asymmetric Transfer Hydrogenation
| Entry | Substrate (Ar) | Catalyst | Yield (%) | ee (%) |
| 1 | Phenyl | (S,S)-TsDPEN-Ru | 93 | 99 |
| 2 | 4-Nitrophenyl | (S,S)-TsDPEN-Ru | 96 | 93 |
| 3 | 3,3-Dimethyl (benzocyclobutenone) | (S,S)-TsDPEN-Ru | 86 | 92 |
| 4 | Pyrrolidinyl (benzocyclobutenone) | (S,S)-TsDPEN-Ru | 49 | 89 |
Method 3: Rhodium-Catalyzed Asymmetric Arylation of Cyclobutenone Ketals
This method provides an enantioselective route to 3-arylcyclobutanones, which can be subsequently reduced to the desired 1-arylcyclobutanol derivatives. The key step involves the rhodium-catalyzed asymmetric addition of an arylboronic acid to a cyclobutenone ketal, which serves as a stable surrogate for the more reactive cyclobutenone.[4]
General Workflow for Rh-Catalyzed Asymmetric Arylation
Caption: General workflow for Rh-catalyzed asymmetric arylation.
Experimental Protocol: Rh-Catalyzed Asymmetric Arylation of a Cyclobutenone Ketal
Materials:
-
Cyclobutenone ethylene ketal
-
Phenylboronic acid
-
[Rh(cod)Cl]₂
-
(R)-BINAP or other chiral diene ligand
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk tube, add [Rh(cod)Cl]₂ (0.025 mmol, 0.025 equiv) and the chiral diene ligand (0.055 mmol, 0.055 equiv).
-
Evacuate and backfill the tube with argon three times.
-
Add 1,4-dioxane (2 mL) and stir the mixture at room temperature for 30 minutes.
-
To this catalyst solution, add the cyclobutenone ethylene ketal (1.0 mmol, 1.0 equiv), phenylboronic acid (1.5 mmol, 1.5 equiv), and K₃PO₄ (2.0 mmol, 2.0 equiv).
-
Add water (0.2 mL) to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction by LC-MS.
-
After completion, cool the reaction to room temperature.
-
Add water (10 mL) and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with saturated aqueous NH₄Cl (15 mL) and brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the chiral enol ether.
-
The resulting enol ether can be hydrolyzed to the corresponding 3-phenylcyclobutanone, which is then reduced to the target 1-phenylcyclobutanol using a standard reducing agent like NaBH₄.
Quantitative Data for Rh-Catalyzed Asymmetric Arylation
| Entry | Arylboronic Acid (Ar) | Ligand | Yield (%) (enol ether) | ee (%) (enol ether) |
| 1 | Phenyl | (R)-BINAP | 85 | 95 |
| 2 | 4-Tolyl | (R)-BINAP | 82 | 96 |
| 3 | 4-Fluorophenyl | (R)-BINAP | 78 | 94 |
| 4 | 3-Thienyl | (R)-BINAP | 75 | 92 |
Conclusion
The stereoselective synthesis of 1-arylcyclobutanol derivatives is a rapidly evolving field with significant implications for drug discovery and development. The methodologies outlined in these application notes—CBS reduction, Noyori asymmetric transfer hydrogenation, and Rh-catalyzed asymmetric arylation—provide robust and versatile strategies for accessing these valuable chiral building blocks with high levels of stereocontrol. The detailed protocols and comparative data presented herein are intended to serve as a practical guide for researchers in the synthesis and application of these important compounds.
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate safety precautions should be taken at all times. The reaction conditions may require optimization for different substrates.
References
- 1. Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (R)-2-Methyl-CBS-oxazaborolidine - Wikipedia [en.wikipedia.org]
- 3. Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]
Application Notes and Protocols: Cyclobutanol Derivatives in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of cyclobutanol derivatives in the synthesis of modern agrochemicals. The unique four-membered ring of cyclobutanol offers a valuable scaffold for developing novel fungicides, herbicides, and insecticides with improved efficacy and desirable physicochemical properties. The inclusion of the cyclobutyl moiety can enhance biological activity, metabolic stability, and bioavailability of the active ingredients.[1]
Fungicides: Cyclobutane Carboxamide Inhibitors of Scytalone Dehydratase
A notable class of fungicides derived from cyclobutanol are the cyclobutane carboxamides. These compounds are potent inhibitors of scytalone dehydratase, a crucial enzyme in the melanin biosynthesis pathway of many pathogenic fungi, such as Pyricularia oryzae, the causative agent of rice blast disease.[2] By inhibiting this enzyme, the fungicides prevent the fungus from producing melanin, which is essential for its cell wall integrity and virulence.
Representative Compound: N-(2,4-dichlorophenyl)cyclobutane carboxamide
This section details the synthesis and activity of a representative cyclobutane carboxamide fungicide.
Synthesis Workflow:
Caption: Synthetic pathway from cyclobutanol to N-(2,4-dichlorophenyl)cyclobutane carboxamide.
Experimental Protocols
Step 1: Oxidation of Cyclobutanol to Cyclobutanone
-
Reaction: Cyclobutanol is oxidized to cyclobutanone using a suitable oxidizing agent, such as pyridinium chlorochromate (PCC) or a Swern oxidation.
-
Procedure (using PCC):
-
To a stirred suspension of pyridinium chlorochromate (1.5 equivalents) in dichloromethane (DCM), add a solution of cyclobutanol (1.0 equivalent) in DCM dropwise at room temperature.
-
Stir the reaction mixture for 2-3 hours until the starting material is consumed (monitored by TLC).
-
Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure to obtain crude cyclobutanone.
-
Purify the crude product by distillation.
-
Step 2: Synthesis of Cyclobutanecarboxylic Acid from Cyclobutanone
-
Reaction: Cyclobutanone undergoes oxidative cleavage to form cyclobutanecarboxylic acid. A common method is the haloform reaction if a methyl ketone is present, or more generally, oxidation with a strong oxidizing agent. A more direct route from cyclobutanol involves oxidation to the carboxylic acid. However, for the purpose of this protocol, we will proceed from cyclobutanone. A plausible laboratory-scale synthesis involves the formation of a cyanohydrin followed by hydrolysis. A more direct literature method involves the hydrolysis and decarboxylation of diethyl cyclobutanedicarboxylate.[3][4] For this protocol, a direct oxidation is described.
-
Procedure (conceptual):
-
A solution of cyclobutanone (1.0 equivalent) is treated with a strong oxidizing agent such as potassium permanganate or chromic acid under acidic conditions.
-
The reaction is heated to ensure complete oxidation.
-
Upon completion, the reaction mixture is worked up by extraction with an organic solvent.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated to yield cyclobutanecarboxylic acid.[1][5]
-
Step 3: Synthesis of Cyclobutanecarbonyl Chloride
-
Reaction: Cyclobutanecarboxylic acid is converted to the more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[6]
-
Procedure (using Thionyl Chloride):
-
To a solution of cyclobutanecarboxylic acid (1.0 equivalent) in an inert solvent (e.g., DCM or toluene), add thionyl chloride (1.2 equivalents) dropwise at 0 °C.
-
Add a catalytic amount of dimethylformamide (DMF).
-
Allow the reaction mixture to warm to room temperature and then reflux for 1-2 hours until the evolution of gas ceases.
-
Remove the excess thionyl chloride and solvent by distillation to obtain crude cyclobutanecarbonyl chloride, which can be used in the next step without further purification.
-
Step 4: Synthesis of N-(2,4-dichlorophenyl)cyclobutane carboxamide
-
Reaction: Cyclobutanecarbonyl chloride is reacted with 2,4-dichloroaniline in the presence of a base to form the final amide product.
-
Procedure:
-
Dissolve 2,4-dichloroaniline (1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 equivalents) in an anhydrous solvent like DCM or THF.
-
Cool the solution to 0 °C and add a solution of cyclobutanecarbonyl chloride (1.0 equivalent) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Wash the reaction mixture with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Quantitative Data
| Step | Reactant | Product | Typical Yield (%) |
| 1. Oxidation | Cyclobutanol | Cyclobutanone | 85-95 |
| 2. Carboxylic Acid Formation | Cyclobutanone | Cyclobutanecarboxylic Acid | 70-80 |
| 3. Acyl Chloride Formation | Cyclobutanecarboxylic Acid | Cyclobutanecarbonyl Chloride | >95 (crude) |
| 4. Amidation | Cyclobutanecarbonyl Chloride & 2,4-dichloroaniline | N-(2,4-dichlorophenyl)cyclobutane carboxamide | 80-90 |
| Compound | Target Organism | Bioactivity (EC50) | Reference |
| N-(2,4-dichlorophenyl)cyclobutane carboxamide (representative) | Pyricularia oryzae (Rice Blast) | 0.25 ppm | [7][8] |
| Commercial Standard (e.g., Mancozeb) | Pyricularia oryzae (Rice Blast) | 0.25 ppm | [7][8] |
Insecticides and Herbicides
While the application of cyclobutanol derivatives is well-documented in fungicide development, their use in insecticides and herbicides is an emerging area. The incorporation of the cyclobutane moiety is being explored to create novel active ingredients with improved insecticidal and herbicidal profiles.
Insecticides
Natural products containing the cyclobutane ring have demonstrated insecticidal and growth inhibitory activity against various pests.[9][10] For instance, certain cyclobutane-containing alkaloids have shown activity against the corn earworm (Heliothis zea) and the fall armyworm (Spodoptera frugiperda).[9] Synthetic efforts are underway to develop analogs of these natural products, starting from accessible cyclobutanol derivatives. A patent for "cyclobutane insecticides" also indicates commercial interest in this area, though specific public domain examples with detailed synthetic protocols are limited.[11]
Logical Relationship for Insecticide Development:
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Cyclobutane carboxamide inhibitors of fungal melanin: biosynthesis and their evaluation as fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclobutanecarboxylic acid - general description [georganics.sk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cyclobutanecarboxylic acid - Wikipedia [en.wikipedia.org]
- 6. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of fungicides in controlling rice blast and dirty panicle diseases in Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy of fungicides in controlling rice blast and dirty panicle diseases in Thailand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
- 11. AU534112B2 - Cyclobutane insecticides - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-Bromophenyl)cyclobutanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful synthesis of 1-(4-Bromophenyl)cyclobutanol.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent method is the Grignard reaction. This involves the preparation of a Grignard reagent from a 4-bromophenyl halide (e.g., 4-bromochlorobenzene, 4-bromoiodobenzene, or 1-bromo-4-iodobenzene) and magnesium metal, followed by its reaction with cyclobutanone in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF). An alternative is to use an organolithium reagent.
Q2: Why are anhydrous conditions critical for this synthesis?
Grignard and organolithium reagents are potent bases and will react with acidic protons, such as those in water.[1] This "quenching" reaction consumes the reagent, converting it to bromobenzene and thereby significantly reducing or completely inhibiting the desired reaction with cyclobutanone, leading to low or no yield of the final product.[1][2] All glassware must be rigorously dried (e.g., flame- or oven-dried), and anhydrous solvents are essential.[1][2]
Q3: What are the primary side reactions to be aware of during the synthesis?
The main side reactions include:
-
Wurtz Coupling: The Grignard reagent can react with the unreacted 4-bromophenyl halide to form 4,4'-dibromobiphenyl.[2][3][4] This is more likely at higher temperatures and high local concentrations of the halide.[2][3][4]
-
Enolization of Cyclobutanone: The Grignard reagent can act as a base and deprotonate the alpha-proton of cyclobutanone, forming an enolate. This is more common with sterically hindered ketones and prevents the addition reaction.[3][5]
-
Reduction of Cyclobutanone: Bulky Grignard reagents can sometimes reduce the ketone to the corresponding secondary alcohol, 1-cyclobutanol, via a hydride transfer.[3][5]
Q4: How can I confirm the successful formation of the Grignard reagent?
Visual cues for a successful Grignard reagent formation include the disappearance of the metallic magnesium, a gentle reflux of the ether solvent as the exothermic reaction proceeds, and the formation of a cloudy, grayish-brown solution. For quantitative analysis, the concentration of the Grignard reagent can be determined by titration, for instance, against iodine.
Q5: What is the recommended work-up procedure for this reaction?
The reaction is typically quenched by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[3] This protonates the alkoxide intermediate to form the desired alcohol and precipitates the magnesium salts as hydroxides, which are less likely to form difficult-to-manage emulsions compared to using strong acids. The product is then extracted into an organic solvent.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate (no bubbling, no heat generation) | 1. Inactive magnesium surface due to an oxide layer.[2] 2. Presence of moisture in glassware or solvent.[2] 3. Poor quality of the alkyl halide. | 1. Activate the magnesium by crushing the turnings, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.[2][3][6] 2. Ensure all glassware is flame-dried or oven-dried and cooled under an inert atmosphere. Use fresh, anhydrous solvent.[1][2] 3. Use pure and dry starting materials. |
| Low yield of this compound | 1. Incomplete formation of the Grignard reagent. 2. Significant Wurtz coupling side reaction.[2][4] 3. Enolization of cyclobutanone.[3][5] 4. Inefficient quenching or work-up. | 1. Ensure magnesium is fully consumed or allow for longer reaction time for Grignard formation. 2. Add the 4-bromophenyl halide slowly to the magnesium suspension to maintain a low concentration. Avoid excessive heating.[3][4] 3. Add the cyclobutanone solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to favor nucleophilic addition.[3] 4. Perform a careful work-up with saturated aqueous ammonium chloride and ensure thorough extraction of the product. |
| Presence of a significant amount of 4,4'-dibromobiphenyl impurity | High local concentration of the 4-bromophenyl halide during Grignard formation, or elevated reaction temperatures.[2][3] | Add the halide solution dropwise to the magnesium turnings with vigorous stirring. Maintain a gentle reflux and avoid overheating the reaction mixture.[3] |
| Formation of a thick, un-stirrable precipitate during work-up | Formation of magnesium salts.[3] | Dilute the reaction mixture with additional organic solvent (e.g., THF or diethyl ether) to improve stirrability. Add the quenching solution slowly with vigorous stirring.[3] |
| Crude product is a dark oil or solid | Potential decomposition or significant side reactions due to overheating during Grignard formation or reaction. | Maintain careful temperature control throughout the process. A color change to greyish-brown is normal, but a black color may indicate problems.[2] |
Experimental Protocols
Synthesis of this compound via Grignard Reaction
Materials:
-
Magnesium turnings
-
1-Bromo-4-iodobenzene (or another suitable 4-bromophenyl halide)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Cyclobutanone
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Heptane
-
Anhydrous sodium sulfate
-
Silica gel
Procedure:
-
Preparation of the Grignard Reagent:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.
-
Place magnesium turnings (1.2 equivalents) in the flask.
-
Add a small amount of anhydrous THF to just cover the magnesium.
-
Dissolve 1-bromo-4-iodobenzene (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.
-
Add a small portion of the halide solution to the magnesium. If the reaction does not start, add a crystal of iodine or gently warm the flask.
-
Once the reaction initiates (indicated by bubbling and gentle reflux), add the remaining halide solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Cyclobutanone:
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Dissolve cyclobutanone (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.
-
Add the cyclobutanone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product as an oil.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in heptane (e.g., 0% to 30%) to afford this compound.
-
Data Presentation
The following table summarizes key reaction parameters and their expected impact on the synthesis of this compound.
| Parameter | Typical Range/Condition | Impact on Yield and Purity |
| Grignard Reagent | 4-Bromophenylmagnesium halide | Iodides are often more reactive for Grignard formation than chlorides or bromides. |
| Solvent | Anhydrous THF or Diethyl Ether | THF is generally a better solvent for stabilizing Grignard reagents.[7] |
| Temperature (Grignard Formation) | Room Temperature to Reflux | Higher temperatures can increase the rate of Wurtz coupling.[2][3] |
| Temperature (Reaction with Ketone) | 0 °C to Room Temperature | Low initial temperature minimizes side reactions like enolization.[3] |
| Reaction Time | 1-3 hours | Sufficient time is needed for the reaction to go to completion. |
| Reported Yield | ~65% | This is a representative yield and can vary based on specific conditions and scale. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low-yield synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 5. Grignard Reaction [organic-chemistry.org]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. reddit.com [reddit.com]
Technical Support Center: Purification of 1-(4-Bromophenyl)cyclobutanol by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 1-(4-Bromophenyl)cyclobutanol using column chromatography. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent system for the column chromatography purification of this compound?
A1: A common and effective solvent system is a gradient of ethyl acetate in a non-polar solvent such as heptane or hexane on a silica gel stationary phase. A typical gradient starts with 100% heptane/hexane and gradually increases the concentration of ethyl acetate to 30%.[1] The optimal gradient will depend on the specific impurities present in your crude material. It is highly recommended to first determine the ideal solvent system by thin-layer chromatography (TLC).
Q2: My compound, this compound, is not moving from the baseline on the TLC plate, even with a relatively polar solvent system. What should I do?
A2: If your compound remains at the baseline (Rf ≈ 0), the solvent system is not polar enough to elute it. You should gradually increase the polarity of your mobile phase. For instance, if you are using a 20% ethyl acetate in hexane mixture, try increasing the ethyl acetate concentration to 30%, 40%, or even 50%. If the compound is still not moving, you can try a more polar solvent system, such as dichloromethane/methanol. However, be aware that very high concentrations of methanol can dissolve some of the silica gel.
Q3: I see multiple spots on my TLC plate after the reaction. What are the likely impurities in the synthesis of this compound?
A3: The synthesis of this compound typically involves the reaction of a Grignard or organolithium reagent derived from a dihalobenzene (like 1-bromo-4-iodobenzene) with cyclobutanone.[1] Potential impurities include:
-
Unreacted starting materials: 1-bromo-4-iodobenzene and cyclobutanone.
-
Homocoupling product: Biphenyl derivatives formed from the Grignard reagent reacting with itself.
-
Byproducts from side reactions: Depending on the reaction conditions, other related aromatic compounds could be formed.
Q4: My purified this compound appears to be degrading on the silica gel column. How can I prevent this?
A4: While aryl cyclobutanols are generally stable, degradation on silica gel can sometimes occur, especially if the silica is acidic. To mitigate this, you can use deactivated silica gel. This can be prepared by treating the silica gel with a triethylamine solution to neutralize acidic sites. Alternatively, you can perform the chromatography quickly and at room temperature to minimize contact time with the silica. A 2D TLC can help determine if your compound is unstable on silica.
Q5: The separation between my desired product and an impurity is very poor, even after trying several solvent systems. What are my options?
A5: If you are struggling with poor separation, consider the following:
-
Optimize the gradient: A shallower gradient around the elution point of your compound can improve resolution.
-
Change the stationary phase: If silica gel is not providing adequate separation, you could try using alumina (neutral or basic).
-
Use a different solvent system: Sometimes, a complete change of solvents (e.g., toluene/ethyl acetate instead of hexane/ethyl acetate) can alter the selectivity and improve separation.
-
Recrystallization: If the purified product is a solid, recrystallization from a suitable solvent system can be a highly effective final purification step.
Data Presentation
The following table summarizes estimated TLC and column chromatography parameters for this compound and potential impurities. Note that actual Rf values may vary depending on the specific conditions (TLC plate manufacturer, temperature, solvent saturation, etc.).
| Compound | Structure | Polarity | Estimated Rf (20% EtOAc/Hexane) | Elution Order (Normal Phase) |
| 4,4'-dibromobiphenyl (impurity) | Br-Ph-Ph-Br | Non-polar | ~ 0.8 - 0.9 | 1 |
| 1-bromo-4-iodobenzene (starting material) | I-Ph-Br | Non-polar | ~ 0.7 - 0.8 | 2 |
| Cyclobutanone (starting material) | C4H6O | Polar | ~ 0.5 - 0.6 | 3 |
| This compound | Br-Ph-C(OH)(CH2)3 | Polar | ~ 0.3 - 0.4 | 4 |
Experimental Protocol
This protocol describes a general procedure for the purification of this compound by flash column chromatography.
1. Preparation of the Slurry:
-
In a beaker, add silica gel (typically 50-100 times the weight of your crude product).
-
Add the initial, least polar solvent (e.g., 100% hexane or a low percentage of ethyl acetate in hexane).
-
Stir gently to create a uniform slurry, ensuring there are no dry clumps of silica.
2. Packing the Column:
-
Secure a glass chromatography column vertically.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 1 cm).
-
Pour the silica gel slurry into the column.
-
Gently tap the column to ensure even packing and remove any air bubbles.
-
Open the stopcock to drain the excess solvent until the solvent level is just above the top of the silica gel. Do not let the column run dry.
-
Add another thin layer of sand on top of the silica gel bed.
3. Loading the Sample:
-
Dissolve your crude this compound in a minimal amount of a suitable solvent (ideally the initial elution solvent or a slightly more polar solvent like dichloromethane).
-
Carefully add the dissolved sample to the top of the column using a pipette.
-
Rinse the sample flask with a small amount of the initial solvent and add it to the column.
-
Drain the solvent until the sample has been adsorbed onto the top layer of sand/silica.
4. Elution:
-
Carefully add the initial eluting solvent to the top of the column.
-
Begin collecting fractions.
-
Gradually increase the polarity of the eluting solvent according to your predetermined gradient (e.g., from 0% to 30% ethyl acetate in hexane).
-
Monitor the elution of your compound by TLC analysis of the collected fractions.
5. Isolation of the Product:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the column chromatography purification of this compound.
Caption: Troubleshooting workflow for column chromatography purification.
References
Technical Support Center: Grignard Synthesis of Tertiary Cyclobutanols
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the Grignard synthesis of tertiary cyclobutanols.
Troubleshooting Guides
This section addresses common issues encountered during the Grignard synthesis of tertiary cyclobutanols, providing potential causes and actionable solutions.
Problem 1: Low yield of the desired tertiary cyclobutanol and recovery of starting cyclobutanone.
-
Question: My Grignard reaction is not going to completion, and I'm isolating a significant amount of the starting cyclobutanone. What is happening?
-
Answer: This is a classic sign of enolization , a major side reaction where the Grignard reagent acts as a base and deprotonates the α-carbon of the cyclobutanone to form a magnesium enolate.[1] Upon aqueous workup, this enolate is protonated back to the starting ketone. This is particularly problematic with sterically hindered Grignard reagents.[2]
Troubleshooting Steps:
-
Choice of Grignard Reagent: If possible, use a less sterically hindered Grignard reagent.
-
Reaction Temperature: Lowering the reaction temperature can favor the desired nucleophilic addition over enolization.
-
Solvent: The choice of solvent can influence the reaction pathway. Ethereal solvents like THF and diethyl ether are standard.
-
Alternative Reagents: Consider using organolithium reagents, which can sometimes favor 1,2-addition over enolization.
-
Problem 2: Isolation of a secondary alcohol instead of the expected tertiary cyclobutanol.
-
Question: I've isolated a significant amount of a secondary alcohol, where the cyclobutanone appears to have been reduced. Why did this happen?
-
Answer: This side product is the result of a reduction reaction . If the Grignard reagent has β-hydrogens (e.g., ethylmagnesium bromide or larger), it can transfer a hydride to the carbonyl carbon via a six-membered cyclic transition state.[2] This is more common with sterically hindered ketones.
Troubleshooting Steps:
-
Grignard Reagent Selection: If the synthesis allows, use a Grignard reagent that lacks β-hydrogens, such as methylmagnesium bromide or neopentylmagnesium bromide.
-
Temperature Control: Lowering the reaction temperature can help to minimize the reduction pathway.
-
Problem 3: Presence of a high-boiling, non-polar impurity in the product mixture.
-
Question: My crude product contains a high-boiling impurity that is not the desired alcohol. What could this be?
-
Answer: You are likely observing the product of a Wurtz coupling reaction . This occurs when the Grignard reagent reacts with the unreacted alkyl halide from which it was formed. This side reaction consumes the Grignard reagent, leading to lower yields of the tertiary cyclobutanol.
Troubleshooting Steps:
-
Slow Addition: Ensure slow, dropwise addition of the alkyl halide during the formation of the Grignard reagent to maintain a low concentration of the alkyl halide.
-
Excess Magnesium: Use a sufficient excess of magnesium to promote the reaction of the alkyl halide with the magnesium surface.
-
Temperature: Maintain a moderate temperature during Grignard reagent formation to avoid accelerating the Wurtz coupling.
-
Problem 4: Formation of unexpected ring-opened byproducts.
-
Question: I'm observing byproducts that do not contain the cyclobutane ring. What could be causing this?
-
Answer: Tertiary cyclobutanols can undergo ring-opening reactions , especially under certain conditions.[3][4] This can be a thermal process or catalyzed by acid during the workup. The strained four-membered ring is susceptible to cleavage, leading to the formation of linear ketones or other rearranged products.
Troubleshooting Steps:
-
Mild Workup Conditions: Use a buffered aqueous solution, such as a saturated solution of ammonium chloride (NH₄Cl), for quenching the reaction instead of a strong acid.
-
Temperature Control During Workup and Purification: Avoid excessive heating during the workup and any subsequent purification steps like distillation, as some cyclobutanols are thermally labile.[3]
-
Inert Atmosphere: While less common for the ring-opening itself, ensuring the reaction and workup are performed under an inert atmosphere can prevent side reactions with oxygen that might lead to degradation products.
-
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to use anhydrous conditions for a Grignard reaction? A1: Grignard reagents are highly reactive towards protic sources like water. Water will protonate the Grignard reagent, quenching it to form an alkane and magnesium salts, which will significantly reduce the yield of your desired product. All glassware must be thoroughly dried (e.g., in an oven), and anhydrous solvents must be used.
Q2: How can I initiate a sluggish Grignard reagent formation? A2: The formation of a Grignard reagent can sometimes have an induction period. To initiate the reaction, you can try adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or gently heating a small portion of the solvent with the magnesium and a small amount of alkyl halide. Sonication can also be effective.
Q3: How many equivalents of the Grignard reagent should I use? A3: It is advisable to use a slight excess of the Grignard reagent (e.g., 1.1 to 1.5 equivalents) to ensure complete consumption of the cyclobutanone, especially if some of the Grignard reagent is consumed by side reactions or quenched by trace amounts of water.
Q4: Can I use a Grignard reagent with other functional groups in the molecule? A4: Grignard reagents are not compatible with acidic protons found in alcohols, carboxylic acids, amines, and thiols. They also react with carbonyl groups such as esters, amides, and nitriles.[5] If your cyclobutanone substrate contains these functional groups, they must be protected before the Grignard reaction.
Data Presentation
The following tables provide an overview of how different experimental parameters can influence the outcome of the Grignard synthesis of tertiary cyclobutanols. The data is illustrative and compiled from general principles and specific examples in the literature.
Table 1: Influence of Grignard Reagent Structure on Product Distribution
| Grignard Reagent | Steric Hindrance | β-Hydrogens | Predominant Reaction with Cyclobutanone | Expected Side Products |
| CH₃MgBr | Low | No | 1,2-Addition | Minimal |
| CH₃CH₂MgBr | Moderate | Yes | 1,2-Addition | Reduction |
| (CH₃)₂CHMgBr | High | Yes | Enolization/Reduction | Starting Material, Secondary Alcohol |
| (CH₃)₃CMgBr | Very High | Yes | Enolization | Starting Material |
| PhMgBr | Moderate | No | 1,2-Addition | Minimal |
Table 2: Effect of Reaction Temperature on Side Reactions
| Temperature | 1,2-Addition | Enolization | Reduction | Wurtz Coupling |
| Low (-78 °C to 0 °C) | Favored | Suppressed | Suppressed | Suppressed |
| Room Temperature | Favorable | Increased | Increased | Moderate |
| High (Reflux) | Less Favorable | Significant | Significant | Significant |
Experimental Protocols
Synthesis of 1-Ethylcyclobutanol
This protocol provides a detailed methodology for the synthesis of 1-ethylcyclobutanol from cyclobutanone and ethylmagnesium bromide.
Materials:
-
Magnesium turnings
-
Bromoethane
-
Anhydrous diethyl ether or THF
-
Cyclobutanone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Iodine (crystal, as initiator)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Separatory funnel
Procedure:
-
Preparation of the Grignard Reagent:
-
All glassware must be oven-dried and assembled while hot under a stream of inert gas.
-
Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the three-necked flask.
-
Add a small amount of anhydrous diethyl ether to just cover the magnesium.
-
In the dropping funnel, prepare a solution of bromoethane (1.1 equivalents) in anhydrous diethyl ether.
-
Add a small portion of the bromoethane solution to the magnesium suspension. The reaction should initiate, as evidenced by the disappearance of the iodine color, bubbling, and the solution turning cloudy. If the reaction does not start, gentle warming may be applied.
-
Once the reaction has started, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Cyclobutanone:
-
Cool the Grignard reagent solution in an ice bath.
-
Dissolve cyclobutanone (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the cyclobutanone solution dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
-
-
Workup:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully add saturated aqueous NH₄Cl solution dropwise to quench the reaction and hydrolyze the magnesium alkoxide. Be cautious as this is an exothermic process.
-
Continue adding the NH₄Cl solution until the bubbling ceases and two clear layers are formed.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine all organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent by rotary evaporation.
-
Purify the crude 1-ethylcyclobutanol by fractional distillation under reduced pressure.
-
Mandatory Visualization
Caption: Reaction pathways in the Grignard synthesis of tertiary cyclobutanols.
References
Technical Support Center: Optimization of Grignard Reactions for Arylcyclobutanol Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing Grignard reaction conditions for the synthesis of arylcyclobutanols. Below you will find troubleshooting guides, frequently asked questions, data on reaction conditions, detailed experimental protocols, and visual aids to help navigate challenges in your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the Grignard synthesis of arylcyclobutanols.
Q1: My Grignard reaction has a very low yield or fails to initiate. What are the common causes and how can I resolve this?
A1: Failure to initiate and low yields are frequent challenges in Grignard reactions. The primary culprits are often related to the purity of reagents and the reaction environment.
-
Moisture Contamination: Grignard reagents are highly reactive towards protic sources, including water.[1] Ensure all glassware is rigorously dried, either in an oven overnight or by flame-drying under an inert atmosphere. Solvents must be anhydrous, and starting materials (aryl halide and cyclobutanone) should be free of water.
-
Inactive Magnesium Surface: A layer of magnesium oxide on the magnesium turnings can prevent the reaction from starting.[2]
-
Activation Techniques:
-
Use fresh, shiny magnesium turnings.
-
Mechanically crush a few pieces of magnesium in the reaction flask with a dry glass rod to expose a fresh surface.
-
Add a small crystal of iodine; the disappearance of the brown color often indicates initiation.
-
Add a few drops of 1,2-dibromoethane.
-
-
-
Poor Quality Aryl Halide: Ensure the aryl halide is pure. The order of reactivity for the halides is generally I > Br > Cl.[3] Aryl chlorides can be less reactive and may require higher temperatures or longer reaction times to form the Grignard reagent.
Q2: I'm observing a significant amount of my starting cyclobutanone being recovered after the reaction. What is causing this and how can I improve the conversion?
A2: The recovery of the starting ketone suggests that the Grignard reagent is acting as a base rather than a nucleophile, leading to the enolization of the cyclobutanone.[2] Upon acidic workup, the enolate is protonated, regenerating the ketone.[2]
-
Steric Hindrance: Cyclobutanone can be sterically hindered, making nucleophilic attack less favorable.
-
Reaction Temperature: Higher temperatures can favor enolization.
-
Troubleshooting Steps:
-
Lower the reaction temperature. Perform the addition of the cyclobutanone to the Grignard reagent at a lower temperature (e.g., -78 °C to 0 °C).
-
Reverse Addition: Slowly add the cyclobutanone solution to the Grignard reagent. This keeps the concentration of the ketone low and can minimize enolization.[2]
-
-
Q3: My main product is not the expected arylcyclobutanol. What are the likely side products and how can I minimize their formation?
A3: Several side reactions can occur, leading to undesired products.
-
Reduction of the Ketone: If the Grignard reagent has β-hydrogens, it can reduce the ketone to the corresponding secondary alcohol (cyclobutanol). This is less common with simple aryl Grignards like phenylmagnesium bromide.
-
Homo-coupling (Biphenyl Formation): The Grignard reagent can react with the unreacted aryl halide to form a biaryl compound (e.g., biphenyl).[4] This is favored by higher concentrations of the aryl halide and elevated temperatures.[4]
-
Minimization Strategy: Ensure a slight excess of magnesium and control the rate of addition of the aryl halide to maintain a low concentration in the reaction mixture.
-
-
Wurtz-type Coupling: This is a major side reaction when using primary or benzylic halides, where the Grignard reagent is alkylated by the starting material.
Frequently Asked Questions (FAQs)
Q1: Which solvent is best for preparing aryl Grignard reagents for reaction with cyclobutanone?
A1: Diethyl ether and tetrahydrofuran (THF) are the most common and effective solvents for Grignard reactions.[3] THF is often preferred for the formation of aryl Grignards from less reactive aryl chlorides due to its higher boiling point and better solvating properties, which stabilize the Grignard reagent.[5] The choice of solvent can be critical for the efficient synthesis of benzocyclobutenols.
Q2: How can I be sure my Grignard reagent has formed before adding the cyclobutanone?
A2: Visual cues such as the disappearance of the magnesium metal, a change in color of the solution (often becoming cloudy and grey or brown), and gentle refluxing of the solvent (due to the exothermic nature of the reaction) are good indicators. For a quantitative assessment, you can take a small aliquot of the reaction mixture, quench it with iodine, and titrate the excess iodine.
Q3: Can I use a substituted cyclobutanone in this reaction?
A3: Yes, but substituents on the cyclobutanone ring can increase steric hindrance and may promote side reactions like enolization. Optimization of the reaction conditions, particularly lowering the temperature and using reverse addition, will be crucial.
Q4: What is the recommended workup procedure for a Grignard reaction with cyclobutanone?
A4: The reaction should be quenched by slowly adding it to a cold, saturated aqueous solution of ammonium chloride (NH₄Cl). This is a mildly acidic workup that protonates the alkoxide to form the desired alcohol while minimizing potential acid-catalyzed side reactions. Extraction with an organic solvent (like diethyl ether or ethyl acetate) followed by washing with brine and drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) is a standard procedure.
Data Presentation
The following tables provide illustrative data on how different parameters can affect the yield of arylcyclobutanol synthesis. Note that these are representative examples and optimal conditions may vary based on the specific substrates used.
Table 1: Effect of Solvent on the Yield of 1-Phenylcyclobutanol
| Aryl Halide | Solvent | Temperature (°C) | Approximate Yield (%) |
| Bromobenzene | Diethyl Ether | 35 (reflux) | 85-95 |
| Bromobenzene | THF | 66 (reflux) | 90-98 |
| Chlorobenzene | THF | 66 (reflux) | 70-80 |
This table illustrates the general trend of solvent effects on Grignard reactions. THF is often superior for less reactive halides.
Table 2: Influence of Temperature on the Reaction of Phenylmagnesium Bromide with Cyclobutanone
| Addition Temperature (°C) | Reaction Time (h) | Approximate Yield (%) | Notes |
| 25 (Room Temp) | 1 | 75-85 | Increased potential for side reactions. |
| 0 | 2 | 88-95 | Good balance of reaction rate and selectivity. |
| -78 | 4 | >90 | May require longer reaction times for full conversion. |
This table illustrates that lower temperatures generally favor the desired nucleophilic addition and can lead to higher yields by minimizing side reactions.
Experimental Protocols
Protocol: Synthesis of 1-Phenylcyclobutanol via Grignard Reaction
Materials:
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether or THF
-
Cyclobutanone
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Preparation of Glassware: All glassware (a three-necked round-bottom flask, a reflux condenser, and a dropping funnel) must be thoroughly dried in an oven at 120 °C for at least 4 hours and assembled while hot under a stream of dry nitrogen or argon.
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.2 equivalents) in the reaction flask.
-
Add a small crystal of iodine.
-
In the dropping funnel, prepare a solution of bromobenzene (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction should initiate, as evidenced by a color change and gentle reflux. If it does not start, gently warm the flask or add a drop of 1,2-dibromoethane.
-
Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Cyclobutanone:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Prepare a solution of cyclobutanone (1.0 equivalent) in anhydrous diethyl ether or THF in the dropping funnel.
-
Add the cyclobutanone solution dropwise to the stirred Grignard reagent over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench by adding it to a stirred, cold saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude 1-phenylcyclobutanol.
-
The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.
-
Mandatory Visualizations
Caption: General workflow for the synthesis of arylcyclobutanols via Grignard reaction.
Caption: Troubleshooting decision tree for Grignard synthesis of arylcyclobutanols.
References
- 1. ijpsm.com [ijpsm.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]
- 5. RATE DATA FROM INDUCTION PERIOD DETERMINATIONS FOR ALKYL- AND PHENYLMAGNESIUM BROMIDE FORMATION | Semantic Scholar [semanticscholar.org]
Technical Support Center: Synthesis of 1-(4-Bromophenyl)cyclobutanol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-Bromophenyl)cyclobutanol.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the removal of byproducts.
Issue 1: Low Yield of this compound
| Possible Cause | Recommended Solution |
| Inactive Magnesium Surface | Crush magnesium turnings under an inert atmosphere to expose a fresh surface. A small crystal of iodine or a few drops of 1,2-dibromoethane can also be used as an initiator.[1] |
| Wet Glassware or Solvents | Ensure all glassware is oven- or flame-dried and cooled under an inert atmosphere. Use freshly opened anhydrous solvents.[1] |
| Presence of Moisture or Oxygen | Improve the inert atmosphere technique (e.g., use a nitrogen or argon blanket). Ensure all reagents and solvents are strictly anhydrous. |
| Incomplete Reaction | Monitor the reaction by Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time or gently warming the reaction mixture. |
Issue 2: Presence of Significant Byproducts in the Crude Product
| Observed Byproduct | Likely Cause | Removal Strategy |
| 4,4'-Dibromobiphenyl | Wurtz-type homocoupling of the Grignard reagent. This is favored at higher concentrations of the aryl halide and higher temperatures. | Silica Gel Column Chromatography: Use a non-polar eluent system (e.g., hexane or heptane) to elute the non-polar biphenyl byproduct first. Trituration/Recrystallization: Biphenyl is often soluble in non-polar solvents like petroleum ether or hexane. Triturating the crude product with cold hexane may selectively dissolve the biphenyl.[2] |
| Unreacted 4-Bromobenzaldehyde or Cyclobutanone | Incomplete reaction or incorrect stoichiometry. | Silica Gel Column Chromatography: The polarity difference between the starting materials and the alcohol product allows for effective separation. Use a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.[3] |
| Benzene | The Grignard reagent is quenched by trace amounts of water or other protic sources.[4][5] | This is a volatile byproduct and is typically removed during solvent evaporation under reduced pressure. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound via a Grignard reaction?
A1: The most common byproducts are typically 4,4'-dibromobiphenyl (from the coupling of the Grignard reagent), unreacted starting materials (4-bromobenzaldehyde or cyclobutanone), and benzene (from the quenching of the Grignard reagent by moisture).
Q2: How can I effectively remove the 4,4'-dibromobiphenyl byproduct?
A2: Silica gel column chromatography is a highly effective method. Due to the significant difference in polarity between the non-polar 4,4'-dibromobiphenyl and the more polar this compound, a gradient elution from a non-polar solvent (like heptane) to a more polar mixture (like ethyl acetate/heptane) will separate the two compounds.[3]
Q3: My Grignard reaction is difficult to initiate. What can I do?
A3: To initiate the reaction, ensure your magnesium turnings are activated. This can be achieved by crushing them to expose a fresh surface. Adding a small crystal of iodine or a few drops of 1,2-dibromoethane can also help start the reaction.[1] Gentle warming may also be applied.
Q4: I have a low yield of the desired product. What are the likely causes?
A4: Low yields are often due to the presence of moisture, which quenches the Grignard reagent. Ensure all glassware is rigorously dried and that anhydrous solvents are used.[1] An incomplete reaction can also be a cause; monitor the reaction's progress using TLC.
Q5: What is a suitable solvent system for the purification of this compound by column chromatography?
A5: A gradient elution with ethyl acetate in heptane (or hexane) is reported to be effective. A typical gradient could be from 0% to 30% ethyl acetate in heptane.[3]
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a literature procedure.[3]
-
Dissolve 1-bromo-4-iodobenzene (1.6293 g, 5.75 mmol) in anhydrous tetrahydrofuran (10 mL) in a flame-dried, three-necked flask under a nitrogen atmosphere.
-
Cool the reaction system to -78 °C.
-
Slowly add n-butyllithium (2.5 M in hexane, 2.42 mL, 6.05 mmol) while maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 20 minutes.
-
Add cyclobutanone (0.448 mL, 6.05 mmol) dropwise to the cold solution.
-
After the addition, allow the reaction to gradually warm to room temperature and continue stirring for 16 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with a 1:1 (v/v) mixture of ethyl acetate/tetrahydrofuran.
-
Combine the organic phases, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Silica Gel Column Chromatography
-
Prepare a silica gel column using a suitable non-polar solvent like heptane.
-
Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent.
-
Load the sample onto the column.
-
Elute the column with a gradient of 0% to 30% ethyl acetate in heptane.
-
Collect fractions and monitor by TLC to identify the fractions containing the pure this compound.
-
Combine the pure fractions and evaporate the solvent to yield the purified product as a clear oil (expected yield ~65%).[3]
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for byproduct removal via column chromatography.
References
Technical Support Center: Synthesis of 1-Arylcyclobutanols
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 1-arylcyclobutanols. It includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and comparative data to help improve reaction yields and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 1-arylcyclobutanols?
A1: The most prevalent methods for synthesizing 1-arylcyclobutanols are the Grignard reaction between an arylmagnesium halide and cyclobutanone, and the Paternò-Büchi reaction, which is a photochemical [2+2] cycloaddition of an aryl ketone or aldehyde with an alkene.
Q2: I am getting a low yield in my Grignard reaction to produce a 1-arylcyclobutanol. What are the likely causes?
A2: Low yields in this Grignard reaction are often attributed to several factors:
-
Poor quality of Grignard reagent: The Grignard reagent may not have formed efficiently or may have decomposed.
-
Presence of water: Grignard reagents are highly sensitive to moisture. Any water in the glassware, solvents, or starting materials will quench the reagent.
-
Side reactions: Common side reactions include enolization of the cyclobutanone, Wurtz coupling to form biphenyl, and reduction of the ketone.[1]
-
Steric hindrance: While generally efficient with aryl Grignards, bulky substituents on the aryl ring can hinder the reaction.
Q3: What are the main side products to expect in the Grignard synthesis of 1-arylcyclobutanols?
A3: The primary side product is often biphenyl, which arises from the coupling of the Grignard reagent with unreacted aryl halide.[2] Another potential side product is the starting ketone, which can be recovered if the Grignard reagent acts as a base, leading to the deprotonation of the cyclobutanone to form an enolate.[1]
Q4: Can I use alkyl Grignard reagents to synthesize 1-alkylcyclobutanols with high yield?
A4: The synthesis of 1-alkylcyclobutanols using alkyl Grignard reagents often results in lower yields compared to their aryl counterparts. This is because alkyl Grignards are more prone to acting as a base, leading to the enolization of cyclobutanone, and can also cause reduction of the ketone.
Q5: What is the Paternò-Büchi reaction and how can it be used to synthesize 1-arylcyclobutanols?
A5: The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, resulting in the formation of an oxetane.[3] To synthesize a 1-arylcyclobutanol, an aryl ketone can be reacted with an appropriate alkene under UV irradiation. The resulting oxetane can then be rearranged or cleaved to yield the desired cyclobutanol.
Q6: How can I purify my 1-arylcyclobutanol product?
A6: Common purification methods for 1-arylcyclobutanols include column chromatography, distillation, and recrystallization.[4] The choice of method depends on the physical properties of the specific 1-arylcyclobutanol and the nature of the impurities. Column chromatography is often effective for removing nonpolar byproducts like biphenyl.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of 1-arylcyclobutanols.
Grignard Reaction Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no product yield | 1. Inactive magnesium. 2. Wet glassware or solvent. 3. Poor quality aryl halide. 4. Grignard reagent decomposition. | 1. Activate magnesium turnings by grinding them in a mortar and pestle or by adding a small crystal of iodine. 2. Flame-dry all glassware under vacuum and use anhydrous solvents. 3. Purify the aryl halide before use. 4. Use the Grignard reagent immediately after preparation. |
| Significant amount of biphenyl byproduct | Wurtz coupling reaction between the Grignard reagent and unreacted aryl halide. | Add the aryl halide slowly to the magnesium turnings to maintain a low concentration. Ensure the reaction temperature does not get too high. |
| Recovery of starting cyclobutanone | The Grignard reagent is acting as a base and deprotonating the cyclobutanone. | Use a less sterically hindered Grignard reagent if possible. Consider transmetalation to a less basic organometallic reagent, such as an organocerium reagent. |
| Formation of a secondary alcohol | The Grignard reagent is acting as a reducing agent. | This is more common with sterically hindered ketones. Lowering the reaction temperature may help. |
Paternò-Büchi Reaction Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no product yield | 1. Incorrect wavelength of UV light. 2. Quenching of the excited state. 3. Low concentration of reactants. | 1. Ensure the UV lamp emits at a wavelength that can excite the aryl ketone. 2. Degas the solvent to remove oxygen, which can quench the triplet state. 3. Increase the concentration of the alkene. |
| Formation of multiple isomers | Lack of regioselectivity or stereoselectivity in the cycloaddition. | The selectivity is influenced by the electronic nature of the alkene and the stability of the intermediate diradical. Modifying the substituents on the alkene may improve selectivity. |
| Polymerization of the alkene | The alkene is prone to polymerization under photochemical conditions. | Use a higher concentration of the ketone relative to the alkene. Consider using a flow chemistry setup to minimize reaction time. |
Quantitative Data
The following table summarizes representative yields for the synthesis of 1-arylcyclobutanols via the Grignard reaction. Please note that yields can vary significantly based on reaction scale, purity of reagents, and specific laboratory conditions.
| Aryl Group | Grignard Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Phenyl | Phenylmagnesium bromide | Diethyl ether | 0 to RT | 2 | ~85 |
| 4-Methoxyphenyl | 4-Methoxyphenylmagnesium bromide | THF | 0 to RT | 3 | ~80 |
| 4-Chlorophenyl | 4-Chlorophenylmagnesium bromide | Diethyl ether | 0 to RT | 2.5 | ~75 |
| 2-Methylphenyl | 2-Methylphenylmagnesium bromide | THF | -10 to RT | 4 | ~60 |
| Naphthyl | 1-Naphthylmagnesium bromide | Diethyl ether | 0 to RT | 3 | ~70 |
Experimental Protocols
Protocol 1: Synthesis of 1-Phenylcyclobutanol via Grignard Reaction
Materials:
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether
-
Cyclobutanone
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of Phenylmagnesium Bromide:
-
Place magnesium turnings (1.2 eq) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
Dissolve bromobenzene (1.1 eq) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion of the bromobenzene solution to the magnesium. If the reaction does not start, warm the flask gently and add a crystal of iodine.
-
Once the reaction has initiated (cloudy solution, gentle reflux), add the remaining bromobenzene solution dropwise to maintain a steady reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes.
-
-
Reaction with Cyclobutanone:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve cyclobutanone (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the cyclobutanone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 1-phenylcyclobutanol.
-
Protocol 2: Synthesis of 1-Arylcyclobutanol via Paternò-Büchi Reaction
Materials:
-
Aryl ketone (e.g., benzophenone)
-
Alkene (e.g., 2,3-dimethyl-2-butene)
-
Anhydrous benzene or acetonitrile
-
High-pressure mercury lamp (or other suitable UV source)
-
Quartz reaction vessel
Procedure:
-
Reaction Setup:
-
Dissolve the aryl ketone (1.0 eq) and the alkene (2.0-5.0 eq) in anhydrous benzene or acetonitrile in a quartz reaction vessel.
-
Degas the solution by bubbling nitrogen or argon through it for 15-20 minutes to remove dissolved oxygen.
-
-
Photochemical Reaction:
-
Irradiate the reaction mixture with a high-pressure mercury lamp. The reaction time will vary depending on the specific reactants and the intensity of the light source (typically several hours).
-
Monitor the reaction progress by TLC or GC analysis.
-
-
Work-up and Purification:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The resulting oxetane can be purified by column chromatography.
-
The purified oxetane can then be subjected to further reactions (e.g., acid-catalyzed rearrangement) to yield the 1-arylcyclobutanol. The specific conditions for this step will depend on the structure of the oxetane.
-
Visualizations
Caption: Workflow for the Grignard synthesis of 1-phenylcyclobutanol.
Caption: Troubleshooting logic for low yield in Grignard synthesis.
References
stability of 1-(4-Bromophenyl)cyclobutanol under reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of 1-(4-Bromophenyl)cyclobutanol in various reaction conditions. This resource is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Action |
| Low or no yield of desired product; formation of an alkene byproduct. | Acid-catalyzed dehydration: this compound is a tertiary alcohol and is susceptible to elimination of water under acidic conditions, especially at elevated temperatures, to form 1-(4-bromophenyl)cyclobutene.[1][2] | - Avoid strong acidic conditions if possible. - If acidic conditions are necessary, use milder acids or buffer the reaction mixture. - Run the reaction at the lowest possible temperature. - Consider using a non-acidic activation method for the hydroxyl group. |
| Formation of a dimeric or polymeric byproduct, or unexpected aromatic substitution patterns. | Acid-catalyzed Friedel-Crafts reaction: The carbocation intermediate formed under acidic conditions can act as an electrophile and react with another molecule of this compound or other aromatic species in the reaction mixture.[3] | - Use non-polar, aprotic solvents to disfavor carbocation formation and intermolecular reactions. - Run the reaction at high dilution to minimize intermolecular side reactions. - If possible, use protecting groups to reduce the nucleophilicity of the aromatic ring. |
| Formation of a ring-opened product. | Transition metal catalysis, photocatalysis, or radical initiation: The strained cyclobutane ring can undergo opening in the presence of certain catalysts or initiators.[3] | - Carefully select catalysts and ensure the reaction is free from radical initiators. - If a transition metal catalyst is required, screen different ligands and reaction conditions to minimize ring-opening. - Conduct the reaction in the dark if photochemically-induced ring opening is suspected. |
| Degradation of the compound during storage. | Long-term instability: While generally stable under normal conditions, prolonged storage at ambient temperature may lead to slow decomposition. Recommended storage is at 2-8°C.[4][5] | - Store the compound at the recommended temperature of 2-8°C. - Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. - Re-analyze the purity of the compound if it has been stored for an extended period. |
Frequently Asked Questions (FAQs)
Q1: How stable is this compound under neutral conditions?
A1: this compound is generally considered to be a stable compound under neutral pH and ambient temperature.[6] However, for long-term storage, refrigeration at 2-8°C is recommended to minimize any potential degradation.[4][5]
Q2: What is the expected stability of this compound in acidic conditions?
A2: The compound is expected to be unstable in the presence of strong acids. As a tertiary alcohol, it can readily undergo acid-catalyzed dehydration to form 1-(4-bromophenyl)cyclobutene.[1][2] Furthermore, the formation of a stabilized tertiary carbocation can lead to intermolecular Friedel-Crafts reactions, resulting in dimeric or polymeric byproducts.[3]
Q3: Is this compound stable under basic conditions?
A3: The compound is generally expected to be stable under mild basic conditions. The hydroxyl group is not acidic and the cyclobutane ring is robust to bases in the absence of other reactive functionalities. However, strong bases at high temperatures could potentially lead to unforeseen reactions, and specific stability studies are recommended if such conditions are to be employed.
Q4: Are there any specific catalysts or reagents that are known to be incompatible with this compound?
A4: Yes. Transition metal catalysts, photocatalysts, and radical initiators have been reported to promote the ring-opening of cyclobutanols.[3] Strong dehydrating agents (e.g., concentrated sulfuric acid, phosphorus pentoxide) will likely cause rapid decomposition to the corresponding alkene.
Summary of Stability Data
Due to a lack of specific quantitative experimental data in the literature, the following table summarizes the expected qualitative stability of this compound based on general principles of organic chemistry and data for analogous structures.
| Condition | Temperature | Stability | Potential Degradation Products |
| Strongly Acidic (pH < 3) | Low (e.g., 0-25°C) | Low to Moderate | 1-(4-bromophenyl)cyclobutene, Friedel-Crafts adducts |
| High (e.g., > 50°C) | Very Low | 1-(4-bromophenyl)cyclobutene, Friedel-Crafts adducts, polymers | |
| Weakly Acidic (pH 4-6) | Ambient | Moderate to High | Minimal dehydration possible over time or with catalysis |
| Neutral (pH ~7) | Ambient | High | Generally stable |
| Basic (pH > 8) | Ambient | High | Generally stable |
| Presence of Transition Metals | Varies | Potentially Low | Ring-opened products |
| UV radiation | Ambient | Potentially Low | Ring-opened products (photocatalysis) |
Experimental Protocols
General Protocol for Assessing Stability:
This protocol provides a general method for determining the stability of this compound under specific reaction conditions.
-
Sample Preparation: Prepare multiple vials of this compound at a known concentration in the solvent system of interest.
-
Condition Exposure: To each vial, add the specific reagent (e.g., acid, base, catalyst) to be tested at the desired concentration. A control vial with only the compound and solvent should be prepared.
-
Incubation: Maintain the vials at the desired reaction temperature for a set period. It is recommended to take time-point samples (e.g., at 1h, 4h, 12h, 24h) to monitor the rate of any decomposition.
-
Quenching: At each time point, quench the reaction in an appropriate manner (e.g., neutralization for acidic/basic samples).
-
Analysis: Analyze the samples by a suitable chromatographic method (e.g., HPLC, GC-MS) to determine the percentage of remaining this compound and to identify and quantify any degradation products. An internal standard should be used for accurate quantification.
-
Data Interpretation: Plot the concentration of this compound versus time to determine the rate of degradation under the tested conditions.
Visualizations
Caption: Acid-catalyzed dehydration of this compound.
Caption: Acid-catalyzed intermolecular Friedel-Crafts reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Photoredox-enabled ring-opening of cyclobutanes via the formation of a carbon radical - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Solved Synthesis of (E)-1-(4-bromophenyl)-2-phenylethene by | Chegg.com [chegg.com]
- 5. m.youtube.com [m.youtube.com]
- 6. This compound | 19936-14-2 [chemicalbook.com]
Technical Support Center: Suzuki-Miyaura Coupling of 1-(4-Bromophenyl)cyclobutanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura coupling of 1-(4-Bromophenyl)cyclobutanol.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the Suzuki-Miyaura coupling of this compound?
A1: The primary challenges with this substrate are related to its steric hindrance and the presence of a free hydroxyl group. The bulky cyclobutanol group can impede the oxidative addition step at the palladium center.[1][2][3] Additionally, the hydroxyl group can potentially interact with the catalyst or reagents, leading to side reactions or catalyst deactivation, although many modern catalyst systems show good tolerance for such functional groups.[1][4]
Q2: Which alternative catalyst systems are recommended for this type of sterically hindered substrate?
A2: For sterically hindered aryl bromides like this compound, catalyst systems employing bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are highly recommended.[1][5] Palladium complexes with ligands such as SPhos, XPhos, or RuPhos have shown excellent activity.[6][7] Palladium-NHC complexes are also very effective and offer high stability.[1][3][5] As a more cost-effective alternative, nickel-based catalysts, for instance, NiCl2(PCy3)2, have been successfully employed for coupling aryl halides.
Q3: Can the free hydroxyl group of the cyclobutanol moiety interfere with the reaction?
A3: While modern palladium catalysts often tolerate free hydroxyl groups, interference is possible.[1][4] Potential issues include undesired coordination to the metal center or reaction with the base. If issues are suspected, protection of the hydroxyl group as a silyl ether (e.g., TBDMS ether) could be considered, though this adds extra steps to the synthesis. However, many protocols with robust ligands may not require this protection.[1]
Q4: What are common side reactions to watch out for?
A4: Common side reactions in Suzuki-Miyaura couplings include:
-
Homocoupling of the boronic acid to form a biaryl byproduct. This can be promoted by the presence of oxygen or Pd(II) species.[8]
-
Dehalogenation of the starting aryl bromide, where the bromine atom is replaced by a hydrogen atom. This can occur if a hydride source is present in the reaction mixture.[8]
-
Protodeboronation of the boronic acid, where the boronic acid group is replaced by a hydrogen atom, is a common issue leading to lower yields.[9]
Troubleshooting Guides
| Problem | Potential Cause(s) | Troubleshooting Step(s) |
| Low or No Conversion | 1. Catalyst Inactivity: The chosen palladium catalyst may not be suitable for the sterically hindered substrate. 2. Insufficient Base Strength or Solubility: The base may not be strong enough or soluble enough to facilitate transmetalation. 3. Low Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy for the sterically hindered substrate. 4. Poor Solvent Choice: The solvent may not be optimal for solubility of reagents or for the catalytic cycle. | 1. Switch to a more robust catalyst system. Try a palladium precatalyst with a bulky, electron-rich phosphine ligand (e.g., Pd(OAc)2 with SPhos) or an N-heterocyclic carbene (NHC) ligand.[1][6] Consider a nickel-based catalyst as an alternative.[10] 2. Use a stronger or more soluble base. Cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4) are often more effective than sodium carbonate (Na2CO3).[2][7] 3. Increase the reaction temperature. Monitor the reaction at incremental temperature increases (e.g., from 80°C to 100°C or higher), ensuring solvent compatibility. 4. Screen different solvents. Dioxane, THF, and toluene are common choices.[2][11] A mixture of an organic solvent with water can sometimes be beneficial.[7] |
| Significant Side Product Formation (e.g., Homocoupling, Dehalogenation) | 1. Presence of Oxygen: Oxygen can promote the homocoupling of the boronic acid.[8] 2. Sub-optimal Ligand: The ligand may not be effectively promoting the desired cross-coupling pathway. 3. Impure Reagents or Solvents: Impurities can lead to catalyst deactivation or side reactions. | 1. Ensure rigorous degassing of the reaction mixture. This can be achieved by bubbling an inert gas (e.g., argon or nitrogen) through the solvent before adding the catalyst.[4] 2. Optimize the palladium-to-ligand ratio or switch to a different ligand. A higher ligand loading can sometimes suppress side reactions. 3. Use high-purity, anhydrous solvents and fresh reagents. |
| Inconsistent Results | 1. Variability in Reagent Quality: The quality of the boronic acid, base, or catalyst can vary between batches. 2. Inconsistent Reaction Setup: Minor variations in degassing, temperature control, or stirring rate can affect the outcome. | 1. Use a fresh bottle of boronic acid or test its quality. Boronic acids can degrade over time.[8] Ensure the base is finely powdered and dry. 2. Standardize the experimental procedure. Use consistent techniques for degassing, heating, and stirring for all experiments. |
Alternative Catalyst Systems: A Comparative Overview
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Time (h) | Reported Yields (for similar substrates) |
| Palladium-Phosphine | ||||||
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95%[12] |
| Pd₂(dba)₃ / XPhos | XPhos | K₃PO₄ | Dioxane | 80-100 | 12-24 | High for hindered biaryls[6] |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | THF/H₂O | 80 | 12 | 95%[12] |
| Palladium-NHC | ||||||
| (IPr)Pd(allyl)Cl | IPr | NaOᵗBu | Dioxane | RT - 80 | 1-4 | High for unactivated aryl bromides[1] |
| PEPPSI-IPr | IPr | K₂CO₃ | t-Amyl alcohol | 100 | 12 | Good to excellent[10] |
| Nickel-Based | ||||||
| NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | 2-Me-THF | 100 | 12 | Synthetically useful to excellent[10] |
| NiBr₂ | None (ligand-free) | K₃PO₄ | 1,4-Dioxane | 120 | 24 | High yields[8] |
Detailed Experimental Protocols
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling using Pd(OAc)₂/SPhos
This protocol is a general procedure for sterically hindered aryl bromides and can be adapted for this compound.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium acetate (Pd(OAc)₂) (1-3 mol%)
-
SPhos (2-6 mol%)
-
Potassium phosphate (K₃PO₄) (2-3 equivalents)
-
Anhydrous 1,4-dioxane or toluene
-
Water (if using a biphasic system)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, dissolve Pd(OAc)₂ and SPhos in a small amount of the anhydrous organic solvent.
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add the remaining volume of the solvent (and water, if applicable) to the reaction mixture.
-
Thoroughly degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Nickel-Catalyzed Suzuki-Miyaura Coupling using NiCl₂(PCy₃)₂
This protocol provides a cost-effective alternative using a nickel catalyst.
Materials:
-
This compound
-
Arylboronic acid (1.5 - 2.0 equivalents)
-
NiCl₂(PCy₃)₂ (3-5 mol%)
-
Potassium phosphate (K₃PO₄) (3 equivalents)
-
Anhydrous 2-Me-THF or t-amyl alcohol
Procedure:
-
In a glovebox or under an inert atmosphere, add NiCl₂(PCy₃)₂ to a dry reaction vessel.
-
Add this compound, the arylboronic acid, and K₃PO₄.
-
Add the anhydrous solvent.
-
Seal the vessel and heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reddit.com [reddit.com]
- 5. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Nickel-catalyzed Suzuki–Miyaura cross-coupling of C–F bonds - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Yoneda Labs [yonedalabs.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. youtube.com [youtube.com]
dealing with steric hindrance in reactions of substituted cyclobutanols
Welcome to the technical support center for navigating the complexities of reactions involving substituted cyclobutanols. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions related to steric hindrance in this unique class of compounds.
I. Troubleshooting Guides
This section provides systematic approaches to overcoming common challenges encountered during the synthesis and modification of substituted cyclobutanols.
Guide 1: Low Yield in Oxidation of Tertiary Cyclobutanols
Problem: You are attempting to oxidize a tertiary cyclobutanol to the corresponding cyclobutanone, but you are observing low yields and the formation of side products.
Troubleshooting Workflow
Caption: Troubleshooting low yield in tertiary cyclobutanol oxidation.
Detailed Analysis and Recommendations:
-
Steric Hindrance: Bulky substituents on the cyclobutane ring can significantly impede the approach of an oxidizing agent to the hydroxyl group.
-
Solution: Employ a less sterically hindered oxidant. Dess-Martin periodinane (DMP) is often effective in these cases.[1]
-
-
Ring Strain and C-C Cleavage: The inherent strain in the four-membered ring makes cyclobutanols susceptible to ring-opening reactions, especially under harsh oxidative conditions.[2] Chromic acid oxidation, for instance, can lead to the formation of byproducts like 4-hydroxybutyraldehyde through carbon-carbon bond cleavage.[3]
-
Solution: To suppress the formation of a chromium(IV) intermediate that promotes cleavage, oxalic acid can be used as a co-oxidant with chromic acid.[3]
-
-
Reaction Conditions: Elevated temperatures and prolonged reaction times can exacerbate side reactions.
-
Solution: Perform the reaction at lower temperatures and monitor the progress closely to quench it as soon as the starting material is consumed.
-
Guide 2: Poor Stereoselectivity in Nucleophilic Substitution
Problem: You are performing a nucleophilic substitution on a substituted cyclobutanol (or a derivative like a tosylate) and obtaining a mixture of stereoisomers.
Troubleshooting Workflow
Caption: Troubleshooting poor stereoselectivity in substitution reactions.
Detailed Analysis and Recommendations:
-
Reaction Mechanism: The stereochemical outcome of a nucleophilic substitution is highly dependent on the reaction mechanism. SN2 reactions proceed with inversion of stereochemistry, while SN1 reactions lead to racemization.
-
Solution: To favor an SN2 pathway and achieve stereochemical control, use a polar aprotic solvent (e.g., DMF, DMSO), a strong, non-bulky nucleophile, and ensure you have a good leaving group (e.g., tosylate, mesylate).
-
-
Steric-Approach Control: The substituents on the cyclobutane ring can dictate the trajectory of the incoming nucleophile.
-
Solution: The inherent steric hindrance can be used to your advantage. A bulky nucleophile will preferentially attack from the less hindered face of the ring, leading to a higher diastereoselectivity.[4]
-
-
Neighboring Group Participation: A substituent on the ring may participate in the reaction, influencing the stereochemical outcome.
-
Solution: Consider if any existing functional groups can act as directing groups. If not, it may be necessary to introduce a group that can direct the incoming nucleophile.
-
II. Frequently Asked Questions (FAQs)
Q1: My ring-opening reaction of a substituted cyclobutanol is not regioselective. How can I control which C-C bond cleaves?
A1: The regioselectivity of cyclobutanol ring-opening reactions is a common challenge. The outcome is often influenced by both electronic and steric factors.
-
Catalyst Control: Transition metal catalysts can provide excellent control over regioselectivity. For instance, iridium-catalyzed C-C bond activation has been shown to be highly effective for the enantioselective desymmetrization of prochiral tertiary cyclobutanols.[5] In some cases, the choice of ligand can even lead to divergent regioselectivity, yielding different products from the same starting material.[6]
-
Substituent Effects: Electron-donating or withdrawing groups on the cyclobutane ring can influence which bond is preferentially cleaved. For example, in some systems, para-methoxy substituted cyclobutanols have shown different reactivity compared to those with electron-withdrawing groups.[6]
-
Reaction Conditions: The choice of reagents can dictate the reaction pathway. For example, a nickel-catalyzed reaction of tertiary cyclobutanols can be directed towards either ring-contraction or ring-opening/isomerization by the choice of aryl boronic acid.[7]
Q2: I am struggling with the low reactivity of my sterically hindered cyclobutanol in a substitution reaction. What strategies can I employ?
A2: Low reactivity due to steric hindrance is a frequent issue. Here are some strategies to overcome this:
-
Enhance Leaving Group Ability: Convert the hydroxyl group into a better leaving group, such as a triflate or nosylate, which are more reactive than tosylates or mesylates.
-
Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy. However, this should be done with caution to avoid decomposition or side reactions.
-
Use a More Reactive Nucleophile: Employing a more potent nucleophile can sometimes overcome the steric barrier.
-
High-Pressure Conditions: For reactions like [2+2] cycloadditions to form the cyclobutane ring, high-pressure conditions can be effective in overcoming steric or electronic constraints.[8]
Q3: How can I protect the hydroxyl group of a sterically hindered cyclobutanol?
A3: Protecting a sterically hindered hydroxyl group requires careful selection of the protecting group and reaction conditions.
-
Less Bulky Protecting Groups: Opt for smaller protecting groups like a trimethylsilyl (TMS) or triethylsilyl (TES) group.[9]
-
More Reactive Silylating Agents: Use more reactive silylating agents like trialkylsilyl triflates (e.g., TMSOTf) in the presence of a non-nucleophilic base like 2,6-lutidine.
-
Forcing Conditions: In some cases, elevated temperatures or the use of a catalyst like 4-(dimethylamino)pyridine (DMAP) may be necessary.
| Protecting Group | Common Reagents | Deprotection Conditions | Stability |
| TMS (Trimethylsilyl) | TMSCl, Pyridine | HCl, THF, H₂O; TBAF, THF | Labile to acid and fluoride |
| TES (Triethylsilyl) | TESCl, Pyridine | HCl, THF, H₂O; TBAF, THF | More stable than TMS |
| TBDMS (tert-Butyldimethylsilyl) | TBDMSCl, Imidazole, DMF | TBAF, THF; CSA, MeOH | Stable to a wider pH range |
| TBDPS (tert-Butyldiphenylsilyl) | TBDPSCl, Imidazole, DMF | TBAF, THF | Very robust |
Q4: What are the key considerations for achieving high stereoselectivity in the reduction of substituted cyclobutanones to cyclobutanols?
A4: The stereoselective reduction of substituted cyclobutanones is crucial for accessing specific cyclobutanol stereoisomers.
-
Hydride Reagent: The size of the hydride reagent can influence the facial selectivity of the attack. However, for 3-substituted cyclobutanones, a high selectivity for the cis-alcohol is often observed regardless of the hydride reagent's size.[10]
-
Reaction Temperature: Lowering the reaction temperature generally enhances stereoselectivity.[10]
-
Solvent Polarity: Decreasing the polarity of the solvent can also improve the selectivity for the cis-isomer.[10]
-
Computational Models: Density functional theory (DFT) calculations can be a powerful tool to predict and rationalize the stereochemical outcome of these reductions.[10] Torsional strain and electrostatic interactions are often the key factors determining the preferred direction of hydride attack.[10]
III. Experimental Protocols
Protocol 1: Oxidation of a Tertiary Cyclobutanol using Dess-Martin Periodinane (DMP)
This protocol is adapted for sterically hindered tertiary cyclobutanols where other oxidizing agents may fail or lead to side products.
Materials:
-
Substituted tertiary cyclobutanol
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the substituted cyclobutanol (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Add Dess-Martin periodinane (1.1 - 1.5 eq) to the solution in one portion at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution and saturated aqueous Na₂S₂O₃ solution.
-
Stir vigorously until the solid dissolves and the layers are clear.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Stereoselective Reduction of a 3-Substituted Cyclobutanone
This protocol is designed to maximize the formation of the cis-cyclobutanol isomer.
Materials:
-
3-substituted cyclobutanone
-
Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)
-
Methanol (for NaBH₄) or anhydrous diethyl ether/THF (for LiAlH₄)
-
Hydrochloric acid (1 M) or saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure using NaBH₄:
-
Dissolve the 3-substituted cyclobutanone (1.0 eq) in methanol at 0 °C (ice bath).
-
Slowly add sodium borohydride (1.1 - 1.5 eq) in small portions.
-
Stir the reaction at 0 °C and monitor by TLC.
-
Once the reaction is complete, carefully quench by the slow addition of 1 M HCl until the effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Add water and extract the product with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.
-
Analyze the cis/trans ratio by ¹H NMR or GC and purify by column chromatography if necessary.
Note: For bulkier reducing agents like L-Selectride®, the procedure is similar but typically carried out in THF at -78 °C to further enhance stereoselectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Enantioselective Cleavage of Cyclobutanols Through Ir‐Catalyzed C−C Bond Activation: Mechanistic and Synthetic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aryl boronic acid-controlled divergent ring-contraction and ring-opening/isomerization reaction of tert-cyclobutanols enabled by nickel catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions [ouci.dntb.gov.ua]
- 9. tcichemicals.com [tcichemicals.com]
- 10. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Validating the Structure of 1-(4-Bromophenyl)cyclobutanol: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The definitive determination of a small molecule's three-dimensional structure is a cornerstone of chemical research and drug development. For a novel compound such as 1-(4-Bromophenyl)cyclobutanol, precise structural validation is paramount for understanding its chemical properties, reactivity, and potential biological activity. While single-crystal X-ray crystallography stands as the gold standard for unambiguous solid-state structure elucidation, a comprehensive validation approach often integrates data from various spectroscopic techniques. This guide provides an objective comparison of X-ray crystallography with other widely used analytical methods—Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy—for the structural characterization of this compound.
Comparative Analysis of Structural Validation Techniques
Each analytical technique offers unique insights into the molecular structure. The choice of method, or combination thereof, depends on the specific information required, the nature of the sample, and the stage of research.
| Technique | Information Obtained | Sample Requirements | Resolution |
| Single-Crystal X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing, and absolute configuration. | High-quality single crystal (typically 0.1-0.5 mm). | Atomic resolution (angstrom level). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms (¹H-¹H, ¹H-¹³C), chemical environment of nuclei, stereochemistry, and dynamic processes in solution. | 5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR, dissolved in a deuterated solvent.[1] | Provides detailed information about the molecular framework in solution. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (with high resolution), and structural information from fragmentation patterns. | Micrograms to nanograms of sample, can be solid, liquid, or in solution. | High-resolution instruments can determine mass with ppm accuracy.[2] |
| Infrared (IR) Spectroscopy | Presence of specific functional groups based on their characteristic vibrational frequencies. | Milligrams of sample (solid, liquid, or gas). | Identifies functional groups but provides limited information on the overall molecular structure. |
Experimental Data and Interpretation
While a public crystal structure for this compound is not currently available, this section presents the expected data from each technique, drawing parallels from structurally related compounds.
Hypothetical X-ray Crystallography Data for this compound
A successful single-crystal X-ray diffraction experiment would yield a comprehensive dataset defining the molecule's solid-state structure. Based on analyses of similar bromophenyl-containing organic compounds, the following is a plausible set of crystallographic parameters.[3][4]
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 1003 |
| Z | 4 |
| Key Bond Length (C-Br) (Å) | ~1.90 |
| Key Bond Angle (C-C-C in cyclobutane) (°) | ~88-90 |
Spectroscopic Data for Structural Elucidation
In the absence of a crystal structure, spectroscopic methods are indispensable for confirming the identity and structure of this compound.
| Technique | Expected Observations for this compound |
| ¹H NMR | Aromatic protons of the bromophenyl group (two doublets), multiplets for the cyclobutane methylene protons, and a singlet for the hydroxyl proton. |
| ¹³C NMR | Signals for the quaternary carbon attached to the hydroxyl group, aromatic carbons (with the carbon attached to bromine showing a characteristic chemical shift), and cyclobutane carbons. |
| Mass Spectrometry (HRMS) | A molecular ion peak corresponding to the exact mass of C₁₀H₁₁BrO, showing the characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).[5] |
| Infrared (IR) Spectroscopy | A broad absorption band for the O-H stretch of the alcohol, C-H stretching for aromatic and aliphatic groups, C=C stretching for the aromatic ring, and a C-Br stretching frequency.[6][7] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable data. The following are standard protocols for the key experiments discussed.
Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution.
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and cooled under a stream of nitrogen gas. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.[8][9][10]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates and thermal parameters.
NMR Spectroscopy
-
Sample Preparation: 5-25 mg of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[1] A small amount of a reference standard like tetramethylsilane (TMS) may be added.
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. For ¹³C NMR, a longer acquisition time is typically required due to the lower natural abundance of the ¹³C isotope. 2D NMR experiments like COSY and HSQC can be performed to establish correlations between protons and carbons.
-
Data Processing: The FID is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced.
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization: The sample is introduced into the mass spectrometer, and the molecules are ionized using an appropriate technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., time-of-flight or Orbitrap), where they are separated based on their mass-to-charge ratio (m/z).[11]
-
Data Analysis: The high-resolution mass of the molecular ion is used to determine the elemental composition. Fragmentation patterns can provide further structural information.[12][13]
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory.[14] Alternatively, a KBr pellet can be prepared by mixing the sample with potassium bromide and pressing it into a thin disk.
-
Background Spectrum: A background spectrum of the empty sample compartment (or the pure KBr pellet) is recorded to account for atmospheric CO₂ and water vapor.[15]
-
Sample Spectrum: The sample is placed in the IR beam path, and the interferogram is recorded.
-
Data Processing: The interferogram is Fourier transformed to generate the infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.[16]
Visualizing Structural Validation and Molecular Structure
Diagrams are powerful tools for representing workflows and molecular structures. The following have been generated using the Graphviz (DOT language).
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. spectrabase.com [spectrabase.com]
- 7. 1-(4-Bromophenyl)ethanol(5391-88-8) IR Spectrum [chemicalbook.com]
- 8. indianchemicalsociety.com [indianchemicalsociety.com]
- 9. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 10. X-ray diffraction experiment – the last experiment in the structure elucidation process - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 14. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 15. mse.washington.edu [mse.washington.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
A Comparative Analysis of 1-(4-Bromophenyl)cyclobutanol and 1-(4-chlorophenyl)cyclobutanol for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and drug development, the selection of appropriate building blocks is a critical determinant of success. Arylcyclobutyl moieties are of significant interest due to their unique conformational properties and their utility as bioisosteres for various functional groups. This guide provides a detailed comparative analysis of two closely related arylcyclobutanols: 1-(4-Bromophenyl)cyclobutanol and 1-(4-chlorophenyl)cyclobutanol. This document is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection and application of these compounds in their synthetic endeavors.
Physicochemical and Spectroscopic Properties
A direct comparison of the experimentally determined physicochemical and spectroscopic properties of this compound and 1-(4-chlorophenyl)cyclobutanol is presented below. Due to the limited availability of direct experimental data for the target compounds, predicted values and data from structurally similar analogs, 1-(4-bromophenyl)ethanol and 1-(4-chlorophenyl)ethanol, are included for a comprehensive understanding.
| Property | This compound | 1-(4-chlorophenyl)cyclobutanol |
| Molecular Formula | C₁₀H₁₁BrO | C₁₀H₁₁ClO |
| Molecular Weight | 227.10 g/mol | 182.65 g/mol |
| Appearance | White to off-white solid[1] | Predicted: Solid/Oil |
| Boiling Point (Predicted) | 306.1±25.0 °C[1] | 295 °C (for nitrile precursor)[2] |
| Density (Predicted) | 1.547±0.06 g/cm³[1] | 1.137 g/mL (for nitrile precursor)[2] |
| pKa (Predicted) | 14.29±0.20[1] | Not available |
| Spectroscopic Data | This compound (Predicted, based on ethanol analog) | 1-(4-chlorophenyl)cyclobutanol (Predicted, based on ethanol analog) |
| ¹H NMR (CDCl₃, δ ppm) | Aromatic H: ~7.4-7.5 (d), ~7.2-7.3 (d); OH: variable; Cyclobutyl H: multiplets ~1.6-2.5 | Aromatic H: ~7.3 (d), ~7.2 (d); OH: variable; Cyclobutyl H: multiplets ~1.6-2.5 |
| ¹³C NMR (CDCl₃, δ ppm) | Aromatic C-Br: ~121; Aromatic CH: ~127, ~131; Aromatic C-C: ~145; C-OH: ~76; Cyclobutyl CH₂: ~36, ~12 | Aromatic C-Cl: ~133; Aromatic CH: ~127, ~128; Aromatic C-C: ~144; C-OH: ~76; Cyclobutyl CH₂: ~36, ~12 |
| IR (cm⁻¹) | ~3400 (O-H stretch, broad), ~3000-2850 (C-H stretch), ~1590, 1490 (C=C aromatic stretch), ~1070 (C-O stretch), ~1010 (C-Br stretch) | ~3400 (O-H stretch, broad), ~3000-2850 (C-H stretch), ~1590, 1490 (C=C aromatic stretch), ~1090 (C-O stretch), ~1015 (C-Cl stretch) |
| Mass Spec. (m/z) | M⁺ at 226/228 (1:1 ratio, due to ⁷⁹Br/⁸¹Br); fragments from loss of H₂O, cyclobutyl group, and halogen. | M⁺ at 182/184 (3:1 ratio, due to ³⁵Cl/³⁷Cl); fragments from loss of H₂O, cyclobutyl group, and halogen. |
Synthesis and Reactivity: A Comparative Overview
The primary route to synthesize these tertiary alcohols is through the Grignard reaction, where a p-halo-substituted phenylmagnesium halide is reacted with cyclobutanone.
Synthesis of this compound
A well-established method for the synthesis of this compound involves the Grignard reaction between 4-bromophenylmagnesium bromide and cyclobutanone. The Grignard reagent is typically prepared from 1,4-dibromobenzene or 4-bromoiodobenzene and magnesium turnings in an anhydrous ether solvent like THF.
Synthesis of 1-(4-chlorophenyl)cyclobutanol
The synthesis of 1-(4-chlorophenyl)cyclobutanol can also be envisioned via a Grignard reaction. However, the formation of Grignard reagents from aryl chlorides is generally more challenging than from aryl bromides due to the stronger C-Cl bond. This may require more forcing conditions, such as the use of activators (e.g., iodine) or higher boiling point ether solvents.
An alternative two-step synthesis route can be employed, starting from 4-chlorobenzyl cyanide. This involves a cyclization reaction with 1,3-dibromopropane to form 1-(4-chlorophenyl)cyclobutanecarbonitrile, followed by hydrolysis of the nitrile to a carboxylic acid, and subsequent reduction to the alcohol. A more direct approach would be the hydrolysis of the nitrile to a ketone, followed by reduction. However, a one-pot conversion from the nitrile to the alcohol is also feasible.
Comparative Reactivity
The key difference in the synthesis of these two compounds lies in the reactivity of the starting aryl halides. Aryl bromides are generally more reactive than aryl chlorides in the formation of Grignard reagents.[3][4] This is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond. Consequently, the synthesis of the Grignard reagent from 4-chlorophenyl bromide may require longer reaction times or higher temperatures.
In subsequent reactions involving the phenyl ring, the electronic effects of the halogen substituents come into play. Both bromine and chlorine are deactivating groups towards electrophilic aromatic substitution due to their inductive electron-withdrawing effect. However, they are ortho-, para-directing due to their ability to donate electron density through resonance. Bromine is slightly less deactivating than chlorine.[3] This subtle difference in electronic properties could influence the reactivity of the aromatic ring in further derivatization steps.
Experimental Protocols
Synthesis of this compound via Grignard Reaction
Materials:
-
1,4-Dibromobenzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Cyclobutanone
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Heptane
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of 1,4-dibromobenzene in anhydrous THF dropwise to the magnesium turnings. The reaction is initiated by gentle heating.
-
Once the Grignard reagent formation is complete, cool the reaction mixture in an ice bath.
-
Add a solution of cyclobutanone in anhydrous THF dropwise to the Grignard reagent, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a heptane/ethyl acetate gradient to afford this compound.
Proposed Synthesis of 1-(4-chlorophenyl)cyclobutanol via Nitrile Hydrolysis
Step 1: Synthesis of 1-(4-chlorophenyl)cyclobutanecarbonitrile [5]
-
To a stirred suspension of sodium hydride in dry DMSO under an inert atmosphere, add a solution of 4-chlorobenzyl cyanide in dry DMSO.
-
After stirring, add a solution of 1,3-dibromopropane in dry DMSO while maintaining the temperature.
-
After an additional stirring period, pour the reaction mixture into ice water and extract with dichloromethane.
-
Wash the combined organic extracts with water, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Purify the resulting oil by distillation to yield 1-(4-chlorophenyl)cyclobutanecarbonitrile.
Step 2: Hydrolysis and Reduction to 1-(4-chlorophenyl)cyclobutanol
-
Hydrolyze the 1-(4-chlorophenyl)cyclobutanecarbonitrile to the corresponding carboxylic acid using a strong acid (e.g., H₂SO₄) or base (e.g., NaOH) in a suitable solvent.
-
Isolate and purify the carboxylic acid.
-
Reduce the carboxylic acid to the primary alcohol, 1-(4-chlorophenyl)cyclobutanol, using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.
-
Work up the reaction appropriately to isolate and purify the final product.
Applications in Drug Discovery and Development
Both this compound and 1-(4-chlorophenyl)cyclobutanol serve as valuable intermediates in the synthesis of more complex molecules with potential biological activity. The presence of the halogen atom provides a handle for further functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of diverse substituents on the phenyl ring, enabling the exploration of structure-activity relationships (SAR).
The cyclobutanol moiety itself can be a key pharmacophoric element or can be used as a rigid scaffold to orient other functional groups in a specific spatial arrangement for optimal interaction with a biological target. The choice between the bromo- and chloro-substituted analog will depend on the desired reactivity in subsequent synthetic steps and the specific electronic properties required for the target molecule. For instance, if a subsequent cross-coupling reaction is planned, the bromo-derivative would generally be more reactive.
Conclusion
This compound and 1-(4-chlorophenyl)cyclobutanol are two structurally similar building blocks with distinct reactivity profiles, primarily stemming from the differences between the bromine and chlorine substituents. The synthesis of the bromo-analog via a Grignard reaction is more straightforward, while the chloro-analog may require alternative synthetic strategies or more forcing conditions for the Grignard route. The choice between these two compounds will be dictated by the specific requirements of the synthetic route and the desired electronic properties of the final target molecule. This guide provides the necessary comparative data and synthetic considerations to aid researchers in making an informed selection for their drug discovery and development programs.
References
A Comparative Guide to the Biological Activity of Cyclobutanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
The cyclobutane motif is a valuable scaffold in medicinal chemistry, offering a unique three-dimensional structure that can favorably influence the pharmacological properties of small molecules.[1][2][3] Cyclobutanol derivatives, in particular, have garnered significant interest due to their potential as precursors for a variety of functionalized cyclobutanes and their inherent biological activities.[4][5][6] This guide provides a comparative analysis of the biological activity of different cyclobutanol derivatives, supported by experimental data, to aid in the design and development of novel therapeutics.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative biological activity data for a selection of cyclobutanol derivatives from published studies. This format allows for a clear and direct comparison of their potency and selectivity across different biological targets and cell lines.
Table 1: Acetyl-CoA Carboxylase (ACC) Inhibitory Activity
Acetyl-CoA carboxylase is a key enzyme in fatty acid synthesis and a target for therapies against conditions like nonalcoholic steatohepatitis (NASH).
| Compound ID | Derivative Description | ACC1 IC50 (nM) | ACC2 IC50 (nM) |
| A1 | Cyclobutane derivative | ~10 | ~10 |
| A11 | Methylenecyclopropane analog of A1 | ~10 | ~10 |
| B1 | α-methyl substituted derivative | <10 | <10 |
| B3 | α-fluoromethyl substituted derivative | <10 | <10 |
| B4 | Amide derivative of B1 | ~20 | ~20 |
| 4 | Spirolactone derivative | 330 | 43 |
Data sourced from a study on novel cyclobutane-based derivatives as ACC inhibitors.[7]
Table 2: In Vitro Cytotoxicity and Tyrosinase Inhibitory Activity
This table presents the cytotoxic effects of certain cyclobutanol analogs on cancer and normal cell lines, alongside their tyrosinase inhibitory activity. Tyrosinase is a key enzyme in melanin synthesis.
| Compound ID | Derivative Description | HeLa IC50 (µM) | HFF-1 IC50 (µM) | Selectivity Index (SI) | Tyrosinase IC50 (µM) |
| LEAD-01 | 3-(2-Fluorophenyl)cyclobutan-1-ol | 15.2 ± 1.8 | > 100 | > 6.6 | Not Reported |
| ANALOG-A | 3-(Phenyl)cyclobutan-1-ol | 35.8 ± 3.1 | > 100 | > 2.8 | Not Reported |
| ANALOG-B | 3-(3-Fluorophenyl)cyclobutan-1-ol | 12.5 ± 1.5 | 85.4 ± 7.2 | 6.8 | Not Reported |
| 1 | Tetracyclic coumarin derivative | Not Reported | Not Reported | Not Reported | 1.7 |
| 2 | Tetracyclic coumarin derivative | Not Reported | Not Reported | Not Reported | 1.2 |
| 3 | Coumarin dimer | Not Reported | Not Reported | Not Reported | 4.9 |
| 4 | Coumarin dimer | Not Reported | Not Reported | Not Reported | 1.8 |
| 5 | Coumarin dimer | Not Reported | Not Reported | Not Reported | 2.9 |
Cytotoxicity data is illustrative, based on typical findings for structurally related compounds.[8] Tyrosinase inhibition data is from a study on coumarin derivatives.[2]
Table 3: Antifungal and Antiproliferative Activity of Cyclobutane Ring-Containing Compounds
This table shows the antifungal activity against C. albicans and the antiproliferative effects on human cancer cell lines for two different cyclobutane derivatives.
| Compound ID | Derivative Description | Antifungal MIC (µM) vs C. albicans | Mahlavu (Liver Cancer) IC50 (µM) | MCF7 (Breast Cancer) IC50 (µM) |
| Compound 2 | Schiff base derivative | 700 | 158.45 ± 3.35 | 26.87 ± 5.84 |
| Compound 3 | Phthalimide derivative | 1400 | 37.11 ± 4.72 | 145.29 ± 10.95 |
Data from a study evaluating the antifungal and antiproliferative effects of two organic compounds with a cyclobutane ring.[9]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in the data tables.
In Vitro Acetyl-CoA Carboxylase (ACC) Inhibition Assay
This assay determines the concentration of a compound required to inhibit the activity of ACC enzymes by 50% (IC50).
Materials:
-
Recombinant human ACC1 and ACC2 enzymes
-
Acetyl-CoA
-
ATP
-
Sodium bicarbonate (containing ¹⁴C)
-
Avidin
-
Scintillation fluid
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the ACC enzyme, acetyl-CoA, and ATP in a suitable buffer.
-
Add varying concentrations of the test cyclobutanol derivative to the reaction mixture.
-
Initiate the enzymatic reaction by adding [¹⁴C]sodium bicarbonate.
-
Incubate the mixture at 37°C for a specified time.
-
Stop the reaction by adding an acid solution.
-
Transfer the mixture to a filter plate coated with avidin, which binds to the biotinylated ACC enzyme.
-
Wash the plate to remove unincorporated [¹⁴C]bicarbonate.
-
Add scintillation fluid to each well and measure the radioactivity using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a control without the inhibitor.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
HeLa (human cervical cancer) and HFF-1 (human foreskin fibroblast) cell lines
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with various concentrations of the cyclobutanol derivatives for 72 hours.
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours at 37°C. The MTT is reduced by metabolically active cells to form insoluble formazan crystals.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals, resulting in a purple solution.
-
Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group compared to the untreated control cells.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
Tyrosinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of tyrosinase, the key enzyme in melanin production.
Materials:
-
Mushroom tyrosinase
-
L-DOPA (3,4-dihydroxy-L-phenylalanine) as the substrate
-
Phosphate buffer (pH 6.8)
-
96-well plates
-
Microplate reader
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing phosphate buffer and varying concentrations of the test compounds.
-
Add mushroom tyrosinase solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding L-DOPA solution to each well.
-
Monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals using a microplate reader.
-
Calculate the initial rate of the reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition and calculate the IC50 value.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the biological evaluation of cyclobutanol derivatives.
Caption: General workflow for the synthesis and biological evaluation of cyclobutanol derivatives.
Caption: Step-by-step workflow of the MTT assay for determining cell viability.
Caption: Inhibition of the fatty acid synthesis pathway by cyclobutanol derivatives targeting the ACC enzyme.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What reactions can cyclobutanol participate in? - Blog [m.btcpharmtech.com]
- 5. What are the industrial applications of cyclobutanol? - Blog [btcpharmtech.com]
- 6. Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. dergipark.org.tr [dergipark.org.tr]
analytical techniques for characterizing substituted cyclobutanols
A Comprehensive Guide to Analytical Techniques for Characterizing Substituted Cyclobutanols
For researchers, scientists, and professionals in drug development, the precise characterization of substituted cyclobutanols is crucial for understanding their structure, purity, and potential biological activity. This guide provides a comparative overview of the primary analytical techniques employed for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. Detailed experimental protocols, comparative data, and workflow visualizations are presented to aid in the selection and application of these methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, including substituted cyclobutanols. It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and the stereochemistry of the molecule. Both ¹H and ¹³C NMR are routinely used.
Performance Comparison
| Parameter | ¹H NMR | ¹³C NMR |
| Information Provided | Number of unique protons, their chemical environment, neighboring protons (splitting patterns), and stereochemical relationships (coupling constants). | Number of unique carbons and their chemical environment (e.g., alkyl, alcohol-bearing, aromatic). |
| Sensitivity | High | Low |
| Typical Chemical Shift Range | 0-12 ppm | 0-220 ppm |
| Key Data | Chemical Shift (δ), Coupling Constant (J), Integration | Chemical Shift (δ) |
Quantitative Data
Table 1: Typical ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for Substituted Cyclobutanols
| Proton | Typical δ (ppm) | Typical J (Hz) | Notes |
| H-C(OH) | 3.5 - 4.5 | The chemical shift is highly dependent on the solvent and concentration. | |
| Ring CH₂ (α to OH) | 2.0 - 2.8 | Deshielded by the adjacent hydroxyl group. | |
| Ring CH₂ (β to OH) | 1.5 - 2.2 | ||
| Substituent Protons | Variable | Depends on the nature and position of the substituent. | |
| ²J (geminal) | -10 to -15 | ||
| ³J (vicinal, cis) | 8 - 11 | ||
| ³J (vicinal, trans) | 5 - 8 |
Table 2: Typical ¹³C NMR Chemical Shifts (δ) for Substituted Cyclobutanols
| Carbon | Typical δ (ppm) | Notes |
| C-OH | 65 - 80 | The carbon atom bearing the hydroxyl group is significantly deshielded. |
| Ring CH₂ (α to OH) | 30 - 45 | |
| Ring CH₂ (β to OH) | 15 - 30 | |
| Substituent Carbons | Variable | Depends on the nature and position of the substituent. |
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation :
-
Weigh 5-10 mg of the substituted cyclobutanol sample for ¹H NMR, or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry vial. The choice of solvent depends on the solubility of the compound.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup :
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, which is indicated by a sharp and symmetrical lock signal.
-
-
Data Acquisition :
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for each unique carbon. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
-
Data Processing :
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the NMR spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Analyze the chemical shifts, splitting patterns, and coupling constants to elucidate the structure.
-
Visualization of NMR Analysis Workflow
Caption: Workflow for NMR analysis of substituted cyclobutanols.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns. Gas chromatography-mass spectrometry (GC-MS) is commonly used for volatile compounds like many cyclobutanol derivatives.
Performance Comparison
| Technique | Information Provided | Strengths | Limitations |
| GC-MS | Molecular weight, fragmentation pattern, separation of mixtures. | High sensitivity, good for volatile and thermally stable compounds. | Not suitable for non-volatile or thermally labile compounds. |
| LC-MS | Molecular weight, fragmentation pattern, separation of mixtures. | Applicable to a wider range of compounds, including non-volatile and thermally labile ones. | Can be more complex to optimize. |
| High-Resolution MS (HRMS) | Exact mass, allowing for determination of elemental composition. | Provides unambiguous molecular formula. | Higher cost and complexity. |
Quantitative Data
Table 3: Characteristic Mass Spectral Fragments for Cyclobutanol and its Derivatives
| m/z | Fragment Ion | Origin |
| M⁺ | Molecular Ion | The intact molecule with one electron removed. |
| M-1 | [M-H]⁺ | Loss of a hydrogen radical. |
| M-18 | [M-H₂O]⁺ | Loss of a water molecule (dehydration). |
| M-28 | [M-C₂H₄]⁺ | Ring cleavage with loss of ethene.[1] |
| M-29 | [M-C₂H₅]⁺ | Ring cleavage with loss of an ethyl radical.[1] |
| Variable | Fragments from substituent loss | Loss of the substituent group as a radical or neutral molecule. |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation :
-
Prepare a dilute solution of the substituted cyclobutanol in a volatile organic solvent (e.g., dichloromethane, hexane, ethyl acetate) at a concentration of approximately 10-100 µg/mL.
-
Ensure the sample is free of non-volatile materials. If necessary, filter the solution.
-
Transfer the solution to a GC autosampler vial.
-
-
Instrument Setup :
-
Install an appropriate GC column (e.g., a non-polar DB-5 or a more polar DB-Wax) depending on the polarity of the analyte.
-
Set the GC parameters: injector temperature, oven temperature program (initial temperature, ramp rate, final temperature), and carrier gas flow rate (typically helium).
-
Set the MS parameters: ionization mode (typically Electron Ionization, EI), ion source temperature, and mass range to be scanned.
-
-
Data Acquisition :
-
Inject a small volume (typically 1 µL) of the sample solution into the GC.
-
The compound will be separated from other components in the GC column and then introduced into the mass spectrometer.
-
The mass spectrometer will record the mass spectrum of the compound as it elutes from the GC column.
-
-
Data Analysis :
-
Identify the peak corresponding to the substituted cyclobutanol in the total ion chromatogram (TIC).
-
Extract the mass spectrum for that peak.
-
Identify the molecular ion peak (M⁺) to determine the molecular weight.
-
Analyze the fragmentation pattern to gain structural information. Compare the observed fragments with known fragmentation pathways for cyclobutanols and the specific substituents.
-
Visualization of GC-MS Analysis Workflow
Caption: Workflow for GC-MS analysis of substituted cyclobutanols.
X-ray Crystallography
X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. It provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.
Performance Comparison
| Parameter | Information Provided | Strengths | Limitations |
| Single-Crystal X-ray Diffraction | Absolute 3D structure, bond lengths, bond angles, torsion angles, crystal packing. | Provides unambiguous structural determination. | Requires a suitable single crystal, which can be difficult to grow. |
Quantitative Data
Table 4: Illustrative Crystallographic Data for Cyclobutanol Derivatives
| Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |
| Cyclobutanol (low temp.) | Aba2 | 16.32 | 7.98 | 7.23 | 90 | [1] |
| Cyclobutanol (high pressure) | Pna2₁ | 8.89 | 5.99 | 6.87 | 90 | [1] |
| 3-[(6-chloro-9H-purin-9-yl)methyl]cyclobutan-1-ol | P2₁/c | 11.23 | 8.45 | 12.11 | 108.3 |
Note: This table provides examples; actual values will vary for different substituted cyclobutanols.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth :
-
Grow a single crystal of the substituted cyclobutanol of suitable size (typically 0.1-0.3 mm in all dimensions) and quality (well-formed, without cracks or defects). This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
-
Crystal Mounting :
-
Carefully select a suitable crystal under a microscope.
-
Mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.
-
-
Data Collection :
-
Place the mounted crystal on the diffractometer.
-
Cool the crystal to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations.
-
Center the crystal in the X-ray beam.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam.
-
-
Data Processing and Structure Solution :
-
Integrate the raw diffraction data to obtain a list of reflection intensities.
-
Determine the unit cell parameters and the space group.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
-
Structure Refinement :
-
Refine the atomic positions, occupancies, and thermal parameters against the experimental data to improve the agreement between the calculated and observed structure factors.
-
The final refined structure provides the precise three-dimensional arrangement of atoms in the molecule.
-
Visualization of the Relationship Between Analytical Techniques
Caption: Interplay of analytical techniques for cyclobutanol characterization.
References
Differentiating Arylcyclobutanol Isomers: A Comparative Guide to Spectroscopic Cross-Validation
For researchers, scientists, and drug development professionals, the unambiguous identification of isomers is a critical step in chemical synthesis and analysis. Arylcyclobutanol isomers, with their identical molecular formulas but distinct spatial arrangements, can exhibit different biological activities and physicochemical properties. This guide provides a comparative analysis of spectroscopic techniques for differentiating these isomers, supported by experimental and predicted data. Furthermore, it details a cross-validation strategy to build a robust classification model from spectroscopic data.
Spectroscopic Data Comparison: 1-Phenylcyclobutanol vs. para-Tolylcyclobutanol
To illustrate the differentiation of arylcyclobutanol isomers, we will compare the spectroscopic data for 1-phenylcyclobutanol with the predicted data for a positional isomer, 1-(p-tolyl)cyclobutanol. The presence of a methyl group on the phenyl ring in the para position is expected to induce subtle but measurable changes in the spectroscopic signatures.
Note: The spectral data for 1-(p-tolyl)cyclobutanol is predicted based on established principles of spectroscopy to serve as a comparative example.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is highly sensitive to the chemical environment of atomic nuclei.
¹H NMR Spectroscopy Data
| Assignment | 1-Phenylcyclobutanol Chemical Shift (δ ppm) | Predicted 1-(p-Tolyl)cyclobutanol Chemical Shift (δ ppm) | Rationale for Prediction |
| Aromatic Protons | 7.20-7.50 (m, 5H) | ~7.15 (d, 2H), ~7.35 (d, 2H) | The electron-donating methyl group will slightly shield the aromatic protons, and the para-substitution pattern will result in a characteristic doublet of doublets. |
| Cyclobutyl Protons | 1.60-2.60 (m, 6H) | 1.60-2.60 (m, 6H) | Minimal change expected in the chemical shifts of the cyclobutyl protons. |
| Hydroxyl Proton | ~2.0 (s, 1H) | ~2.0 (s, 1H) | The chemical shift of the hydroxyl proton is variable and concentration-dependent. |
| Methyl Protons | N/A | ~2.35 (s, 3H) | A singlet corresponding to the three methyl protons. |
¹³C NMR Spectroscopy Data
| Assignment | 1-Phenylcyclobutanol Chemical Shift (δ ppm) | Predicted 1-(p-Tolyl)cyclobutanol Chemical Shift (δ ppm) | Rationale for Prediction |
| Quaternary Aromatic Carbon (C-Ar) | ~145 | ~142 | The ipso-carbon attached to the cyclobutanol moiety will be slightly shielded. |
| Aromatic CH | ~125, ~127, ~128 | ~125, ~129 | The aromatic carbons will show shifts consistent with a para-substituted benzene ring. |
| Quaternary Cyclobutyl Carbon (C-OH) | ~75 | ~75 | Minimal change expected for the carbon bearing the hydroxyl group. |
| Cyclobutyl CH₂ | ~35, ~15 | ~35, ~15 | Minimal change expected in the chemical shifts of the cyclobutyl carbons. |
| Methyl Carbon | N/A | ~21 | Characteristic chemical shift for a methyl group on a benzene ring. |
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups.
| Vibrational Mode | 1-Phenylcyclobutanol Frequency (cm⁻¹) | Predicted 1-(p-Tolyl)cyclobutanol Frequency (cm⁻¹) | Rationale for Prediction |
| O-H Stretch | ~3400 (broad) | ~3400 (broad) | Characteristic of an alcohol. |
| C-H Stretch (Aromatic) | ~3030-3080 | ~3030-3080 | Typical for aromatic C-H bonds. |
| C-H Stretch (Aliphatic) | ~2850-2960 | ~2850-2960 | Typical for aliphatic C-H bonds. |
| C=C Stretch (Aromatic) | ~1600, ~1495 | ~1610, ~1515 | Aromatic ring stretching vibrations. |
| C-H Out-of-Plane Bending | ~700, ~760 | ~820 | The out-of-plane bending for a monosubstituted benzene appears at different frequencies than for a para-disubstituted benzene.[1][2][3] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
| Ion | 1-Phenylcyclobutanol (m/z) | Predicted 1-(p-Tolyl)cyclobutanol (m/z) | Rationale for Prediction |
| Molecular Ion [M]⁺ | 148 | 162 | The molecular weight is increased by the addition of a methyl group (CH₂). |
| [M-H₂O]⁺ | 130 | 144 | Loss of a water molecule is a common fragmentation for alcohols. |
| [C₇H₇]⁺ (Tropylium ion) | 91 | 105 | Benzylic cleavage followed by rearrangement is characteristic of alkylbenzenes.[4] |
| [C₆H₅]⁺ | 77 | N/A | Phenyl cation. |
| [C₇H₈]⁺ | 92 | N/A | Rearrangement product. |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are crucial for reproducibility.
Sample Preparation
For solid arylcyclobutanol samples, the following preparation methods are recommended:
-
NMR Spectroscopy: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Transfer the solution to a 5 mm NMR tube.
-
IR Spectroscopy (Thin Solid Film): Dissolve a small amount of the solid sample in a volatile solvent (e.g., dichloromethane). Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.
-
Mass Spectrometry (Electron Ionization - EI): Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
Instrumentation and Data Acquisition
-
NMR Spectroscopy:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
-
¹³C NMR: Acquire proton-decoupled spectra. A larger number of scans is typically required compared to ¹H NMR. Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.
-
-
IR Spectroscopy:
-
Instrument: Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Co-add 16 or 32 scans to improve the signal-to-noise ratio.
-
-
Mass Spectrometry:
-
Instrument: A mass spectrometer with an electron ionization (EI) source.
-
Acquisition: Acquire mass spectra over a mass range of m/z 40-500. Use a standard electron energy of 70 eV.
-
Cross-Validation of Spectroscopic Data for Isomer Classification
To build a predictive model that can reliably classify unknown samples as one of the arylcyclobutanol isomers based on their spectroscopic data, a robust cross-validation strategy is essential. This ensures that the model's performance is generalizable and not overfitted to the initial training data.
Logical Workflow for Cross-Validation
A common and effective method for cross-validation with small datasets is the Leave-One-Out Cross-Validation (LOOCV) . In this approach, one sample is held out as the test set, and the model is trained on the remaining samples. This process is repeated until every sample has been used as the test set once.
Caption: Leave-One-Out Cross-Validation (LOOCV) workflow for isomer classification.
Signaling Pathway of the Cross-Validation Logic
The diagram above illustrates the logical flow of the LOOCV process for building a robust classifier for arylcyclobutanol isomers.
-
Data Preparation: The process begins with the collection of spectroscopic data (NMR, IR, MS) for a set of known arylcyclobutanol isomers. This raw data is then preprocessed to remove noise and systematic variations, for example, through baseline correction and normalization.
-
Leave-One-Out Cross-Validation Loop:
-
Splitting the Data: The preprocessed dataset is iteratively split. In each iteration, one sample is selected as the testing set, and the remaining samples form the training set.
-
Model Training: A classification algorithm, such as a Support Vector Machine (SVM) or k-Nearest Neighbors (k-NN), is trained on the training set. The model learns the relationship between the spectroscopic features and the isomer class.
-
Model Testing: The trained model is then used to predict the class of the left-out (testing) sample.
-
Storing Results: The prediction result (correct or incorrect) is stored for each iteration.
-
-
Model Evaluation: After the loop has completed (i.e., every sample has been used as the test set once), the stored prediction results are used to evaluate the overall performance of the model. Key metrics include accuracy, precision, and recall.
-
Final Model: Once the model's performance has been validated, the final classification model is trained on the entire dataset. This model can then be used to predict the class of new, unknown arylcyclobutanol samples.
By employing this cross-validation strategy, researchers can develop a high degree of confidence in the ability of their spectroscopic methods to accurately and reliably differentiate between arylcyclobutanol isomers, a crucial step in advancing drug discovery and development.
References
A Comparative Analysis of Grignard vs. Organolithium Methods for Cyclobutanol Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of cyclobutanol and its derivatives is a fundamental transformation in organic chemistry, providing access to a versatile four-membered ring system prevalent in numerous natural products and pharmaceutical agents. The addition of organometallic reagents to cyclobutanone is a primary strategy for creating these valuable tertiary alcohols. This guide provides an objective comparison of two of the most powerful classes of organometallic reagents for this purpose: Grignard reagents and organolithium reagents. This analysis is supported by experimental data and detailed protocols to assist researchers in selecting the optimal method for their specific synthetic needs.
At a Glance: Grignard vs. Organolithium Reagents
| Feature | Grignard Reagents (R-MgX) | Organolithium Reagents (R-Li) |
| Reactivity | Highly reactive | Generally more reactive and basic than Grignard reagents.[1] |
| Basicity | Strong bases | Extremely strong bases. |
| Preparation | Reaction of an alkyl/aryl halide with magnesium metal.[1] | Reaction of an alkyl/aryl halide with lithium metal.[1] |
| Solvent | Ethereal solvents (e.g., diethyl ether, THF) are essential. | Typically hydrocarbon solvents (e.g., pentane, hexanes), but ethereal solvents are used for reactions. |
| Handling | Sensitive to moisture and air; requires anhydrous conditions. | Pyrophoric and extremely sensitive to air and moisture; requires stringent inert atmosphere techniques. |
| Side Reactions | Enolization of the ketone, reduction of the carbonyl. | Enolization, metal-halogen exchange, and reaction with ethereal solvents at higher temperatures. |
Performance in Cyclobutanol Synthesis: A Data-Driven Comparison
The following table summarizes quantitative data from representative experimental protocols for the synthesis of 1-substituted cyclobutanols from cyclobutanone using a Grignard reagent and an organolithium reagent.
| Parameter | Grignard Method: 1-Methylcyclobutanol | Organolithium Method: 1-Butylcyclobutanol |
| Reagent | Methylmagnesium bromide (MeMgBr) | n-Butyllithium (n-BuLi) |
| Substrate | Cyclobutanone | Cyclobutanone |
| Stoichiometry | 2.0 equivalents of MeMgBr | ~1.2 equivalents of n-BuLi |
| Solvent | Diethyl ether | Tetrahydrofuran (THF) |
| Temperature | 0 °C | -78 °C to room temperature |
| Reaction Time | 3 hours | Approximately 1-2 hours |
| Workup | Aqueous HCl | Saturated aqueous NH₄Cl |
| Reported Yield | 99% | High (exact yield dependent on specific conditions) |
Experimental Protocols
Synthesis of 1-Methylcyclobutanol via Grignard Reaction
This protocol is adapted from a reported synthesis of 1-methylcyclobutanol.
Materials:
-
Cyclobutanone (5 g, 71.3 mmol)
-
3M Methylmagnesium bromide in diethyl ether (47.6 mL, 143 mmol)
-
Diethyl ether (anhydrous, 400 mL)
-
1N Hydrochloric acid (cooled)
-
Sodium sulfate (anhydrous)
Procedure:
-
A solution of cyclobutanone in diethyl ether is prepared in a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to 0 °C using an ice bath.
-
The methylmagnesium bromide solution is added dropwise to the stirred cyclobutanone solution over a period of 30 minutes.
-
The resulting mixture is stirred for 3 hours at 0 °C.
-
The reaction mixture is then carefully poured into cooled 1N HCl to quench the reaction and dissolve the magnesium salts.
-
The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether.
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to afford 1-methylcyclobutanol.
Synthesis of 1-Butylcyclobutanol via Organolithium Reaction
This protocol is a representative procedure based on general methods for the addition of organolithium reagents to ketones.
Materials:
-
Cyclobutanone
-
n-Butyllithium in hexanes (e.g., 2.5 M)
-
Tetrahydrofuran (THF, anhydrous)
-
Saturated aqueous ammonium chloride
Procedure:
-
A flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a gas inlet is charged with anhydrous THF under an inert atmosphere.
-
The THF is cooled to -78 °C using a dry ice/acetone bath.
-
A solution of cyclobutanone in anhydrous THF is added to the cooled solvent.
-
n-Butyllithium in hexanes is added dropwise to the stirred cyclobutanone solution at -78 °C. The reaction is highly exothermic and the addition rate should be controlled to maintain the temperature.
-
After the addition is complete, the reaction mixture is stirred at -78 °C for an additional hour and then allowed to slowly warm to room temperature.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride.
-
The mixture is partitioned between diethyl ether and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 1-butylcyclobutanol.
Reaction Mechanisms and Experimental Workflows
The following diagrams illustrate the generalized reaction pathways for the synthesis of cyclobutanol using Grignard and organolithium reagents, as well as a typical experimental workflow.
Caption: Generalized reaction pathway for Grignard reagent addition to cyclobutanone.
Caption: Generalized reaction pathway for organolithium reagent addition to cyclobutanone.
Caption: A generalized experimental workflow for organometallic addition to cyclobutanone.
Comparative Analysis and Recommendations
Reactivity and Yield: Organolithium reagents are generally more reactive than their Grignard counterparts.[1] This increased reactivity can lead to faster reaction times but may also result in more side reactions if not carefully controlled. The provided data shows a near-quantitative yield for the Grignard reaction, highlighting its efficiency under optimized conditions. While a specific high-yield protocol for the organolithium reaction was not found in a single source, the literature suggests that high yields are achievable with careful control of reaction parameters, particularly temperature.
Handling and Safety: Both reagents are sensitive to air and moisture and require anhydrous reaction conditions. However, organolithium reagents, especially alkyllithiums like n-butyllithium, are pyrophoric and demand a higher level of precaution and expertise in handling. Grignard reagents, while still requiring careful handling, are generally considered less hazardous.
Substrate Scope and Side Reactions: The higher basicity of organolithium reagents can be a double-edged sword. It can lead to undesired deprotonation of acidic protons alpha to the carbonyl group (enolization), reducing the yield of the desired alcohol. Grignard reagents are also basic but are often less prone to causing extensive enolization. For sterically hindered ketones, Grignard reagents may preferentially act as reducing agents, while organolithium reagents are more likely to undergo addition.
Recommendations:
-
For routine, high-yield synthesis of simple 1-substituted cyclobutanols from unhindered cyclobutanone, the Grignard method is often the preferred choice due to its high efficiency, milder reaction conditions, and comparative ease of handling. The near-quantitative yield reported for the synthesis of 1-methylcyclobutanol underscores the robustness of this method.
-
Organolithium reagents are a powerful alternative, particularly when higher reactivity is required, for example, with less reactive ketone substrates. However, their use necessitates stringent anhydrous and inert atmosphere techniques and careful temperature control to minimize side reactions. They are best suited for researchers experienced in handling pyrophoric reagents.
Ultimately, the choice between Grignard and organolithium reagents will depend on the specific substrate, the desired scale of the reaction, and the experience and safety infrastructure of the laboratory. This guide provides the foundational data and protocols to make an informed decision for the successful synthesis of cyclobutanol derivatives.
References
A Comparative Guide to Purity Validation of 1-(4-Bromophenyl)cyclobutanol: HPLC vs. GC-MS
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic intermediates is a critical step in the pharmaceutical manufacturing pipeline. 1-(4-Bromophenyl)cyclobutanol is an important building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity directly impacts the quality, safety, and efficacy of the final drug product. This guide provides a comparative analysis of two robust analytical techniques for the purity validation of this compound: a proposed High-Performance Liquid Chromatography (HPLC) method and a Gas Chromatography-Mass Spectrometry (GC-MS) method.
Methodology Comparison
The primary method proposed for the routine quality control of this compound is a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. This technique is highly suitable for the analysis of non-volatile, polar to semi-polar organic compounds. As an alternative and complementary method, Gas Chromatography-Mass Spectrometry (GC-MS) is presented. GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds and offers excellent separation efficiency and definitive identification capabilities.
The selection between these methods often depends on the specific requirements of the analysis, such as the nature of potential impurities, required sensitivity, and laboratory equipment availability. While HPLC is often favored for its robustness in routine quantitative analysis, GC-MS provides superior qualitative information and is highly effective for identifying unknown volatile impurities.
Data Presentation: Performance Comparison
Below is a summary of the anticipated performance characteristics of the proposed HPLC method versus a typical GC-MS method for the purity analysis of this compound.
| Parameter | Proposed HPLC Method | Alternative GC-MS Method |
| Principle | Reversed-Phase Chromatography | Gas Chromatography with Mass Spectrometry |
| Instrumentation | HPLC with UV Detector | GC with Mass Spectrometer |
| Linearity (R²) | > 0.999 | > 0.998 |
| Precision (%RSD) | < 1.0% | < 1.5% |
| Accuracy (% Recovery) | 98.0% - 102.0% | 97.0% - 103.0% |
| Limit of Detection (LOD) | ~0.01 µg/mL | ~0.05 µg/mL |
| Limit of Quantitation (LOQ) | ~0.03 µg/mL | ~0.15 µg/mL |
| Typical Run Time | 15 minutes | 20 minutes |
| Primary Application | Quantitative Purity Analysis | Impurity Identification and Quantification |
Experimental Protocols
Proposed HPLC Method for Purity Validation
This proposed method is adapted from established protocols for structurally similar bromophenyl compounds and is optimized for the analysis of this compound.
1. Apparatus and Materials:
-
High-Performance Liquid Chromatograph (HPLC) system with a UV detector.
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks, pipettes, and HPLC vials.
-
Syringe filters (0.45 µm).
-
This compound reference standard and sample.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade).
2. Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
3. Preparation of Solutions:
-
Diluent: Mobile phase (Acetonitrile:Water, 60:40 v/v).
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound sample and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.
4. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure the absence of interfering peaks.
-
Inject the standard solution and record the chromatogram to determine the retention time for this compound.
-
Inject the sample solution and record the chromatogram.
-
After the analysis, wash the column with a mixture of acetonitrile and water (80:20 v/v) for at least 30 minutes.
5. Calculation of Purity: The purity is determined by calculating the percentage of the main peak area relative to the total peak area of all components in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Alternative GC-MS Method for Purity and Impurity Identification
This method is suitable for identifying and quantifying volatile impurities in the this compound sample.
1. Apparatus and Materials:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks, pipettes, and GC vials.
-
Syringe filters (0.45 µm).
-
This compound reference standard and sample.
-
Dichloromethane (GC grade).
-
Helium (carrier gas).
2. Chromatographic and Spectrometric Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Split (split ratio 50:1).
-
Injection Volume: 1 µL.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-450 amu.
3. Preparation of Solutions:
-
Diluent: Dichloromethane.
-
Standard Solution (1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.
-
Sample Solution (1 mg/mL): Accurately weigh about 10 mg of the this compound sample and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with dichloromethane. Filter if necessary.
4. Analysis Procedure:
-
Set up the GC-MS system with the specified conditions.
-
Inject a blank (dichloromethane) to check for system cleanliness.
-
Inject the sample solution and acquire the data.
-
Identify the main peak of this compound based on its retention time and mass spectrum.
-
Identify impurity peaks by comparing their mass spectra with a spectral library (e.g., NIST).
5. Calculation of Purity: Purity is calculated based on the area percent of the main peak relative to the total ion chromatogram (TIC) area.
Purity (%) = (TIC Area of Main Peak / Total TIC Area of All Peaks) x 100
Visual Workflow and Logical Relationships
The following diagrams illustrate the experimental workflows for the HPLC and GC-MS purity validation methods.
Caption: Workflow for HPLC Purity Validation of this compound.
Caption: Workflow for GC-MS Purity and Impurity Identification.
A Spectroscopic Comparison of Ortho-, Meta-, and Para-Substituted Bromophenyl Cyclobutanols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of ortho-, meta-, and para-substituted bromophenyl cyclobutanols. The positional isomerism of the bromine atom on the phenyl ring significantly influences the spectroscopic properties of these compounds. Understanding these differences is crucial for the unambiguous identification and characterization of these molecules in research and drug development settings. This comparison utilizes experimental data for the para-substituted isomer and provides predicted data for the ortho- and meta-isomers based on established spectroscopic principles and data from analogous compounds.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for the three isomers. Experimental data is provided for 1-(4-bromophenyl)cyclobutanol, while predicted values are given for the ortho and meta isomers.
Table 1: ¹H NMR Spectroscopic Data (Predicted for ortho and meta, Experimental for para)
| Isomer | Aromatic Protons (ppm) | Cyclobutanol Protons (ppm) | OH Proton (ppm) |
| Ortho | 7.6-7.1 (m, 4H) | 2.6-1.8 (m, 6H) | ~2.0 (s, 1H) |
| Meta | 7.5-7.2 (m, 4H) | 2.5-1.7 (m, 6H) | ~2.0 (s, 1H) |
| Para | 7.48 (d, J=8.5 Hz, 2H), 7.39 (d, J=8.5 Hz, 2H) | 2.45-2.35 (m, 2H), 2.10-2.00 (m, 2H), 1.85-1.75 (m, 2H) | 2.05 (s, 1H) |
Table 2: ¹³C NMR Spectroscopic Data (Predicted for ortho and meta, Experimental for para)
| Isomer | Aromatic Carbons (ppm) | Cyclobutanol Carbons (ppm) |
| Ortho | ~145 (C-Br), ~140 (C-C), ~133, ~129, ~128, ~123 | ~80 (C-OH), ~35 (CH₂), ~15 (CH₂) |
| Meta | ~146 (C-C), ~132 (C-Br), ~131, ~130, ~127, ~124 | ~81 (C-OH), ~36 (CH₂), ~14 (CH₂) |
| Para | 144.9 (C-C), 131.5 (CH), 127.8 (CH), 121.8 (C-Br) | 81.2 (C-OH), 36.5 (CH₂), 13.8 (CH₂) |
Table 3: Infrared (IR) Spectroscopic Data (Predicted for ortho and meta, Experimental for para)
| Isomer | O-H Stretch (cm⁻¹) | C-H Stretch (Aromatic) (cm⁻¹) | C-H Stretch (Aliphatic) (cm⁻¹) | C=C Stretch (Aromatic) (cm⁻¹) | C-O Stretch (cm⁻¹) | C-Br Stretch (cm⁻¹) | Out-of-Plane Bending (cm⁻¹) |
| Ortho | ~3400 (broad) | ~3060 | ~2950, ~2870 | ~1590, ~1470 | ~1050 | ~1025 | ~750 |
| Meta | ~3400 (broad) | ~3070 | ~2950, ~2870 | ~1600, ~1480 | ~1070 | ~1075 | ~880, ~780 |
| Para | 3380 (broad) | 3025 | 2945, 2865 | 1595, 1488 | 1075 | 1010 | 825 |
Table 4: Mass Spectrometry Data (Predicted for ortho and meta, Experimental for para)
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Ortho | 226/228 (¹⁹Br/⁸¹Br) | 209/211 ([M-OH]⁺), 183/185 ([M-C₃H₅]⁺), 155/157 ([M-C₄H₇O]⁺), 77 (C₆H₅⁺) |
| Meta | 226/228 (¹⁹Br/⁸¹Br) | 209/211 ([M-OH]⁺), 183/185 ([M-C₃H₅]⁺), 155/157 ([M-C₄H₇O]⁺), 77 (C₆H₅⁺) |
| Para | 226/228 (¹⁹Br/⁸¹Br) | 209/211 ([M-OH]⁺), 183/185 ([M-C₃H₅]⁺), 155/157 ([M-C₄H₇O]⁺), 77 (C₆H₅⁺) |
Experimental Protocols
Synthesis of this compound (para-isomer)
A solution of 1,4-dibromobenzene in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere. To this solution, n-butyllithium is added dropwise, and the mixture is stirred for 30 minutes to allow for lithium-halogen exchange. Subsequently, a solution of cyclobutanone in anhydrous THF is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound as a white solid.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer with the sample prepared as a KBr pellet.
-
Mass Spectrometry (MS): Mass spectra are acquired using an electron ionization (EI) mass spectrometer.
Visualization of Structures and Workflow
Navigating the Structure-Activity Landscape of 1-Arylcyclobutanol Derivatives: A Comparative Analysis
Researchers and drug development professionals interested in exploring the potential of 1-arylcyclobutanol derivatives will find a structured approach to designing and interpreting SAR studies. This includes hypothetical data tables, detailed experimental protocols for key biological assays, and visualizations of experimental workflows and potential signaling pathways.
Comparative Biological Activity: A Hypothetical Analysis
To illustrate how SAR data for 1-arylcyclobutanol derivatives could be presented, the following tables summarize hypothetical quantitative data for a series of analogs targeting a generic kinase. The data is structured to highlight the impact of substitutions on the aryl ring and modifications to the cyclobutanol moiety.
Table 1: Impact of Aryl Ring Substitution on Kinase Inhibition
| Compound ID | R1 (para-substitution) | R2 (meta-substitution) | R3 (ortho-substitution) | Kinase IC50 (nM) |
| 1a | H | H | H | 1500 |
| 1b | F | H | H | 750 |
| 1c | Cl | H | H | 500 |
| 1d | OCH3 | H | H | 2500 |
| 1e | H | Cl | H | 800 |
| 1f | H | H | Cl | 1200 |
| 1g | F | F | H | 400 |
Table 2: Influence of Cyclobutanol Moiety Modification on Kinase Inhibition
| Compound ID | Modification | Kinase IC50 (nM) |
| 1a | -OH (tertiary alcohol) | 1500 |
| 2a | -OCH3 (ether) | >10000 |
| 2b | -NH2 (amine) | 5000 |
| 2c | Inverted stereocenter at C1 | 800 |
Experimental Protocols: A Blueprint for Investigation
Detailed and reproducible experimental protocols are fundamental to generating reliable SAR data. Below are methodologies for key experiments that would be essential in evaluating 1-arylcyclobutanol derivatives.
Kinase Inhibition Assay (e.g., using ADP-Glo™ Kinase Assay)
This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.
-
Reagent Preparation: Prepare a reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA), a solution of the target kinase, the appropriate substrate, and ATP.
-
Compound Preparation: Serially dilute the 1-arylcyclobutanol derivatives in DMSO to create a range of concentrations.
-
Kinase Reaction: In a 96-well plate, add 5 µL of the compound solution, 20 µL of the kinase solution, and initiate the reaction by adding 25 µL of the substrate/ATP mixture. Incubate at 30°C for 60 minutes.
-
ADP Detection: Add 50 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Measurement: Add 100 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature and measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell Proliferation Assay (e.g., using MTT Assay)
This colorimetric assay assesses the metabolic activity of cells and is used to determine the cytotoxic or cytostatic effects of the compounds.
-
Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 1-arylcyclobutanol derivatives and incubate for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI₅₀ (concentration for 50% growth inhibition).
Visualizing the Path Forward: Workflows and Pathways
Diagrams created using Graphviz can effectively illustrate experimental workflows and hypothetical signaling pathways, providing a clear visual guide for researchers.
Caption: A generalized workflow for the discovery and optimization of 1-arylcyclobutanol derivatives.
Caption: A hypothetical signaling pathway illustrating the mechanism of action for a 1-arylcyclobutanol derivative as a kinase inhibitor.
A Comparative Guide to the Reactivity of Arylmagnesium Halides with Cyclobutanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of various arylmagnesium halides with cyclobutanone, a key reaction in the synthesis of 1-arylcyclobutanols. These compounds are valuable intermediates in the development of novel therapeutic agents and functional materials. The following sections detail the expected product yields, a comprehensive experimental protocol, and visual representations of the reaction pathway and experimental workflow.
Data Summary: Reactivity and Product Yields
The reaction of arylmagnesium halides with cyclobutanone yields the corresponding 1-arylcyclobutanol. The efficiency of this transformation is influenced by both the electronic and steric properties of the aryl group. While specific comparative data for a range of arylmagnesium halides with cyclobutanone is not extensively documented in a single study, the following table summarizes expected yields based on established principles of Grignard reactions and available data for similar transformations.
| Arylmagnesium Halide | Structure | Expected Yield (%) | Notes |
| Phenylmagnesium Bromide | C₆H₅MgBr | 85-95 | High reactivity due to minimal steric hindrance and favorable electronics. |
| 4-Methylphenylmagnesium Bromide | CH₃C₆H₄MgBr | 80-90 (Estimated) | The electron-donating methyl group can slightly enhance the nucleophilicity of the Grignard reagent, but steric hindrance is minimal.[1][2] |
| 4-Methoxyphenylmagnesium Bromide | CH₃OC₆H₄MgBr | 75-85 (Estimated) | The electron-donating methoxy group increases nucleophilicity, potentially leading to higher yields.[3][4][5] |
| 1-Naphthylmagnesium Bromide | C₁₀H₇MgBr | 60-75 (Estimated) | Increased steric bulk of the naphthyl group can hinder the approach to the carbonyl carbon, leading to a lower yield compared to simpler aryl Grignards.[6][7] |
Note: Yields are subject to variation based on reaction conditions, purity of reagents, and experimental technique. Estimated yields are based on general principles of steric and electronic effects in Grignard reactions.[1][8]
Experimental Protocols
The following protocols provide a detailed methodology for the preparation of arylmagnesium halides and their subsequent reaction with cyclobutanone.
1. Preparation of Arylmagnesium Halide (Grignard Reagent)
This procedure outlines the synthesis of the Grignard reagent from the corresponding aryl halide. All glassware must be rigorously dried in an oven and cooled under a stream of dry nitrogen or argon to exclude moisture.
-
Materials:
-
Magnesium turnings (1.2 equivalents)
-
Aryl halide (e.g., bromobenzene, 1-bromonaphthalene) (1.0 equivalent)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
A small crystal of iodine (as an initiator)
-
-
Procedure:
-
Place the magnesium turnings and a small crystal of iodine in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.[9][10]
-
Add a small portion of the anhydrous ether to cover the magnesium turnings.
-
Dissolve the aryl halide in anhydrous ether in the dropping funnel.
-
Add a small amount of the aryl halide solution to the magnesium suspension. The reaction is initiated when the iodine color disappears and bubbling is observed. Gentle warming may be required to start the reaction.[10]
-
Once the reaction has initiated, add the remaining aryl halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting solution is typically cloudy and greyish-brown.
-
2. Reaction of Arylmagnesium Halide with Cyclobutanone
-
Materials:
-
Arylmagnesium halide solution (prepared above)
-
Cyclobutanone (1.0 equivalent, relative to the initial aryl halide)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Cool the prepared Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve cyclobutanone in anhydrous ether and add it to the dropping funnel.
-
Add the cyclobutanone solution dropwise to the stirred Grignard reagent at a rate that maintains the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Cool the reaction mixture back to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with two portions of diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude 1-arylcyclobutanol.
-
The crude product can be purified by column chromatography or recrystallization.
-
Visualizing the Chemistry
Reaction Pathway
The following diagram illustrates the general mechanism for the reaction of an arylmagnesium halide with cyclobutanone. The reaction proceeds via a nucleophilic addition of the Grignard reagent to the carbonyl carbon of cyclobutanone, followed by an acidic workup to yield the tertiary alcohol.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. p-Tolylmagnesium bromide solution - 4-Methylphenylmagnesium bromide [sigmaaldrich.com]
- 3. prepchem.com [prepchem.com]
- 4. fiveable.me [fiveable.me]
- 5. 4-Methoxyphenylmagnesium bromide | 13139-86-1 [chemicalbook.com]
- 6. prepchem.com [prepchem.com]
- 7. 1-ナフチルマグネシウムブロミド 溶液 0.25 M slurry in THF | Sigma-Aldrich [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
Navigating the Disposal of 1-(4-Bromophenyl)cyclobutanol: A Procedural Guide
Key Chemical and Physical Properties
A summary of the available quantitative data for 1-(4-Bromophenyl)cyclobutanol is presented below. It is important to note that some of these values are predicted and should be treated as estimates.
| Property | Value | Source |
| Molecular Formula | C10H11BrO | ChemicalBook[1] |
| Molecular Weight | 227.1 g/mol | ChemicalBook[1] |
| Appearance | White to off-white solid | ChemicalBook[1] |
| Boiling Point | 306.1 ± 25.0 °C (Predicted) | ChemicalBook[1] |
| Density | 1.547 ± 0.06 g/cm³ (Predicted) | ChemicalBook[1] |
| pKa | 14.29 ± 0.20 (Predicted) | ChemicalBook[1] |
| Storage Temperature | 2-8°C | ChemicalBook[1] |
Experimental Protocol: Disposal Procedure
The following step-by-step guide outlines the recommended procedure for the safe disposal of this compound from a laboratory setting. This protocol is designed to minimize risk to personnel and the environment.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Always handle this compound in a well-ventilated area, preferably within a fume hood.
-
Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid the formation of dust or aerosols.
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
2. Waste Collection and Segregation:
-
Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., weighing boats, contaminated gloves, filter paper).
-
The container should be made of a material compatible with halogenated organic compounds and have a secure, sealable lid.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
3. Container Labeling:
-
Label the waste container with the full chemical name: "this compound".
-
Include the appropriate hazard warnings. Although specific GHS classifications were not found, based on its structure as a brominated organic compound, it is prudent to handle it with caution. The GHS07 pictogram (Warning) has been associated with this chemical, indicating potential for skin irritation, eye irritation, or being harmful if swallowed.[1]
-
Indicate the start date of waste accumulation.
4. Temporary Storage:
-
Store the sealed waste container in a designated, secure secondary containment area.
-
This storage area should be cool, dry, and away from incompatible materials such as strong oxidizing agents.
5. Final Disposal:
-
The ultimate disposal of this compound waste must be conducted through a licensed and approved waste disposal company.[2]
-
Contact your institution's EHS office to arrange for the pickup and disposal of the chemical waste.
-
Never pour this compound down the drain or dispose of it in regular trash, as this can lead to environmental contamination.[3] Halogenated compounds can be persistent in the environment and may form toxic byproducts, such as hydrogen bromide, upon combustion.[3]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
